DL-Dipalmitoylphosphatidylcholine
説明
特性
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910226 | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
| Record name | 1,2-Dipalmitoylphosphatidylcholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10537 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2644-64-6 | |
| Record name | 1,2-Dipalmitoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dipalmitoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPALMITOYLPHOSPHATIDYLCHOLINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W15RT5V7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of DL-Dipalmitoylphosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical milestones in the discovery and synthesis of DL-Dipalmitoylphosphatidylcholine (DL-DPPC). From its identification as the principal component of pulmonary surfactant to the pioneering work in its chemical synthesis, this document details the scientific journey that has been crucial for advancements in respiratory medicine and membrane biophysics. The guide includes a chronological account of key discoveries, detailed experimental protocols from seminal synthetic routes, a comparative analysis of synthetic methodologies through tabulated quantitative data, and visual representations of synthetic pathways and logical flows to facilitate understanding.
Discovery and Biological Significance
The story of Dipalmitoylphosphatidylcholine (DPPC) is intrinsically linked to the scientific endeavor to understand the mechanics of breathing. In the 1950s, researchers were puzzled by the stability of the alveoli in the lungs, which did not collapse under the high surface tension of the aqueous film lining them.
In 1929 , Kurt von Neergaard first proposed that a substance in the lungs reduces surface tension, but his work was largely overlooked for decades. It wasn't until the 1950s that the concept was revisited and solidified. In 1957 , Dr. John A. Clements, through his research, demonstrated the existence of a "pulmonary surfactant," a lipid-protein mixture that dramatically reduces surface tension in the lungs, preventing alveolar collapse during exhalation.[1][2][3] This discovery was a pivotal moment in understanding respiratory physiology.
Subsequent research focused on identifying the active component of this surfactant. In 1959 , Dr. Mary Ellen Avery and Jere Mead linked the absence of this surfactant to what was then known as hyaline membrane disease, now recognized as neonatal respiratory distress syndrome (RDS), a common and often fatal condition in premature infants.[4][5][6] This finding highlighted the critical physiological role of the surfactant.
Through the work of researchers like Richard J. King and John Clements in the early 1970s, Dipalmitoylphosphatidylcholine (DPPC) was identified as the most abundant and surface-active component of pulmonary surfactant.[4] It is a phospholipid composed of a phosphatidylcholine head group and two saturated 16-carbon palmitic acid tails.
The biosynthesis of DPPC in the lungs occurs in the endoplasmic reticulum of type II pneumocytes through two primary pathways: the de novo pathway and the remodeling pathway.[7]
-
De novo synthesis: This pathway primarily utilizes cytidine (B196190) diphosphate-choline (CDP-choline). The transformation of CDP-choline to phosphatidylcholine is catalyzed by choline (B1196258) phosphate (B84403) cytidyltransferase.[7][8]
-
Remodeling (Transacylation) Pathway: This pathway involves the exchange of palmitoyl (B13399708) groups for the unsaturated acyl chains of other related diacylphosphatidylcholines to form DPPC.[7]
The discovery of DPPC and its role in pulmonary surfactant revolutionized neonatal care, leading to the development of surfactant replacement therapies that have saved countless lives.[1]
The Dawn of Chemical Synthesis: The Work of Erich Baer
The ability to chemically synthesize structurally defined phospholipids (B1166683) was a monumental achievement in lipid chemistry, paving the way for detailed biophysical studies and the development of synthetic surfactants. The pioneering work in this field was led by Dr. Erich Baer.
In a landmark paper published in 1950 in the Journal of the American Chemical Society, Erich Baer reported the first chemical synthesis of a saturated α-lecithin, specifically L-α-(Distearoyl)-lecithin. This work laid the foundation for the synthesis of other defined phosphatidylcholines.
Building on this, in 1951 , Baer and Martin described the synthesis of D-α-lecithin, an active antigen component in the serodiagnosis of syphilis. This was followed by a publication in 1952 by Baer and Maurukas in the Journal of the American Chemical Society which detailed an improved procedure for the synthesis of enantiomeric alpha-lecithins.
Finally, in 1958 , Erich Baer and Dmytro Buchnea published a seminal paper detailing the synthesis of saturated and unsaturated L-α-lecithins, including the first stereospecific synthesis of L-α-Dipalmitoylphosphatidylcholine . This work represented a culmination of years of research and provided a robust method for obtaining pure, structurally defined phospholipids.
The general synthetic strategy developed by Baer and his colleagues involved a multi-step process starting from a chiral precursor, typically D-mannitol, to establish the correct stereochemistry at the glycerol (B35011) backbone. This was followed by the introduction of the fatty acid chains and the phosphocholine (B91661) headgroup.
Experimental Protocols of Key Historical Syntheses
The following sections provide a detailed look at the experimental methodologies from the groundbreaking work of Erich Baer and his collaborators.
Baer's First Synthesis of a Saturated α-Lecithin (1950)
This synthesis focused on L-α-(Distearoyl)-lecithin, but the principles were directly applicable to the synthesis of DPPC.
Experimental Workflow:
Figure 1: Synthetic pathway for L-α-(Distearoyl)-lecithin by Baer (1950).
Detailed Methodology:
-
Preparation of 1,2-Isopropylidene-D-glycerol: D-Mannitol was converted to 1,2-isopropylidene-D-glycerol through acetonization with acetone in the presence of anhydrous zinc chloride.
-
Tosylation: The primary hydroxyl group of 1,2-isopropylidene-D-glycerol was tosylated using p-toluenesulfonyl chloride in pyridine.
-
Inversion of Configuration (Walden Inversion): The resulting 1,2-isopropylidene-3-tosyl-D-glycerol was treated with potassium acetate in acetic anhydride, leading to an inversion of configuration at the C-3 position to yield 1,2-isopropylidene-L-glycerol.
-
Tritylation: The primary hydroxyl group of 1,2-isopropylidene-L-glycerol was protected with a trityl group using trityl chloride in pyridine.
-
Acylation: The isopropylidene group was removed by acid hydrolysis, and the resulting 3-trityl-L-glycerol was acylated with two equivalents of stearoyl chloride in pyridine to yield 1,2-distearoyl-3-trityl-L-glycerol.
-
Detritylation: The trityl protecting group was removed by treatment with hydrogen bromide in glacial acetic acid to give 1,2-distearoyl-L-glycerol.
-
Phosphorylation: The 1,2-distearoyl-L-glycerol was phosphorylated with phosphorus oxychloride in the presence of quinoline to yield L-α-glycerophosphoric acid.
-
Formation of the Silver Salt: The phosphatidic acid was converted to its silver salt by treatment with silver carbonate.
-
Introduction of the Choline Moiety: The silver salt was then reacted with β-bromoethyltrimethylammonium picrate to introduce the choline headgroup, yielding the final product, L-α-(Distearoyl)-lecithin.
Stereospecific Synthesis of L-α-Dipalmitoylphosphatidylcholine (Baer and Buchnea, 1958)
This later work refined the earlier methods and was specifically applied to the synthesis of dipalmitoyl lecithin (B1663433).
Experimental Workflow:
Figure 2: Synthetic pathway for L-α-Dipalmitoyl-lecithin by Baer and Buchnea (1958).
Detailed Methodology:
-
Benzylation: The starting material, D-acetone-glycerol (1,2-isopropylidene-D-glycerol), was benzylated at the primary hydroxyl group using benzyl chloride in the presence of potassium hydroxide.
-
Acylation: The isopropylidene protecting group was removed by acid hydrolysis, and the resulting 3-benzyl-D-glycerol was acylated with two equivalents of palmitoyl chloride in pyridine to yield 1,2-dipalmitoyl-3-benzyl-D-glycerol.
-
Debenzylation: The benzyl protecting group was removed by catalytic hydrogenolysis over palladium on charcoal to give 1,2-dipalmitoyl-D-glycerol.
-
Phosphorylation: The 1,2-dipalmitoyl-D-glycerol was then phosphorylated with phosphorus oxychloride in quinoline.
-
Formation of the Silver Salt: The resulting phosphatidic acid was converted to its silver salt.
-
Introduction of the Choline Moiety: Finally, the choline headgroup was introduced by reaction with β-bromoethyltrimethylammonium picrate to yield L-α-dipalmitoylphosphatidylcholine.
Quantitative Data from Historical Syntheses
The following table summarizes the available quantitative data from the seminal publications on the chemical synthesis of saturated lecithins by Erich Baer and his colleagues. It is important to note that detailed purity analysis as we know it today (e.g., HPLC, mass spectrometry) was not available in the 1950s. Purity was primarily assessed by melting point, optical rotation, and elemental analysis.
| Synthesis | Product | Overall Yield | Melting Point (°C) | Specific Optical Rotation ([\u03b1]D) | Reference |
| Baer (1950) | L-α-(Distearoyl)-lecithin | Not explicitly stated | 228-230 (with decomposition) | +6.2° (c, 5 in chloroform) | J. Am. Chem. Soc. 1950, 72, 3, 942–945 |
| Baer & Maurukas (1952) | L-α-(Distearoyl)-lecithin | ~20% from 1,2-distearoyl-L-glycerol | 230-231 (with decomposition) | +6.3° (c, 5 in chloroform) | J. Am. Chem. Soc. 1952, 74, 1, 158–160 |
| Baer & Buchnea (1958) | L-α-Dipalmitoyl-lecithin | ~25% from 1,2-dipalmitoyl-D-glycerol | 232-233 (with decomposition) | +6.5° (c, 5 in chloroform) | Can. J. Biochem. Physiol. 1958, 36(5), 505-513 |
Evolution of Synthetic Methodologies
The foundational work of Erich Baer paved the way for numerous advancements in phospholipid synthesis. Later methods aimed to improve yields, reduce the number of steps, and employ milder reaction conditions.
Logical Flow of Synthetic Advancements:
Figure 3: Evolution of synthetic approaches for phosphatidylcholines.
Modern synthetic routes often utilize commercially available chiral starting materials and employ more efficient phosphorylation reagents, such as phosphoramidites, which have become the standard in oligonucleotide synthesis and have been adapted for lipids. Enzymatic approaches are also gaining prominence due to their high stereospecificity and environmentally friendly nature.
Conclusion
The journey from the initial observation of a surface-active substance in the lungs to the stereospecific chemical synthesis of this compound is a testament to the progress of biomedical and chemical sciences. The pioneering work of scientists like John Clements and Erich Baer not only unraveled a fundamental biological process but also provided the chemical tools to study and manipulate it. The ability to synthesize pure, defined phospholipids has been instrumental in the development of artificial lung surfactants, the study of membrane biophysics, and the creation of liposomal drug delivery systems. The historical perspective presented in this guide highlights the logical progression of scientific inquiry and the profound impact of fundamental research on medicine and technology.
References
- 1. Full text of "President's report for the year ended June 1952" [archive.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A simple chromatographic method for purification of egg lecithin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102175811A - Method for identifying purity of lecithin - Google Patents [patents.google.com]
- 5. elifesciences.org [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation and purification of lecithins by high pressure liquid chromatography [ouci.dntb.gov.ua]
- 8. Synthesis of unsaturated alpha, beta-diglycerides. I. D-alpha, beta-diolein and L-alpha, beta-diolein - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of DPPC Bilayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary component of lung surfactant and is extensively utilized as a model system in membrane biophysics research. Its well-defined phase behavior and structural characteristics make it an ideal candidate for studying lipid bilayer properties, drug-membrane interactions, and the effects of environmental factors on membrane stability and function. This guide provides a comprehensive overview of the core physicochemical properties of DPPC bilayers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Physicochemical Properties
The behavior of DPPC bilayers is largely dictated by their thermotropic phase transitions, which involve changes in the ordering and packing of the lipid acyl chains. These transitions significantly influence the bilayer's structural and mechanical properties.
Thermotropic Phase Behavior
DPPC bilayers exhibit distinct phase transitions as a function of temperature. The main phase transition (Lβ' to Lα) is a highly cooperative event characterized by a significant absorption of heat.[1]
-
Gel Phase (Lβ'): Below the main transition temperature, the hydrocarbon chains are in a highly ordered, all-trans configuration, resulting in a thicker and more rigid bilayer.[1]
-
Ripple Phase (Pβ'): A pre-transition phase that occurs at a temperature slightly below the main transition, characterized by a periodic, wave-like distortion of the bilayer surface.
-
Fluid or Liquid-Crystalline Phase (Lα): Above the main transition temperature, the acyl chains become disordered with an increased number of gauche conformations, leading to a thinner, more fluid, and permeable bilayer.[1]
These phase transitions can be modulated by factors such as hydration, pressure, and the presence of other molecules like cholesterol.[2][3]
Quantitative Physicochemical Data
The following tables summarize key quantitative properties of fully hydrated DPPC bilayers.
| Property | Value | Experimental Conditions |
| Main Phase Transition Temperature (Tm) | 41 °C (314.15 K) | Fully hydrated bilayers[4] |
| ~318 K (45 °C) | Simulation of DPPC model[5] | |
| Pre-transition Temperature (Tp) | ~35-36 °C | Fully hydrated DPPC bilayer on mica[6] |
Table 1: Phase Transition Temperatures of DPPC Bilayers
| Phase | Area per Lipid (Ų) | Experimental Conditions |
| Gel Phase (Lβ') | 46.5 | Computer simulations[7] |
| 46 | Experimental[7] | |
| Fluid Phase (Lα) | 60.9 | Computer simulations (CHARMM force field)[7] |
| ~57 | Critical threshold for stable liquid crystalline phase[7] |
Table 2: Area per Lipid of DPPC in Different Phases
| Property | Value (nm) | Experimental Technique |
| Bilayer Thickness (Gel Phase) | 5.5 ± 0.2 | Atomic Force Microscopy (AFM)[6] |
| 4.8 ± 0.3 | Atomic Force Microscopy (AFM)[6] | |
| ~4.1 | Computer simulations (CHARMM force field)[7] | |
| Bilayer Thickness (Fluid Phase) | 3.6 ± 0.3 | Atomic Force Microscopy (AFM)[6] |
| ~3.9 | Experimental[7] | |
| ~3.8 | Computer simulations (Berger united-atom)[7] | |
| Hydrophobic Thickness (Fluid Phase, 50°C) | 3.86 | X-ray Scattering[8] |
Table 3: Bilayer and Hydrophobic Thickness of DPPC
| Property | Value | Experimental Technique/Conditions |
| Bending Rigidity (kc) (Gel Phase) | 57 kBT | PeakForce Quantitative Nanomechanical Mapping AFM[9] |
| Bending Rigidity (kc) (Fluid Phase) | 18 kBT | PeakForce Quantitative Nanomechanical Mapping AFM[9] |
| Area Compressibility Modulus (Ka) (Gel Phase with 10-15 mol% sterol) | ~300 mN/m | Micropipette Aspiration[10] |
| Area Compressibility Modulus (Ka) (Liquid-ordered phase with 18 mol% cholesterol) | ~1100 mN/m | Micropipette Aspiration[10] |
Table 4: Mechanical Properties of DPPC Bilayers
Experimental Protocols
The characterization of DPPC bilayer properties relies on a suite of biophysical techniques. Detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for studying the thermotropic phase behavior of lipid bilayers by measuring the heat flow associated with phase transitions.[11][12]
Protocol for Liposome (B1194612) Analysis:
-
Liposome Preparation:
-
Prepare a lipid film of DPPC by dissolving the lipid in a suitable organic solvent (e.g., chloroform/methanol mixture) and then evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation.
-
Hydrate the lipid film with the desired buffer solution by vortexing above the main transition temperature of the lipid to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonication.[13]
-
-
DSC Measurement:
-
Accurately weigh a known amount of the liposome suspension into a DSC sample pan.
-
Use the same buffer as a reference in the reference pan.
-
Place both pans in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected phase transitions of DPPC.
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the pre-transition and main phase transition.
-
Determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH) by integrating the area under the peak.
-
X-ray Diffraction (XRD)
XRD provides detailed structural information about the arrangement and packing of lipid molecules within the bilayer, allowing for the determination of bilayer thickness and area per lipid.[14][15][16]
Protocol for Oriented Multilamellar Bilayers:
-
Sample Preparation:
-
Prepare a solution of DPPC in an organic solvent mixture (e.g., chloroform/trifluoroethanol).[17]
-
Deposit the lipid solution onto a flat, clean substrate such as a silicon wafer or glass slide.[17]
-
Slowly evaporate the solvent under controlled conditions (e.g., in a humid environment or by using the rock-and-roll method) to promote the formation of well-aligned multilamellar stacks.[17]
-
-
XRD Measurement:
-
Mount the sample in a temperature and humidity-controlled chamber.
-
Direct a collimated X-ray beam onto the sample at a low angle of incidence.
-
Record the diffraction pattern, which will consist of a series of Bragg peaks in the out-of-plane direction (meridional reflections) and a broad, diffuse scattering pattern in the in-plane direction (equatorial scattering).[18]
-
-
Data Analysis:
-
From the positions of the meridional Bragg peaks, calculate the lamellar repeat spacing (d-spacing) using Bragg's law.[18]
-
The d-spacing represents the thickness of one lipid bilayer plus the adjacent water layer.
-
The in-plane scattering provides information about the lateral packing of the acyl chains. A sharp peak indicates a well-ordered gel phase, while a broad peak is characteristic of the disordered fluid phase.
-
By combining the d-spacing with volumetric data for the lipid and water, the bilayer thickness and area per lipid can be calculated.
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the topography of supported lipid bilayers (SLBs) and measure their mechanical properties at the nanoscale.[13][19]
Protocol for Supported Lipid Bilayer (SLB) Imaging:
-
SLB Preparation:
-
Prepare small unilamellar vesicles (SUVs) of DPPC by sonication or extrusion of an MLV suspension.[13][20]
-
Cleave a mica substrate to obtain a fresh, atomically flat surface.[20]
-
Deposit the SUV solution onto the mica surface. The vesicles will adsorb, rupture, and fuse to form a continuous supported lipid bilayer.[20]
-
Gently rinse the surface with buffer to remove excess vesicles.
-
-
AFM Imaging:
-
Mount the SLB-coated substrate in the AFM fluid cell.
-
Use a soft cantilever suitable for imaging in liquid.
-
Image the bilayer in tapping mode or contact mode, applying minimal force to avoid damaging the delicate structure.
-
By controlling the temperature of the fluid cell, different phases of the DPPC bilayer can be visualized.
-
-
Force Spectroscopy:
-
To measure mechanical properties, perform force spectroscopy by pressing the AFM tip into the bilayer and recording the force as a function of tip-sample distance.[13]
-
The force required to puncture the bilayer (breakthrough force) and the elastic modulus can be determined from the resulting force curves.[13]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of DPPC bilayers.
Caption: Thermotropic phase transitions of a fully hydrated DPPC bilayer.
Caption: General experimental workflow for DSC analysis of liposomes.
Caption: Mechanism of supported lipid bilayer formation via vesicle fusion.
Impact of Cholesterol
The presence of cholesterol significantly modulates the physicochemical properties of DPPC bilayers. Cholesterol is known to have a "fluidizing" effect in the gel phase and a "condensing" or "ordering" effect in the fluid phase.[21][22] This leads to the abolition of the sharp phase transition and the formation of a liquid-ordered (lo) phase, which is characterized by the high lateral mobility of the fluid phase and the high conformational order of the gel phase. Molecular dynamics simulations have shown that cholesterol has a stronger ordering and condensing effect on DPPC bilayers compared to ergosterol.[23] The addition of cholesterol increases bilayer thickness and decreases the area per lipid.[24] Furthermore, cholesterol enhances the free energy barrier for water permeation across the bilayer, thereby reducing its permeability.[25]
Hydration Properties
The hydration of the lipid headgroups is crucial for the structure and stability of the bilayer. In the gel state, a DPPC molecule can bind approximately 6 molecules of water.[26] The presence of certain molecules can enhance the hydration of the headgroup region.[27] The level of hydration also influences the phase behavior of DPPC bilayers.[3]
This guide provides a foundational understanding of the key physicochemical properties of DPPC bilayers. For more specific applications, it is recommended to consult the primary literature for detailed experimental conditions and advanced characterization techniques.
References
- 1. Dynamics of the Gel to Fluid Phase Transformation in Unilamellar DPPC Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]
- 9. Direct Measurement of the Mechanical Properties of Lipid Phases in Supported Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elasticity and Phase Behavior of DPPC Membrane Modulated by Cholesterol, Ergosterol, and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 13. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers [jove.com]
- 14. X-ray diffraction studies of oriented lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Cholesterol Versus Ergosterol on DPPC Bilayer Properties: Insights from Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Hydration of phospholipid bilayers in the presence and absence of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Phase Behavior and Main Transition Temperature of DPPC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a widely studied saturated phospholipid and a major component of eukaryotic cell membranes and lung surfactant. Understanding the thermotropic phase behavior of DPPC is critical for advancements in drug delivery, biomembrane modeling, and nanotechnology.
Introduction to DPPC Phase Behavior
DPPC, like other phospholipids, self-assembles into bilayers in aqueous environments. The physical properties of these bilayers are highly dependent on temperature, leading to distinct phases characterized by differences in lipid packing, acyl chain order, and membrane fluidity. The transition between these phases is a key determinant of membrane function and is sensitive to various factors including hydration, pressure, and the presence of other molecules like cholesterol.
The primary phase transitions observed in fully hydrated DPPC bilayers upon heating are the sub-transition, the pre-transition, and the main transition. These transitions correspond to changes from a highly ordered crystalline-like state to a more fluid, disordered state.
Quantitative Thermodynamic Data
The thermotropic phase transitions of DPPC are characterized by specific temperatures and enthalpy changes (ΔH), which can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC). The following tables summarize the key thermodynamic parameters for multilamellar vesicles (MLVs) of pure DPPC in excess water.
| Transition | Phase Change | Temperature (°C) | Enthalpy (kcal/mol) | Enthalpy (kJ/mol) |
| Sub-transition (T_s) | Lamellar crystalline (L_c) → Gel (L_β') | ~18 | Variable | Variable |
| Pre-transition (T_p) | Gel (L_β') → Ripple Gel (P_β') | ~35.3 - 36[1] | ~1.0 - 1.8 | ~4.2 - 7.5 |
| Main transition (T_m) | Ripple Gel (P_β') → Liquid Crystalline (L_α) | ~41.2 - 42[1] | ~7.0 - 10.4 | ~29.3 - 43.5 |
Note: The enthalpy of the sub-transition is often difficult to measure and can be variable.
For DPPC monolayers at the air-water interface, the phase behavior is described by a two-dimensional pressure-area (π-A) isotherm. Key transition points for DPPC monolayers include the triple-point temperature (T₀) and the critical temperature (T_c).
| Parameter | Description | Temperature (°C) |
| Triple-point (T_0) | Coexistence of gaseous, liquid-expanded (LE), and tilted-condensed (TC) phases.[1] | 17.5[1] |
| Critical Temperature (T_c) | Highest temperature for the LE-TC phase transition.[1] | 44.1[1] |
DPPC Phase Transitions: A Visual Guide
The sequence of phase transitions in fully hydrated DPPC bilayers upon heating can be visualized as a step-wise increase in disorder.
Experimental Protocols
Accurate determination of DPPC phase behavior relies on precise experimental techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC) for Liposome (B1194612) Phase Transition Analysis
DSC is a fundamental technique for measuring the heat changes associated with phase transitions.
Objective: To determine the pre-transition (T_p) and main transition (T_m) temperatures and their associated enthalpy changes (ΔH) for DPPC liposomes.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Nitrogen gas stream
-
Differential Scanning Calorimeter with hermetic aluminum pans
Protocol:
-
Liposome Preparation:
-
Dissolve a known quantity of DPPC in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer solution by vortexing at a temperature above the T_m of DPPC (e.g., 50-60°C). This results in the formation of multilamellar vesicles (MLVs).
-
-
Sample Preparation for DSC:
-
Accurately weigh a specific amount of the liposome suspension (e.g., 10-20 mg) into a hermetic aluminum DSC pan.
-
Seal the pan to prevent solvent evaporation during the experiment.
-
Prepare a reference pan containing the same volume of buffer solution.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected transitions (e.g., 10°C) for a sufficient time (e.g., 5 minutes).[1]
-
Heat the sample at a controlled scanning rate (e.g., 1-2°C/min) to a temperature well above the main transition (e.g., 60°C).[1]
-
Perform multiple heating and cooling cycles to ensure reproducibility.
-
-
Data Analysis:
-
The output thermogram will show heat flow as a function of temperature.
-
The pre-transition and main transition will appear as endothermic peaks.
-
The peak temperature is taken as the transition temperature (T_p and T_m).
-
The area under each peak corresponds to the enthalpy of the transition (ΔH), which can be calculated using the instrument's software.
-
Langmuir-Blodgett Trough for Monolayer Phase Behavior
This technique is used to study the properties of insoluble monolayers at an air-water interface.
Objective: To generate a surface pressure-area (π-A) isotherm for a DPPC monolayer and identify its different phases.
Materials:
-
Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate)
-
DPPC solution in a volatile, water-immiscible solvent (e.g., chloroform)
-
High-purity water or buffer for the subphase
-
Microsyringe
Protocol:
-
Trough Preparation:
-
Thoroughly clean the trough and barriers with a suitable solvent (e.g., chloroform, then ethanol) and rinse extensively with high-purity water.
-
Fill the trough with the subphase.
-
Clean the subphase surface by aspiration until the surface pressure reading is stable at zero when the barriers are compressed.
-
-
Monolayer Formation:
-
With the barriers fully open, use a microsyringe to carefully deposit a known volume of the DPPC/chloroform solution onto the subphase surface, drop by drop.
-
Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely, leaving a uniform DPPC monolayer.
-
-
Isotherm Measurement:
-
Compress the monolayer by moving the barriers at a constant, slow speed (e.g., 5-10 cm²/min).
-
Simultaneously record the surface pressure (π) as a function of the mean molecular area (A).
-
Continue compression until the monolayer collapses (indicated by a sharp, irreversible drop or plateau at high pressure).
-
-
Data Analysis:
-
Plot surface pressure (π) versus mean molecular area (A).
-
Different regions of the isotherm correspond to different phases:
-
Gaseous (G): At large molecular areas, low surface pressure.
-
Liquid-Expanded (LE): A more condensed phase with increasing pressure.
-
LE-LC (Liquid-Condensed) Coexistence: A plateau region indicating a first-order phase transition.
-
Liquid-Condensed (LC): A steeply rising region of the isotherm, indicating a tightly packed monolayer.
-
Solid/Collapsed State: At very high pressures.
-
-
Fluorescence Microscopy for Visualizing Phase Domains
This method allows for the direct visualization of coexisting lipid phases.
Objective: To visualize phase domains in Giant Unilamellar Vesicles (GUVs) of DPPC-containing mixtures.
Materials:
-
DPPC and other lipids (e.g., a fluid-phase lipid like DOPC)
-
Fluorescent lipid probes that preferentially partition into different phases (e.g., Lissamine Rhodamine B-PE for the fluid phase, NBD-PC for the gel phase)
-
Indium Tin Oxide (ITO) coated glass slides
-
Function generator
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
GUV Formation (Electroformation Method):
-
Prepare a lipid mixture in chloroform, including a small mole fraction (e.g., 0.5-1 mol%) of the fluorescent probe(s).
-
Deposit the lipid solution onto the conductive side of an ITO slide and dry to form a thin film.
-
Assemble a chamber with a second ITO slide, separated by a silicone gasket, and fill with a swelling solution (e.g., sucrose (B13894) solution).
-
Apply a low-frequency AC electric field (e.g., 10 Hz, 1-3 V) for several hours at a temperature above the T_m of the lipid mixture. This will induce the formation of GUVs.
-
-
Microscopy:
-
Carefully harvest the GUV suspension from the chamber.
-
Transfer a small aliquot to a microscope slide for observation.
-
Use a fluorescence microscope to visualize the GUVs.
-
By switching between filter sets corresponding to the different fluorescent probes, the distinct phase domains can be imaged. The probe that partitions into the gel phase will illuminate the solid-ordered domains, while the fluid-phase probe will highlight the liquid-disordered regions.
-
Conclusion
The phase behavior of DPPC is a cornerstone of membrane biophysics. The ability to accurately measure its transition temperatures and enthalpies, and to visualize the resulting phase domains, provides invaluable insights for researchers in drug development and materials science. The protocols outlined in this guide offer a robust framework for investigating the intricate and functionally significant properties of this essential phospholipid.
References
Self-Assembly and Micelle Formation of Dipalmitoylphosphatidylcholine (DPPC) in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly and micelle formation of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a crucial phospholipid in pharmaceutical research and drug delivery. This document delves into the fundamental principles governing DPPC's behavior in aqueous solutions, detailing its critical micelle concentration (CMC), the thermodynamic forces driving its aggregation, and the influence of environmental factors. Furthermore, it offers detailed experimental protocols for characterizing DPPC assemblies and explores the mechanisms of their interaction with biological systems, particularly in the context of drug delivery.
Introduction to DPPC and its Self-Assembly
Dipalmitoylphosphatidylcholine (DPPC) is a zwitterionic phospholipid composed of a hydrophilic phosphocholine (B91661) head group and two hydrophobic 16-carbon saturated acyl chains (palmitic acid). This amphipathic nature is the primary driver of its self-assembly in aqueous environments. To minimize the unfavorable contact between the hydrophobic tails and water, DPPC molecules spontaneously organize into various supramolecular structures, including micelles, bilayers (liposomes), and monolayers at interfaces. The specific architecture of the resulting assembly is influenced by factors such as concentration, temperature, pH, and the presence of other molecules.
Micelles are thermodynamically stable, colloidal aggregates with a hydrophobic core and a hydrophilic shell. The concentration at which these structures begin to form is known as the critical micelle concentration (CMC). Above the CMC, additional DPPC monomers predominantly form new micelles, leading to a relatively constant monomer concentration in the solution. The formation of micelles is a critical phenomenon in various applications, including the solubilization of poorly water-soluble drugs and the development of targeted drug delivery systems.
Quantitative Data on DPPC Micelle Formation
The critical micelle concentration (CMC) is a key parameter characterizing the self-assembly of surfactants. For DPPC, the CMC is notably low due to its significant hydrophobicity. The table below summarizes reported CMC values for DPPC and the thermodynamic parameters associated with its micellization.
| Parameter | Value | Conditions | Reference(s) |
| Critical Micelle Concentration (CMC) | |||
| 0.46 nM | Water | [1] | |
| Thermodynamic Parameters of Micellization | |||
| Standard Gibbs Free Energy (ΔG°mic) | Negative (spontaneous process) | Aqueous solution | [2][3] |
| Standard Enthalpy (ΔH°mic) | Typically small and can be positive or negative | Dependent on temperature | [4][5] |
| Standard Entropy (ΔS°mic) | Positive (major driving force) | Aqueous solution | [4][6] |
| Heat Capacity (ΔCp,mic) | Negative | Aqueous solution | [7] |
Note: The thermodynamic parameters highlight that the self-assembly of DPPC is primarily an entropy-driven process, a phenomenon known as the hydrophobic effect. The ordering of water molecules around the hydrophobic tails of individual DPPC molecules is disrupted upon micelle formation, leading to a significant increase in the overall entropy of the system.
Factors Influencing DPPC Micelle Formation
The self-assembly of DPPC is sensitive to environmental conditions. Understanding these influences is crucial for the rational design of DPPC-based formulations.
-
Temperature: Temperature has a complex effect on the CMC of DPPC. Initially, an increase in temperature tends to decrease the CMC by reducing the hydration of the hydrophilic head groups, which favors aggregation. However, at higher temperatures, the disruption of the structured water around the hydrophobic tails can disfavor micellization, leading to an increase in the CMC.[8]
-
pH: As a zwitterionic phospholipid, the head group of DPPC carries both a positive (choline) and a negative (phosphate) charge over a wide pH range. Therefore, pH has a minimal direct effect on the CMC of pure DPPC in unbuffered solutions. However, in buffered solutions or in the presence of other charged molecules, pH can influence electrostatic interactions and thus affect the CMC.[9]
-
Ionic Strength: The addition of electrolytes to an aqueous solution of DPPC can decrease the CMC. The counter-ions in the salt solution can screen the electrostatic repulsion between the charged head groups of the DPPC molecules, thereby facilitating their aggregation into micelles at lower concentrations.
Experimental Protocols for Characterization
Accurate characterization of DPPC self-assembly is essential for research and development. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy
This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.
Principle: Pyrene exhibits a vibronic fine structure in its emission spectrum. The ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) is sensitive to the polarity of the surrounding medium. In a polar environment like water, the I1/I3 ratio is high. When micelles form, pyrene partitions into the hydrophobic core, a nonpolar environment, causing a significant decrease in the I1/I3 ratio. The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus the logarithm of the DPPC concentration.
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 1x10-3 M.
-
Prepare a stock solution of DPPC in the desired aqueous buffer at a concentration well above the expected CMC.
-
-
Sample Preparation:
-
Prepare a series of vials with varying concentrations of DPPC in the aqueous buffer, spanning a range below and above the expected CMC.
-
To each vial, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is in the micromolar range (e.g., 1 µM) and the concentration of the organic solvent is negligible (<0.1% v/v).
-
Ensure thorough mixing and allow the samples to equilibrate.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.
-
Record the emission spectra from 350 nm to 450 nm for each sample.
-
Determine the fluorescence intensities of the first (I1) and third (I3) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I1/I3 ratio for each DPPC concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the DPPC concentration.
-
The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition.
-
Size and Polydispersity Analysis using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity. The analysis of these fluctuations yields the translational diffusion coefficient (D), which can be related to the hydrodynamic radius (Rh) of the particles through the Stokes-Einstein equation.
Protocol:
-
Sample Preparation:
-
Prepare a solution of DPPC at a concentration above its CMC in the desired aqueous buffer.
-
Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and calibrated.
-
Set the measurement temperature to the desired value.
-
Input the viscosity and refractive index of the solvent at the measurement temperature.
-
-
Measurement:
-
Transfer the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function to determine the size distribution of the particles.
-
The results are typically presented as an intensity-weighted, volume-weighted, or number-weighted size distribution, providing the mean hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution.
-
Thermodynamic Analysis using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for studying the thermodynamics of binding and self-assembly processes by directly measuring the heat changes that occur.
Principle: An ITC experiment involves titrating a solution of the ligand (in this case, a concentrated DPPC solution) into a sample cell containing the solvent (buffer). The instrument measures the heat released or absorbed upon each injection. The resulting thermogram provides information about the enthalpy (ΔH), binding affinity (or in this case, the equilibrium constant for micellization), and stoichiometry of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of DPPC in the desired aqueous buffer at a concentration significantly above the CMC for the syringe.
-
Fill the sample cell with the same buffer. It is crucial that the buffer in the syringe and the cell are identical to minimize heats of dilution.
-
Degas both the DPPC solution and the buffer to prevent the formation of air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Equilibrate the instrument to achieve a stable baseline.
-
-
Titration:
-
Perform a series of small, sequential injections of the DPPC solution into the sample cell while stirring.
-
The instrument records the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data (a plot of heat flow versus time) is integrated to obtain the heat change per injection.
-
This data is then plotted against the total DPPC concentration in the cell.
-
The resulting isotherm is fitted to a suitable model (e.g., a micellization model) to extract the thermodynamic parameters: the CMC, the enthalpy of micellization (ΔHmic), and the aggregation number (N). From these, the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can be calculated.
-
Visualizing DPPC Self-Assembly and Interactions
Visual representations are crucial for understanding the complex processes involved in DPPC self-assembly and its application in drug delivery.
Figure 1. DPPC Self-Assembly into a Micelle.
Figure 2. Experimental Workflow for CMC Determination.
Figure 3. Receptor-Mediated Endocytosis of DPPC Liposomes.
DPPC in Drug Delivery: Cellular Interactions
DPPC is a cornerstone of modern drug delivery systems, most notably in the formulation of liposomes. These vesicular structures can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.
The interaction of DPPC-based liposomes with cells is a critical aspect of their therapeutic efficacy. One of the primary mechanisms of cellular uptake is receptor-mediated endocytosis .[10] In this process, liposomes functionalized with specific ligands (e.g., antibodies, peptides) bind to complementary receptors on the surface of target cells. This binding triggers the internalization of the liposome-receptor complex into an endosome.[11] Subsequently, the liposome must escape the endosome to release its therapeutic cargo into the cytoplasm. The efficiency of this process can be influenced by the lipid composition of the liposome. For instance, the inclusion of other lipids can modulate the fluidity and fusogenicity of the DPPC bilayer, facilitating endosomal escape.[12]
Signaling pathways, such as the PI3K pathway, have been implicated in the endocytic uptake of liposomes.[13] The activation of these pathways can modulate the actin cytoskeleton, which is involved in the membrane invagination and vesicle formation characteristic of endocytosis.
Conclusion
The self-assembly of DPPC into micelles and other supramolecular structures in aqueous solution is a fundamental process with significant implications for pharmaceutical sciences. A thorough understanding of its CMC, the thermodynamics of its self-assembly, and the factors that influence these properties is paramount for the design and optimization of DPPC-based drug delivery systems. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this versatile phospholipid. Future advancements in this field will likely focus on the development of more sophisticated DPPC-based nanocarriers with enhanced targeting capabilities and stimuli-responsive drug release mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. thermodynamics - The entropy change during micellization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Heat Capacity of DPPC/Cholesterol Mixtures: Comparison of Single Bilayers with Multibilayers and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Receptor-mediated endocytosis of antibody-opsonized liposomes by tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationships between Liposome Properties, Cell Membrane Binding, Intracellular Processing, and Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Secrets of DPPC: A Technical Guide to the Gel-to-Liquid Crystalline Phase Transition
For Researchers, Scientists, and Drug Development Professionals
The gel-to-liquid crystalline phase transition of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a cornerstone of membrane biophysics and a critical parameter in the design of lipid-based drug delivery systems. This in-depth technical guide provides a comprehensive overview of this fundamental process, detailing the underlying molecular changes, key thermodynamic parameters, and the experimental techniques used for its characterization.
The Biophysical Foundation of the DPPC Phase Transition
DPPC, a saturated 16-carbon phospholipid, is a primary component of model membranes and liposomal formulations. Its thermotropic behavior is characterized by a distinct main phase transition (Tm), where the lipid bilayer transitions from a highly ordered gel phase (Lβ') to a fluid liquid-crystalline phase (Lα). This transition is a cooperative process involving significant changes in the physical properties of the membrane.
In the gel phase (Lβ') , which exists at temperatures below the Tm, the hydrocarbon tails of the DPPC molecules are in a tightly packed, all-trans configuration. This results in a thicker, more rigid membrane with a smaller surface area per lipid molecule.
As the temperature increases to the main transition temperature (Tm) , typically around 41°C for fully hydrated DPPC, the lipid molecules absorb energy, leading to a rapid increase in the rotational isomerization of the acyl chains from the trans to the gauche conformation.[1] This introduces disorder into the hydrocarbon core, causing the membrane to transition into the liquid-crystalline phase (Lα) . In this fluid phase, the membrane is thinner, more dynamic, and has a larger surface area per lipid.[2][3]
Pure DPPC bilayers also exhibit a pre-transition peak at approximately 36°C, which corresponds to a change from a planar gel phase (Lβ') to a rippled gel phase (Pβ').[4] However, the main Lβ' to Lα transition is the most prominent and functionally significant event.
Quantitative Analysis of the Phase Transition
The gel-to-liquid crystalline phase transition of DPPC can be characterized by several key thermodynamic and structural parameters. These values are crucial for understanding membrane stability and behavior, particularly in the context of drug encapsulation and release.
| Parameter | Symbol | Value (for pure DPPC) | Description |
| Main Transition Temperature | Tm | ~41.5 °C (314.65 K) | The temperature at the midpoint of the main phase transition from the gel to the liquid-crystalline phase.[1][5] |
| Pre-transition Temperature | Tp | ~36 °C | The temperature of the transition from the lamellar gel phase to the rippled gel phase.[4] |
| Enthalpy of Transition | ΔH | ~35 kJ/mol | The amount of heat absorbed during the main phase transition, reflecting the energy required to disorder the acyl chains.[1] |
| Bilayer Thickness (Gel Phase) | dLβ' | ~5.5 ± 0.2 nm | The thickness of the DPPC bilayer in the ordered gel state.[2] |
| Bilayer Thickness (Liquid-Crystalline Phase) | dLα | ~3.6 ± 0.3 nm | The thickness of the DPPC bilayer in the fluid liquid-crystalline state.[2] |
| Area per Lipid (Gel Phase) | ALβ' | ~0.46 nm² | The average area occupied by a single DPPC molecule in the gel phase.[6] |
| Area per Lipid (Liquid-Crystalline Phase) | ALα | ~0.57 nm² | The average area occupied by a single DPPC molecule in the liquid-crystalline phase.[6] |
Factors Influencing the DPPC Phase Transition
The thermodynamic properties of the DPPC phase transition can be significantly modulated by various intrinsic and extrinsic factors. Understanding these influences is paramount for the rational design of lipid-based technologies.
| Factor | Effect on Tm | Effect on ΔH | Mechanism |
| Hydration | Decreases with dehydration | Decreases | Water molecules are essential for stabilizing the headgroup region and enabling the cooperative transition.[7] |
| Pressure | Increases with pressure | Increased pressure favors the more ordered and compact gel phase.[7] | |
| Cholesterol | Broadens or abolishes the transition | Decreases | Cholesterol inserts into the bilayer, disrupting the tight packing of the gel phase and increasing order in the liquid-crystalline phase, leading to a "liquid-ordered" phase.[8] |
| Guest Molecules (e.g., drugs, polymers) | Can increase or decrease | Generally decreases | Incorporation of foreign molecules disrupts the cooperativity of the lipid packing, often leading to a broadening of the transition and a decrease in enthalpy.[9][10] |
| Acyl Chain Length | Increases with longer chains | Increases | Longer saturated acyl chains have stronger van der Waals interactions, requiring more energy to disorder. |
| Unsaturation | Decreases | Decreases | The presence of double bonds (kinks) in the acyl chains disrupts packing and lowers the energy required for the transition. |
Experimental Protocols for Characterization
A variety of biophysical techniques are employed to study the gel-to-liquid crystalline phase transition of DPPC. The following sections provide detailed methodologies for the most common approaches.
Vesicle Preparation
The first step in most experimental analyses is the preparation of DPPC vesicles. The two most common types are multilamellar vesicles (MLVs) and unilamellar vesicles (SUVs or LUVs).
Protocol for Multilamellar Vesicle (MLV) Preparation (Thin Film Hydration Method):
-
Lipid Film Formation:
-
Dissolve DPPC powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. The temperature should be maintained above the Tm of DPPC (e.g., 45-50°C).
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The buffer should be pre-heated to a temperature above the Tm of DPPC.
-
Hydrate the lipid film for 30-60 minutes with intermittent vortexing. This process allows the lipids to swell and form MLVs.[5]
-
Protocol for Small Unilamellar Vesicle (SUV) Preparation (Sonication or Extrusion):
-
Sonication Method:
-
Prepare MLVs as described above.
-
Submerge the vial containing the MLV suspension in a bath sonicator.
-
Sonicate the suspension until it becomes translucent, which typically takes 10-30 minutes. The temperature of the sonicator bath should be maintained to avoid overheating.[6]
-
-
Extrusion Method:
-
Prepare MLVs as described above.
-
Load the MLV suspension into a gas-tight syringe and assemble it into a mini-extruder device fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm of DPPC.
-
Pass the lipid suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles with a defined size distribution.[2]
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for directly measuring the thermodynamic parameters of the phase transition.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a concentrated suspension of DPPC vesicles (e.g., 2 mg/mL).[4]
-
Accurately pipette a known volume of the vesicle suspension into a DSC sample pan.
-
Pipette an equal volume of the corresponding buffer into a reference pan.
-
Hermetically seal both pans.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected pre-transition temperature (e.g., 20°C).
-
Scan the temperature at a controlled rate (e.g., 1°C/minute) through the pre-transition and main transition temperatures, up to a temperature well above the main transition (e.g., 60°C).
-
Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main phase transition.
-
The temperature at the peak maximum is taken as the transition temperature (Tp and Tm).
-
The area under the main transition peak is integrated to determine the enthalpy of transition (ΔH).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy using environmentally sensitive probes provides insights into the changes in membrane fluidity and hydration during the phase transition.
4.3.1. DPH Fluorescence Anisotropy (to measure membrane fluidity):
1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic probe that partitions into the hydrocarbon core of the lipid bilayer. Its rotational freedom is restricted in the ordered gel phase, resulting in high fluorescence anisotropy. In the fluid liquid-crystalline phase, its increased rotational motion leads to a decrease in anisotropy.
Experimental Protocol:
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol).
-
Add a small aliquot of the DPH stock solution to the DPPC vesicle suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at a temperature above Tm for at least 30 minutes to ensure complete incorporation of the probe.
-
-
Anisotropy Measurement:
-
Place the sample in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.
-
Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.[4]
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, along with the corresponding intensities with horizontally polarized excitation (IHV and IHH) for the G-factor correction.
-
Calculate the steady-state fluorescence anisotropy (r) at various temperatures as the sample is heated through the phase transition range using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G = IHV / IHH.
-
Plot the anisotropy as a function of temperature. A sharp decrease in anisotropy will be observed at the Tm.
-
4.3.2. ANS Fluorescence Spectroscopy (to probe hydration and surface properties):
1-anilinonaphthalene-8-sulfonic acid (ANS) is a fluorescent probe that preferentially binds to the interfacial region of the lipid bilayer. Its fluorescence intensity is low in aqueous environments but increases significantly upon binding to the less polar membrane interface.
Experimental Protocol:
-
Probe Incorporation:
-
Prepare a stock solution of ANS in water or buffer.
-
Add the ANS stock solution to the DPPC vesicle suspension to a final concentration of, for example, 50 µM.[12]
-
-
Fluorescence Measurement:
-
Place the sample in a temperature-controlled cuvette.
-
Set the excitation wavelength to ~350 nm.[13]
-
Record the emission spectrum (e.g., from 400 to 600 nm) at different temperatures as the sample is heated through the phase transition.
-
Plot the maximum fluorescence intensity (FImax) and the wavelength of maximum emission (λmax) as a function of temperature. Changes in these parameters reflect alterations in the polarity and hydration of the membrane interface during the phase transition.
-
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the structural parameters of lipid bilayers, such as thickness and lamellar repeat distance.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a concentrated and homogeneous suspension of DPPC vesicles (MLVs or LUVs).
-
Load the sample into a thin-walled quartz capillary or a specialized sample cell.
-
-
SAXS Measurement:
-
Mount the sample in a SAXS instrument with a temperature-controlled sample holder.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-ray intensity as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).
-
Collect data at temperatures below and above the Tm.
-
-
Data Analysis:
-
The resulting scattering pattern for MLVs will show a series of Bragg peaks, from which the lamellar repeat distance (d-spacing) can be calculated (d = 2π/qn, where qn is the position of the nth order peak).
-
Analysis of the form factor of the scattering data can provide detailed information about the electron density profile of the bilayer, allowing for the determination of the bilayer thickness.[14] A decrease in d-spacing and bilayer thickness is observed upon transitioning from the gel to the liquid-crystalline phase.
-
Visualizing Experimental Workflows and Biological Relevance
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental techniques described and the broader impact of the DPPC phase transition on membrane function.
Caption: Workflow for the preparation and biophysical analysis of DPPC vesicles.
Caption: Impact of DPPC phase transition on membrane properties and function.
Relevance in Drug Development and Biological Research
The gel-to-liquid crystalline phase transition of DPPC is not merely a biophysical curiosity; it has profound implications for both fundamental research and pharmaceutical applications.
-
Drug Delivery: In liposomal drug delivery, the Tm is a critical design parameter. For thermosensitive liposomes, formulations are designed to have a Tm slightly above physiological temperature. When the target tissue is locally heated, the liposomes undergo the phase transition, leading to a significant increase in membrane permeability and the controlled release of the encapsulated drug.
-
Model Membranes: DPPC bilayers serve as a well-defined model system for studying lipid-protein interactions, the effects of drugs on membrane properties, and the fundamental principles of membrane organization and dynamics. The distinct phase behavior allows researchers to probe how changes in membrane fluidity affect the function of reconstituted membrane proteins.
-
Cellular Processes: While biological membranes are complex mixtures of lipids, the principles governing the phase behavior of DPPC are relevant to understanding the formation of lipid domains, or "rafts," which are thought to play a crucial role in cellular signaling.[15] The fluidity of the membrane, which is directly related to the phase state of its lipid components, can influence the activity of membrane-bound enzymes and receptors.[9][16] For instance, changes in membrane fluidity can impact G-protein coupled receptor (GPCR) signaling and the activation of protein kinase C (PKC).[17][18]
Conclusion
The gel-to-liquid crystalline phase transition of DPPC is a multifaceted phenomenon with significant implications for our understanding of biological membranes and the development of advanced therapeutic systems. A thorough characterization of this transition, utilizing the experimental techniques outlined in this guide, is essential for any researcher or professional working with lipid-based systems. By controlling and understanding the factors that influence this fundamental process, we can continue to unlock new possibilities in drug delivery and unravel the intricate workings of the cell membrane.
References
- 1. Structure of Fully Hydrated Fluid Phase DMPC and DLPC Lipid Bilayers Using X-Ray Scattering from Oriented Multilamellar Arrays and from Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 3. A Guide to Your Desired Lipid-Asymmetric Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. tf7.org [tf7.org]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. Changes in receptor response by the effect of disease on membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. nist.gov [nist.gov]
- 13. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 17. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
DPPC monolayer formation at the air-water interface
An In-depth Technical Guide to DPPC Monolayer Formation at the Air-Water Interface
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid and the predominant lipid component of mammalian lung surfactant.[1] Its ability to form a stable monomolecular film at the air-water interface and significantly lower surface tension is crucial for the mechanics of breathing, preventing alveolar collapse at the end of expiration.[1][2] The DPPC monolayer serves as a well-defined and highly utilized model system in a wide range of scientific disciplines, including surface thermodynamics, membrane biophysics, thin-film materials science, and drug delivery.[3] Its popularity stems from the ability to precisely control and manipulate thermodynamic variables such as temperature, surface pressure, and molecular area, all on an ideally smooth and ordered two-dimensional substrate provided by the air-water interface.
This guide provides a comprehensive technical overview of the formation, phase behavior, and characterization of DPPC monolayers, with a focus on experimental protocols and quantitative analysis relevant to research and development.
Thermodynamics and Phase Behavior of DPPC Monolayers
The behavior of a DPPC monolayer is typically characterized by its surface pressure-area (π-A) isotherm, which plots the change in surface pressure as a function of the area occupied by each molecule.[4] Surface pressure (π) is the reduction in the surface tension of the pure subphase (γ₀) caused by the presence of the monolayer (γ), defined as π = γ₀ - γ.[5] As a DPPC monolayer is compressed, it undergoes a series of distinct two-dimensional phase transitions, analogous to the gas, liquid, and solid phases of three-dimensional matter.[6]
-
Gas (G) Phase: At large areas per molecule (> 90 Ų/molecule), the lipid molecules are far apart and behave like a 2D gas with minimal interaction.
-
Liquid-Expanded (LE) Phase: Upon compression, the monolayer transitions to the LE phase, where the hydrocarbon chains are conformationally disordered and contain a significant number of gauche configurations.[1][2] This phase is characterized by a gradual increase in surface pressure.
-
LE-LC Coexistence Region: With further compression, a plateau region of nearly constant surface pressure appears in the isotherm.[4][7] This signifies a first-order phase transition where the LE phase coexists with a more ordered Liquid-Condensed (LC) phase.[6] Within this region, domains of the LC phase nucleate and grow within the LE phase.
-
Liquid-Condensed (LC) or Tilted-Condensed (TC) Phase: Once the monolayer is fully in the LC/TC phase, the surface pressure rises steeply. In this state, the aliphatic tails are largely in an all-trans conformation, packed tightly together, and tilted with respect to the surface normal.[1][2][7]
-
Solid (S) Phase: At very high pressures, the monolayer can enter a solid-like state, characterized by extremely low compressibility.[7][8]
-
Collapse: If compression continues beyond the stability limit of the monolayer (the collapse pressure), the 2D structure breaks down, and molecules are forced out of the interface into 3D aggregates.[5][6]
The precise nature of these transitions is highly dependent on temperature.[5]
Experimental Protocols
The primary instrument for studying monolayer formation is the Langmuir-Blodgett trough, often coupled with in-situ imaging techniques like Brewster Angle Microscopy.
Langmuir Trough Isotherm Measurement
This protocol describes the fundamental steps for obtaining a π-A isotherm of a DPPC monolayer.
A. Materials and Equipment
-
Phospholipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), >99% purity.
-
Spreading Solvent: Chloroform (B151607), spectroscopy grade. A typical concentration for the DPPC stock solution is 1 mg/mL.
-
Subphase: Ultrapure water (resistivity 18.2 MΩ·cm).
-
Apparatus:
B. Procedure
-
Cleaning: The trough and barriers are meticulously cleaned to remove any surface-active contaminants. The cleanliness of the subphase surface is verified by compressing the barriers over the full area and ensuring the surface pressure does not increase by more than 0.1-0.2 mN/m.[9]
-
Subphase Fill: The trough is filled with ultrapure water, and the temperature is allowed to equilibrate to the desired experimental value (e.g., 20 °C).[9]
-
Spreading the Monolayer: A specific volume of the DPPC/chloroform solution is carefully deposited dropwise onto the subphase surface using a microsyringe. The drops should be distributed evenly across the available area.
-
Solvent Evaporation: A waiting period of at least 10-20 minutes is required to allow for the complete evaporation of the chloroform solvent.[9]
-
Compression: The barriers are compressed symmetrically at a slow, constant rate (e.g., 0.86 to 3.75 cm²/min) to ensure quasi-equilibrium conditions.[9]
-
Data Acquisition: The surface pressure and barrier area are continuously recorded throughout the compression process to generate the π-A isotherm.
Brewster Angle Microscopy (BAM)
BAM is a non-invasive optical technique used to visualize the morphology and domain structures of monolayers directly at the air-water interface.[10]
A. Principle When p-polarized light is directed at an interface at a specific angle, known as the Brewster angle, its reflectivity is zero. For the air-water interface, this angle is approximately 53°. When a monolayer is present, it changes the refractive index of the interface, causing light to be reflected. The intensity of the reflected light is sensitive to the thickness, density, and orientation of the film. This allows for the visualization of different monolayer phases, as the LE and LC phases have different refractive indices, creating contrast in the BAM image.[10]
B. Experimental Workflow
-
A BAM setup is integrated with a Langmuir trough.
-
During the monolayer compression described in section 3.1, BAM images are captured at various points along the π-A isotherm.[11]
-
This allows for the direct observation of phase transitions, such as the nucleation and growth of LC domains within the LE phase during the coexistence plateau.[8][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for DPPC monolayers at the air-water interface, compiled from various studies.
Table 1: Phase Transition Parameters for a Pure DPPC Monolayer
| Phase Transition | Approximate Surface Pressure (π) | Approximate Area per Molecule (A) | Reference |
|---|---|---|---|
| Gas (G) → Liquid-Expanded (LE) | Near-zero | ~90 Ų | |
| LE → LE-LC Coexistence | 3 - 8 mN/m | Varies with temperature | [8][13] |
| Liquid-Condensed (LC) → Solid (S) | > 40 mN/m | < 47 Ų | [7][14] |
| Monolayer Collapse | ~63 mN/m (can be >70 mN/m) | < 40 Ų |[2] |
Table 2: Compression Modulus (Cs-1) for Different DPPC Monolayer Phases
The compression modulus (Cs-1 = -A(dπ/dA)) is a measure of the monolayer's elasticity and resistance to compression.[15][16]
| Monolayer Phase | Cs-1 Range (mN/m) | Physical State | Reference |
| Gas - Liquid-Expanded (G-LE) | < 12.5 | Gas-like | [8] |
| Liquid-Expanded (LE) | 12.5 - 50 | Fluid | [8] |
| Liquid State (LS) | 50 - 100 | Liquid | [8] |
| Liquid-Condensed (LC) | 100 - 250 | Ordered Liquid/Gel | [8][16] |
| Solid (S) | > 250 | Solid-like | [8] |
Table 3: Characteristic Temperatures and Pressures for DPPC Monolayers
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Triple-Point Temperature (T₀) | Lowest temperature for LE-TC phase transition; G, LE, and TC phases coexist. | 17.5 °C | |
| Critical Temperature (Tc) | Highest temperature for LE-TC phase transition. Above this, no distinct transition is observed. | 44.0 - 44.1 °C | [17] |
| Critical Pressure (πc) | Highest surface pressure at which LE and TC phases can coexist. | 57 mN/m |[17] |
Visualizations
The following diagrams illustrate the experimental workflow and the physical phase transitions of the DPPC monolayer.
Caption: A flowchart of the experimental workflow for studying DPPC monolayers.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vanderlicklab.yale.edu [vanderlicklab.yale.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Real-time imaging of interactions between dipalmitoylphosphatidylcholine monolayers and gelatin based nanoparticles using Brewster angle microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. www2.hawaii.edu [www2.hawaii.edu]
The Thermotropic Behavior of Fully Hydrated DPPC Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermotropic phase behavior of fully hydrated dipalmitoylphosphatidylcholine (DPPC) bilayers, a cornerstone model system in membrane biophysics and drug delivery research. Understanding the temperature-dependent structural changes in DPPC bilayers is fundamental for elucidating the behavior of more complex biological membranes and for the rational design of lipid-based drug delivery vehicles. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the logical sequence of phase transitions.
Introduction to DPPC and its Thermotropic Phases
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that self-assembles in aqueous environments to form bilayer structures, mimicking the lipid core of biological membranes. When fully hydrated, these bilayers exhibit a series of well-defined thermotropic phase transitions as a function of temperature. These transitions involve significant changes in the organization, dynamics, and physical properties of the lipid molecules, moving from a highly ordered, crystalline-like state at low temperatures to a disordered, fluid state at higher temperatures.
The primary phases observed in fully hydrated DPPC bilayers upon heating are:
-
Subgel (Lc) or Crystalline (Lc) Phase: A highly ordered, crystalline-like state observed at low temperatures after prolonged incubation.
-
Gel (Lβ') Phase: A more hydrated, ordered phase where the hydrocarbon chains are tilted with respect to the bilayer normal.
-
Ripple (Pβ') Phase: An intermediate phase characterized by a periodic, wave-like undulation of the bilayer surface.
-
Liquid-Crystalline (Lα) or Fluid Phase: A disordered state where the hydrocarbon chains are conformationally mobile, and the lipids exhibit high lateral mobility.
These phases are interconverted through three main thermotropic transitions: the sub-transition, the pre-transition, and the main transition.
Quantitative Data on DPPC Bilayer Properties
The thermotropic behavior of DPPC bilayers is characterized by specific transition temperatures, enthalpy changes, and distinct structural parameters for each phase. The following tables summarize key quantitative data from the literature.
Table 1: Thermotropic Transition Temperatures and Enthalpies of Fully Hydrated DPPC Bilayers
| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kcal/mol) | Notes |
| Sub-transition (Lc → Lβ') | ~18 - 28 | Variable, often low | Highly dependent on thermal history and scan rate. |
| Pre-transition (Lβ' → Pβ') | ~35 - 37.5[1][2] | ~1.0 - 1.7 | Abolished in the presence of impurities or in small unilamellar vesicles.[1] |
| Main Transition (Pβ' → Lα) | ~41 - 42[3][4] | ~7 - 10[3] | A highly cooperative transition. |
Note: The exact values can vary depending on the experimental conditions, such as the preparation method of the liposomes, scan rate in calorimetry, and the specific technique used for measurement.
Table 2: Structural Parameters of Fully Hydrated DPPC Bilayers in Different Phases
| Parameter | Gel Phase (Lβ') | Fluid Phase (Lα) |
| Bilayer Thickness | ~4.3 - 5.5 nm[3][5] | ~3.6 - 3.8 nm[3][5] |
| Area per Lipid | ~0.46 - 0.49 nm²[3] | ~0.63 - 0.65 nm²[3] |
| Hydrocarbon Chain Conformation | Predominantly all-trans, ordered | Increased number of gauche conformers, disordered |
| Lipid Mobility | Low lateral and rotational mobility | High lateral and rotational mobility |
Experimental Protocols
The characterization of DPPC bilayer thermotropism relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the transition temperatures and enthalpy changes associated with lipid phase transitions.[6][7]
Objective: To measure the heat flow associated with the phase transitions of a hydrated DPPC dispersion as a function of temperature.
Methodology:
-
Sample Preparation:
-
Prepare a suspension of multilamellar vesicles (MLVs) of DPPC in a buffer solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). A typical lipid concentration is 1-5 mg/mL.
-
The lipid film hydration method is commonly used: a thin film of DPPC is dried from an organic solvent in a round-bottom flask, followed by hydration with the buffer at a temperature above the main transition temperature of DPPC (e.g., 50°C) with gentle agitation.
-
For unilamellar vesicles (LUVs or SUVs), the MLV suspension can be further processed by extrusion through polycarbonate filters of a defined pore size or by sonication.
-
-
DSC Measurement:
-
Accurately load a known amount of the lipid dispersion into a DSC sample pan.
-
Load an equal volume of the corresponding buffer into a reference pan.
-
Place the sample and reference pans in the calorimeter cell.
-
Equilibrate the system at a starting temperature well below the expected transitions (e.g., 10°C).
-
Scan the temperature at a controlled rate (e.g., 0.5 - 2°C/min) up to a temperature well above the main transition (e.g., 60°C).
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the phase transitions.
-
The peak maximum of a transition is taken as the transition temperature (Tm).
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
The cooperativity of the transition can be assessed from the sharpness of the peak (width at half-height).
-
X-ray Diffraction
X-ray diffraction provides detailed structural information about the organization of the lipid bilayers in different phases, including bilayer thickness and the packing of the hydrocarbon chains.[8][9]
Objective: To determine the lamellar repeat distance (d-spacing) and the hydrocarbon chain packing of hydrated DPPC bilayers at different temperatures.
Methodology:
-
Sample Preparation:
-
For oriented samples, a solution of DPPC in an organic solvent is deposited onto a solid substrate (e.g., a silicon wafer or mica) and the solvent is slowly evaporated to create a stack of aligned bilayers.[8]
-
For unoriented samples, a hydrated dispersion of DPPC (as prepared for DSC) is used.
-
The sample is placed in a temperature-controlled sample holder.
-
-
X-ray Diffraction Measurement:
-
The sample is exposed to a monochromatic X-ray beam.
-
Small-Angle X-ray Scattering (SAXS): Detects the diffraction pattern at low angles, which provides information on the lamellar repeat distance (d-spacing) of the stacked bilayers.
-
Wide-Angle X-ray Scattering (WAXS): Detects the diffraction pattern at higher angles, which reveals the packing arrangement of the hydrocarbon chains (e.g., hexagonal packing in the fluid phase, orthorhombic or hexagonal packing in the gel phase).
-
Measurements are performed at various temperatures spanning the different phases of the DPPC bilayer.
-
-
Data Analysis:
-
From the positions of the Bragg peaks in the SAXS pattern, the lamellar d-spacing can be calculated using Bragg's law.
-
The bilayer thickness can be derived from the d-spacing and the water layer thickness.
-
The WAXS pattern provides information on the lateral packing of the lipid tails, allowing for the calculation of the area per lipid molecule.
-
Atomic Force Microscopy (AFM)
AFM allows for the direct visualization of the surface topography of supported DPPC bilayers, revealing the formation and coexistence of different phases at the nanoscale.[4][10]
Objective: To image the surface of a supported DPPC bilayer during its phase transitions and observe the structural changes.
Methodology:
-
Sample Preparation:
-
A supported lipid bilayer (SLB) of DPPC is formed on a molecularly flat substrate, typically mica.
-
This is often achieved by the vesicle fusion method: a solution of small unilamellar vesicles (SUVs) of DPPC is incubated with a freshly cleaved mica surface at a temperature above the main transition temperature of DPPC (e.g., 50-60°C).[4] The vesicles adsorb, rupture, and fuse to form a continuous bilayer.
-
The sample is then gently rinsed to remove excess vesicles.
-
-
AFM Imaging:
-
The supported bilayer is imaged in a liquid cell filled with buffer.
-
A temperature-controlled stage is used to precisely regulate the sample temperature.
-
Imaging is typically performed in tapping mode or contact mode.
-
The sample is heated or cooled through the phase transition temperatures, and images are acquired at different temperature points.
-
-
Data Analysis:
-
The AFM images reveal the topography of the bilayer surface.
-
Different phases can be distinguished by their height differences. For example, the gel phase is typically thicker than the fluid phase.[11]
-
The formation, growth, and coexistence of domains of different phases can be directly observed and quantified.
-
Visualizing the Thermotropic Behavior
Diagrams are essential for conceptualizing the sequence of events in DPPC phase transitions and the experimental approaches to study them.
Phase Transition Pathway of Fully Hydrated DPPC Bilayer
Caption: The thermotropic phase transition sequence of a fully hydrated DPPC bilayer upon heating.
General Experimental Workflow for Characterizing DPPC Thermotropism
Caption: A generalized workflow for the multi-technique characterization of DPPC bilayer thermotropism.
Conclusion
The thermotropic behavior of fully hydrated DPPC bilayers is a well-characterized yet fundamentally important phenomenon in membrane science. The distinct phase transitions, each with its unique thermodynamic and structural signature, provide a powerful framework for understanding more complex lipid systems. For researchers in drug development, a thorough grasp of this behavior is crucial for designing and optimizing liposomal drug delivery systems, as the phase state of the lipid bilayer can significantly impact drug loading, retention, and release characteristics. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for conducting and interpreting studies on DPPC and other lipid-based systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Dynamics of the Gel to Fluid Phase Transformation in Unilamellar DPPC Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomemphys.nat.fau.de [biomemphys.nat.fau.de]
- 4. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 7. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of oriented, fully hydrated lipid samples for structure determination using X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hwhuang.rice.edu [hwhuang.rice.edu]
- 10. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DPPC Liposome Preparation in Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a widely used phospholipid in the formulation of liposomes for drug delivery. Its biocompatibility, biodegradability, and well-defined phase transition temperature (Tm) of 41°C make it an ideal candidate for creating stable and controlled-release nanocarriers.[1] The choice of preparation method is critical as it significantly influences the liposomes' physicochemical properties, including size, lamellarity, polydispersity, and encapsulation efficiency, which in turn affect their in vivo performance.[1][2]
This document provides detailed protocols for several common methods used to prepare DPPC liposomes, including thin-film hydration, sonication, extrusion, freeze-thaw, and microfluidics. It also presents a comparative summary of the quantitative data associated with each technique to aid researchers in selecting the most appropriate method for their specific application.
Comparative Data of DPPC Liposome (B1194612) Preparation Methods
The selection of a preparation method depends on the desired characteristics of the final liposomal formulation. The following table summarizes typical quantitative data for various methods.
| Preparation Method | Typical Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Advantages | Key Disadvantages/Considerations |
| Thin-Film Hydration (MLVs) | 500 - 5000[3] | > 0.3 (Heterogeneous)[4] | Low for hydrophilic drugs (5-15%)[3][5] | Simple, widely used, suitable for a broad range of lipids.[6][7] | Produces heterogeneous multilamellar vesicles (MLVs), low encapsulation for hydrophilic drugs, requires further processing for size reduction.[4][8] |
| Probe Sonication | 50 - 100[9] | < 0.3[9] | Variable, generally low | Produces small unilamellar vesicles (SUVs). | Potential for lipid degradation and metal contamination from the probe tip.[8][10] Requires careful temperature control.[10] |
| Extrusion | 50 - 200 (Controlled by membrane pore size)[2][11] | < 0.2 (Homogeneous)[2][12] | Moderate | High reproducibility, controllable size with narrow distribution.[8][13] | Requires specialized equipment, potential for membrane clogging, especially at large scale.[8] |
| Freeze-Thaw | 150 - 200[14] | ~0.2 - 0.4[14] | Increased for hydrophilic drugs (up to ~80%)[14] | Significantly improves encapsulation efficiency of water-soluble molecules.[14][15] | Can lead to an increase in particle size and polydispersity.[14] |
| Microfluidics | 80 - 250[16][17] | < 0.25 (Homogeneous)[16][17] | High (>80% achievable)[18] | Highly reproducible, scalable, precise control over size and PDI.[17][18] | Requires a specialized microfluidic system.[16] |
Experimental Workflows and Protocols
Thin-Film Hydration Method
This is the most common and straightforward method for preparing liposomes, often serving as the initial step for other techniques like extrusion or sonication.[4][6] It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[7][19][20]
Caption: Workflow for the Thin-Film Hydration method.
Protocol:
-
Lipid Preparation: Dissolve DPPC and other components (e.g., cholesterol) in a suitable organic solvent mixture, such as chloroform or a chloroform:methanol solution, in a round-bottom flask.[21][22]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.[4]
-
Solvent Removal: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for several hours or overnight.[19]
-
Hydration: Add the aqueous phase (e.g., phosphate-buffered saline, or a buffer containing the hydrophilic drug to be encapsulated) to the flask.[20] The hydration process must be conducted at a temperature above the phase transition temperature (Tm) of DPPC (41°C), typically between 45-60°C.[4][14][21]
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking.[21] This allows the lipid film to peel off the flask wall and self-assemble into MLVs. The resulting suspension will appear milky.
-
Downsizing (Optional): The resulting MLVs are typically large and heterogeneous. For most drug delivery applications, their size must be reduced and homogenized using techniques like sonication or extrusion (described below).[4][19]
Probe Sonication for Size Reduction
Sonication uses high-frequency sound energy to break down large MLVs into smaller unilamellar vesicles (SUVs).[10] Probe sonication is a common method for this purpose.
Caption: Workflow for liposome size reduction via probe sonication.
Protocol:
-
Preparation: Start with a suspension of MLVs prepared by the thin-film hydration method.[21]
-
Temperature Control: Place the vial containing the MLV suspension in a water bath to maintain the temperature above DPPC's Tm (>41°C) throughout the sonication process.[21] This is crucial to prevent lipid aggregation.
-
Sonication: Immerse the tip of a probe sonicator into the liposome suspension. Apply sonication in pulses (e.g., 2 seconds on, 2 seconds off) for a total sonication time of several minutes to prevent excessive heating of the sample.[10]
-
Post-Sonication Centrifugation: After sonication, centrifuge the sample (e.g., at 10,000 x g for 3-5 minutes) to pellet any titanium particles shed from the probe tip and any non-hydrated lipids.[10]
-
Collection: Carefully collect the supernatant, which contains the final SUV suspension.[10] Store the liposomes at 4°C for short-term use.[10]
Extrusion for Size Homogenization
Extrusion is a widely used technique to transform heterogeneous MLVs into more uniform large unilamellar vesicles (LUVs) of a specific size.[13] The process involves forcing the liposome suspension through polycarbonate membranes with defined pore sizes.[11][12]
Caption: Workflow for producing size-controlled LUVs via extrusion.
Protocol:
-
Preparation: Prepare an MLV suspension using the thin-film hydration method.
-
Extruder Assembly: Assemble a mini-extruder device with two stacked polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm).[11]
-
Temperature Control: Heat the extruder assembly and the MLV suspension to a temperature above the DPPC Tm, typically 45-60°C.[11] Extrusion of DPPC liposomes must be performed above this temperature to ensure the lipid bilayer is in a fluid state.[11]
-
Extrusion Process: Load the MLV suspension into one of the extruder syringes. Force the suspension back and forth between the two syringes, passing it through the membrane.[12]
-
Cycles: Repeat the extrusion process for an odd number of passes (e.g., 11 or 21 times) to ensure the final sample is collected from the opposite syringe.[11] Typically, 10-20 passes are sufficient to achieve a narrow size distribution.[11][12]
-
Collection: The final product is a suspension of LUVs with a mean diameter close to the pore size of the membrane used.
Microfluidics for Controlled Manufacturing
Microfluidics offers a highly controlled and reproducible method for manufacturing liposomes.[17][18] This technique involves the precise mixing of a lipid-in-organic-solvent stream with an aqueous stream within a microfluidic chip, leading to the spontaneous self-assembly of unilamellar vesicles.[16]
Caption: Workflow for liposome production using microfluidics.
Protocol:
-
Phase Preparation:
-
Organic Phase: Dissolve DPPC and cholesterol in ethanol (B145695) at a specific concentration (e.g., 1 mg/mL).[16] If encapsulating a lipophilic drug, dissolve it in this phase.[16]
-
Aqueous Phase: Prepare the aqueous buffer (e.g., PBS, pH 7.4).[16] If encapsulating a hydrophilic drug, dissolve it in this buffer.
-
-
System Setup: Load the organic and aqueous phases into separate syringes and connect them to the inlets of a microfluidic mixing chip (e.g., a herringbone micromixer) via a syringe pump.[23]
-
Manufacturing: Pump the two phases into the chip at a defined Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of aqueous to organic phase (e.g., FRR of 10:1).[18] The rapid, controlled mixing induces nanoprecipitation and self-assembly of lipids into liposomes.
-
Collection: Collect the liposomal suspension from the outlet of the chip.
-
Purification: The collected sample will contain residual organic solvent (ethanol), which must be removed, typically through dialysis or tangential flow filtration.[23]
Freeze-Thaw for Enhanced Encapsulation
The freeze-thaw method is primarily used to increase the encapsulation efficiency of hydrophilic drugs within pre-formed liposomes.[14] The process involves repeatedly freezing and thawing the liposome suspension, which disrupts and reforms the lipid bilayers, allowing for greater entrapment of the aqueous drug solution.[15][24]
Caption: Workflow for enhancing drug encapsulation via freeze-thaw cycles.
Protocol:
-
Preparation: Prepare a suspension of MLVs or LUVs (e.g., by thin-film hydration) in an aqueous solution containing the hydrophilic drug to be encapsulated.
-
Freezing: Rapidly freeze the liposome suspension by immersing the sample vial in liquid nitrogen for several minutes.[15][24]
-
Thawing: Thaw the frozen sample by placing it in a water bath set to a temperature above the lipid's Tm (e.g., 45-65°C).[24][25] The thawing process should be slower than the freezing process.
-
Cycling: Repeat the freeze-thaw cycle multiple times (e.g., 5 to 10 cycles).[14][15] The number of cycles can be optimized to maximize encapsulation without causing excessive liposome fusion and size increase.[14][25]
-
Purification: After the final cycle, unencapsulated drug must be removed from the exterior of the liposomes. This is typically achieved by size exclusion chromatography or dialysis.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. liposomes.ca [liposomes.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. General preparation of liposomes using probe-tip sonication [protocols.io]
- 11. liposomes.ca [liposomes.ca]
- 12. mdpi.com [mdpi.com]
- 13. ijrti.org [ijrti.org]
- 14. Effect of Freeze-Thaw Cycles Method to Transfersome Characteristics for Growth Protein Encapsulation [ijtech.eng.ui.ac.id]
- 15. chalcogen.ro [chalcogen.ro]
- 16. mdpi.com [mdpi.com]
- 17. pure.qub.ac.uk [pure.qub.ac.uk]
- 18. iris.unitn.it [iris.unitn.it]
- 19. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 20. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 21. repositorium.uminho.pt [repositorium.uminho.pt]
- 22. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. Freeze-anneal-thaw cycling of unilamellar liposomes: effect on encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of DPPC Vesicles and Liposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid widely used in the formulation of vesicles and liposomes for drug delivery applications. Its biocompatibility, biodegradability, and well-defined phase transition behavior make it an ideal component for creating stable and functional lipid-based nanocarriers. Thorough characterization of these DPPC-based systems is critical to ensure their quality, stability, and in vivo performance. This document provides detailed application notes and experimental protocols for the essential techniques used to characterize DPPC vesicles and liposomes.
I. Physicochemical Characterization
A comprehensive physicochemical characterization is fundamental to understanding the properties of DPPC vesicles and liposomes. Key parameters include size, polydispersity, zeta potential, morphology, and lamellarity.
Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a primary technique for determining the size distribution (hydrodynamic diameter) and zeta potential of liposomes in a colloidal suspension.[1][2] The size of liposomes is a critical parameter that influences their circulation time, biodistribution, and cellular uptake.[1] The zeta potential provides an indication of the surface charge of the vesicles, which is crucial for predicting their stability against aggregation.[2][3]
Quantitative Data Summary: DLS Analysis of DPPC Liposomes
| Formulation | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DPPC | 71.0 ± 0.5 | < 0.3 | -17.9 ± 0.9 | [4][5] |
| DPPC/DPPG (1:1) | 98.0 ± 1.76 | 0.22 ± 0.01 | -38.8 ± 0.7 | [5] |
| DPPC-based (F12) | 136 ± 11 | < 0.3 | - | [6][7] |
| Valsartan-loaded DPPC | 150.23 ± 0.47 | ~0.2 | -23.37 ± 0.50 | [3] |
Experimental Protocol: Size and Zeta Potential Measurement by DLS
-
Sample Preparation:
-
Dilute the liposome (B1194612) suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration (e.g., 10 µM for size, 200 µM for zeta potential) to avoid multiple scattering effects.[5][8]
-
Ensure the buffer is filtered through a 0.22 µm filter to remove any particulate contaminants.
-
-
Instrument Setup:
-
Measurement:
-
Equilibrate the sample in the instrument for a few minutes to ensure temperature stability.
-
For size measurement, perform multiple runs (e.g., 5 runs) with a specified acquisition time (e.g., 10 seconds).[10]
-
For zeta potential measurement, use an appropriate folded capillary cell and perform multiple measurements (e.g., 5 repeats).[2]
-
-
Data Analysis:
-
The instrument software will calculate the Z-average diameter, polydispersity index (PDI), and zeta potential.
-
The Z-average is an intensity-weighted mean hydrodynamic size, while the PDI indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for liposomal formulations.[4]
-
Workflow for DLS Analysis
Workflow for Dynamic Light Scattering (DLS) analysis.
Morphological Characterization
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and lamellarity of DPPC vesicles.[7][11] It provides direct evidence of the vesicle structure, confirming their spherical shape and bilayered nature.
Experimental Protocol: Transmission Electron Microscopy (TEM)
-
Sample Preparation (Negative Staining):
-
Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for a few minutes to allow for adsorption.[12]
-
Remove the excess liquid by blotting with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid or uranyl acetate) to the grid for a short period (e.g., 30-60 seconds).[13][14]
-
Remove the excess stain and allow the grid to air-dry completely before imaging.[12]
-
-
Imaging:
-
Observe the samples using a transmission electron microscope at an appropriate acceleration voltage.
-
Capture images at different magnifications to assess the overall morphology and individual vesicle details.
-
Expected Results: TEM images of DPPC liposomes typically show spherical or slightly elliptical vesicles.[7] The lamellarity (unilamellar, multilamellar) can also be observed.
Workflow for TEM Analysis
Workflow for Transmission Electron Microscopy (TEM) analysis.
II. Thermal Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the phase transition behavior of lipid bilayers.[15][16] For DPPC liposomes, DSC can determine the pre-transition temperature (Tp) and the main phase transition temperature (Tm), where the lipid bilayer transitions from a gel phase to a liquid crystalline phase.[17][18]
Quantitative Data Summary: DSC Analysis of DPPC Liposomes
| Sample | Pre-transition Temp (Tp) (°C) | Main Transition Temp (Tm) (°C) | Enthalpy (ΔH) (kJ/mol) | Reference |
| Pure DPPC | ~36 | ~41-42 | 42 | [17][18] |
| DPPC + 2 mol% CT | - | Shoulder at 40 | - | [17] |
| DPPC + 5 mol% CT | - | Peak at 39.5 | - | [17] |
| DPPC + 10 mol% CT | - | - | 6 | [17] |
| *CT: 1-Carba-Alpha-Tocopherol Analogue |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh a small amount of the liposome suspension (e.g., 10-20 µL) into an aluminum DSC pan.
-
Prepare a reference pan containing the same volume of the corresponding buffer.
-
Seal both pans hermetically.
-
-
Instrument Setup:
-
Use a differential scanning calorimeter.
-
Set the temperature program to scan over a relevant range, for instance, from 20°C to 70°C, at a controlled heating rate (e.g., 60°C/hr).[18]
-
-
Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at the starting temperature for a few minutes.[18]
-
Initiate the temperature scan and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to the phase transitions.
-
Determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH) from the thermogram.
-
Logical Relationship in DSC Analysis
Logical flow of Differential Scanning Calorimetry (DSC) analysis.
III. Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure, dynamics, and interactions of DPPC liposomes at an atomic level.[19] Both ³¹P and ¹H NMR can provide valuable information about membrane fluidity and phase transitions.[19][20]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[20]
-
Set the temperature to the desired value for the experiment.
-
-
Measurement:
-
Acquire the ¹H NMR spectrum. The signal from the choline (B1196258) headgroup protons (-N⁺(CH₃)₃) is often monitored.[20]
-
-
Data Analysis:
-
The splitting of the choline headgroup signal in the presence of a shift reagent indicates the formation of closed vesicles with separate inner and outer environments.[20]
-
The line width of the signals can provide information about the mobility of the lipid molecules and thus the fluidity of the membrane.
-
Signaling Pathway in NMR Analysis
Information flow in NMR analysis of DPPC liposomes.
IV. Encapsulation Efficiency and In Vitro Release
For drug delivery applications, it is crucial to determine the amount of drug successfully encapsulated within the liposomes (encapsulation efficiency) and the rate at which the drug is released from the vesicles (in vitro release profile).
Encapsulation Efficiency (EE)
Encapsulation efficiency is typically determined by separating the unencapsulated drug from the liposome-encapsulated drug, followed by quantification of the drug in one or both fractions.[22]
Quantitative Data Summary: Encapsulation Efficiency of DPPC Liposomes
| Phospholipid Concentration | Encapsulated Molecule | Encapsulation Efficiency (EE) (%) | Reference |
| 50 mM DPPC | Fluorescein-sodium | 48.1 | [23] |
| 150 mM DPPC | Fluorescein-sodium | 80.4 | [23] |
| 300 mM DPPC | Fluorescein-sodium | 83.6 | [23] |
| 300 mM DPPC + Cholesterol (60:40) | Fluorescein-sodium | 73.7 | [23] |
| 150 mM DPPC | Bovine Serum Albumin | ~98 (with no salt) | [23] |
Experimental Protocol: Encapsulation Efficiency Determination
-
Separation of Free Drug:
-
Quantification:
-
Calculation:
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
Workflow for Encapsulation Efficiency Determination
Workflow for determining encapsulation efficiency.
In Vitro Drug Release
In vitro release studies are performed to understand the drug release kinetics from the liposomal formulation under physiological conditions.[25]
Experimental Protocol: In Vitro Drug Release Study (Dialysis Method)
-
Setup:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.[25][26]
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots from the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Data Analysis:
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Workflow for In Vitro Drug Release Study
Workflow for in vitro drug release studies.
Conclusion
The comprehensive characterization of DPPC vesicles and liposomes using the techniques outlined in these application notes is essential for the development of safe, stable, and effective drug delivery systems. By following these detailed protocols, researchers and drug development professionals can obtain reliable and reproducible data to support their formulation development and quality control efforts.
References
- 1. news-medical.net [news-medical.net]
- 2. Size and charge of Liposomes | Malvern Panalytical [malvernpanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 9. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. ris.utwente.nl [ris.utwente.nl]
- 13. researchgate.net [researchgate.net]
- 14. Transmission electron microscopy of lipid vesicles for drug delivery: comparison between positive and negative staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 16. Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry [jstage.jst.go.jp]
- 17. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Supported Lipid Bilayers (SLBs) using DPPC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and characterization of supported lipid bilayers (SLBs) using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a saturated phospholipid that is a major component of eukaryotic cell membranes and is widely used in the creation of model membrane systems due to its well-defined physical properties, including a distinct gel-to-liquid crystalline phase transition.
Introduction
Supported lipid bilayers are powerful tools in biophysical research and drug development, offering a stable and accessible model system to mimic the cell membrane.[1] These structures consist of a planar lipid bilayer supported by a solid substrate, such as mica, glass, or silica.[2] DPPC is a popular choice for constructing SLBs, particularly for studying phenomena related to lipid packing, phase behavior, and interactions with membrane-associated proteins and pharmaceuticals.[1][3]
The formation of high-quality DPPC SLBs is crucial for obtaining reliable and reproducible experimental data. The most common methods for their preparation are vesicle fusion and Langmuir-Blodgett deposition.[4][5] The vesicle fusion method involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic substrate.[2][6] Key to this process for DPPC, which is in a gel-like state at room temperature, is performing the deposition at a temperature above its main phase transition temperature (Tm) of approximately 41°C.[7][8][9]
Key Experimental Parameters and Characterization
The quality of the resulting DPPC SLB is highly dependent on several experimental parameters. Careful control of these factors is essential for creating a continuous and defect-free bilayer. The primary techniques for characterizing DPPC SLBs include Atomic Force Microscopy (AFM) for high-resolution imaging of bilayer topography, Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) for real-time analysis of the formation process and viscoelastic properties, and Fluorescence Microscopy for assessing bilayer fluidity and domain formation.[1][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for the formation and characterization of DPPC SLBs.
| Parameter | Value | Substrate | Technique | Reference |
| Bilayer Thickness (Gel Phase) | 4.8 ± 0.3 nm | Mica | AFM | [12] |
| 5.5 ± 0.2 nm | Mica | AFM | [12] | |
| 6.3 ± 0.6 nm | Glass | Force Mapping | [13] | |
| 4.6 ± 0.3 nm | Mica | AFM | [14] | |
| Bilayer Thickness (Fluid Phase) | 3.6 ± 0.3 nm | Mica | AFM | [12] |
| Main Phase Transition Temperature (Tm) | 41.3 °C | - | Calorimetry | [7] |
| ~41 °C | - | - | [8] | |
| 41.54 ± 0.23 °C | - | Spectrophotometry | [15] | |
| 41.4 °C | - | Fluorescence | [9] | |
| 49.4 ± 0.2 °C | dODT | - | [16] | |
| AFM-Observed Phase Transition on Mica | 42–52 °C | Mica | AFM | [12] |
Table 1: Physical Properties of DPPC SLBs.
| Parameter | Condition | Value | Technique | Reference |
| QCM-D Frequency Shift (Δf) for full bilayer | 50 °C, Ultrapure water | -25 Hz | QCM-D | [17] |
| 52 °C, Tris buffer | -23.3 ± 0.3 Hz | QCM-D | [10] | |
| 52 °C, HEPES buffer | -24.9 ± 0.5 Hz | QCM-D | [10] | |
| QCM-D Dissipation Shift (ΔD) for full bilayer | 50 °C, Ultrapure water | < 1 x 10-6 | QCM-D | [18] |
| 52 °C, Tris buffer | (0.4 ± 0.1) x 10-6 | QCM-D | [10] | |
| 52 °C, HEPES buffer | (0.3 ± 0.1) x 10-6 | QCM-D | [10] | |
| Lipid Concentration for Vesicle Fusion | HEPES-NaCl-Mg buffer, 55 °C | 0.06 mg/mL | AFM | [4] |
| Water, 60 °C | 0.3 mg/mL | AFM | [4] |
Table 2: QCM-D and Formation Parameters for DPPC SLBs.
Experimental Protocols
Protocol 1: DPPC SLB Formation by Vesicle Fusion
This protocol describes the formation of a DPPC SLB on a mica substrate using the vesicle fusion technique.[4]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder
-
HEPES buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Deionized water
-
Freshly cleaved mica discs
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating stage or water bath
-
Nitrogen gas stream
-
Sonicator (tip or bath)
Procedure:
-
Lipid Film Preparation:
-
Dissolve a known amount of DPPC in chloroform to achieve the desired final lipid concentration (e.g., 1 mg/mL).
-
In a round-bottom flask, evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Hydration and Extrusion:
-
Hydrate the dried lipid film with the desired buffer (e.g., HEPES buffer) by vortexing vigorously above the Tm of DPPC (e.g., at 50-60°C).[4][11] This results in the formation of multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), subject the MLV suspension to several freeze-thaw cycles or sonication.[5]
-
For a more uniform vesicle size distribution, extrude the vesicle suspension at a temperature above Tm (e.g., 50-60°C) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times).
-
-
SLB Formation on Mica:
-
Cleave a mica disc to expose a fresh, atomically flat surface.
-
Place the mica disc in a fluid cell and heat the substrate to a temperature above the Tm of DPPC (e.g., 60-70°C).[4]
-
Introduce the prepared DPPC SUV solution into the fluid cell.
-
Incubate for a sufficient time (e.g., 30-60 minutes) to allow for vesicle adsorption and fusion.[4]
-
Rinse the surface extensively with pre-warmed buffer to remove excess vesicles.
-
The sample can then be slowly cooled to room temperature. The cooling rate can influence the domain structure of the gel-phase bilayer.[4]
-
Protocol 2: Characterization by Atomic Force Microscopy (AFM)
This protocol outlines the imaging of a pre-formed DPPC SLB using AFM in liquid.[1][7]
Materials and Equipment:
-
Atomic Force Microscope equipped for liquid imaging
-
AFM tips suitable for soft matter imaging (e.g., silicon nitride cantilevers)
-
DPPC SLB on a solid substrate (from Protocol 1)
-
Imaging buffer (the same buffer used for SLB formation)
Procedure:
-
Sample Mounting:
-
Mount the substrate with the DPPC SLB onto an AFM sample puck.
-
Add a drop of imaging buffer onto the SLB surface to ensure it remains hydrated.
-
-
AFM Setup and Imaging:
-
Install a suitable AFM cantilever in the liquid cell.
-
Carefully bring the cantilever into contact with the sample surface in the liquid environment.
-
Engage the tip onto the surface using a low contact force to avoid damaging the bilayer.
-
Optimize the imaging parameters (scan size, scan rate, feedback gains) to obtain high-quality images.
-
Image the surface to observe the topography of the bilayer, including any defects, domains, or edges. Height measurements can be performed to confirm the bilayer thickness.
-
Visualizations
Caption: Workflow for DPPC SLB formation by vesicle fusion and subsequent characterization.
Caption: The mechanism of supported lipid bilayer formation via vesicle fusion.
References
- 1. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Formation, and Biological Interactions of Supported Lipid Bilayers (SLB) Incorporating Lipopolysaccharide [mdpi.com]
- 3. faculty.engineering.ucdavis.edu [faculty.engineering.ucdavis.edu]
- 4. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Do low-power lasers change phase transition temperature of dipalmitoyl phosphatidylcholine (DPPC) membrane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
Applications of DPPC in Gene Delivery and Transfection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dipalmitoylphosphatidylcholine (DPPC) is a key phospholipid extensively utilized in the formulation of non-viral gene delivery systems. Its biocompatibility, biodegradability, and ability to form stable lipid bilayers make it an excellent component for creating liposomes and lipid nanoparticles (LNPs) designed to transport genetic material, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), into cells. This document provides detailed application notes on the use of DPPC in gene delivery and protocols for key experimental procedures.
Application Notes
DPPC is rarely used alone in gene delivery formulations due to its neutral charge and rigid gel-state membrane at physiological temperature, which can limit its interaction with negatively charged nucleic acids and cellular membranes.[1] Therefore, it is commonly combined with other lipids to enhance transfection efficiency and stability.
Key Components in DPPC-Based Gene Delivery Systems:
-
Cationic Lipids: These are essential for complexing with negatively charged nucleic acids through electrostatic interactions, forming "lipoplexes."[2] Common cationic lipids used with DPPC include Dioctadecyldimethylammonium Bromide (DOAB) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).[3][4][5] The molar ratio of the cationic lipid to the total lipid content is a critical factor influencing transfection efficiency.[3]
-
Helper Lipids: These lipids are incorporated to improve the stability of the liposomes and facilitate the release of the genetic material into the cytoplasm.[6][7]
-
Cholesterol (Chol): Increases the stability of the liposomal membrane and can enhance transfection efficiency.[2][3]
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A fusogenic lipid that promotes the fusion of the liposome (B1194612) with the endosomal membrane, aiding in the endosomal escape of the genetic cargo.[8][9][10]
-
-
PEGylated Lipids: The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids can increase the stability of nanoparticles in circulation and reduce non-specific interactions.[6][11]
The composition of these components significantly impacts the physicochemical properties and biological activity of the gene delivery system, including particle size, zeta potential, and transfection efficiency.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on DPPC-based liposomal formulations for gene delivery.
Table 1: Physicochemical Properties and Transfection Efficiency of DPPC/DOAB-Based Liposomes
| Liposome Composition (Molar Ratio) | Cationic Lipid/Total Lipid (CL/TL) Ratio | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Relative Transfection Efficiency (Luciferase Assay) | Reference |
| DPPC/DOAB (1:1) | 1:2 | Water Suspension | - | - | Higher than 3:1 ratio | [3] |
| DPPC/DOAB (3:1) | 1:4 | Water Suspension | - | - | Lower than 1:1 ratio | [3] |
| DPPC/Chol/DOAB (7:2:1) | 1:10 | Water Suspension | - | - | Highest among DPPC/Chol/DOAB formulations | [3] |
| DPPC/Chol/DOAB (5:2:1) | 1:8 | Water Suspension | - | - | Higher than 7:2:1 and 7:4:1 ratios | [3] |
| DPPC/Chol/DOAB (7:4:1) | 1:12 | Water Suspension | - | - | Lower than 5:2:1 and 7:2:1 ratios | [3] |
| DPPC/Chol/DOAB (7:2:1) | 1:10 | Ethanol (B145695) Suspension | - | - | Highest transfection efficiency overall | [3] |
Table 2: Characterization of DOTAP-Based Cationic Liposomes and siRNA Lipoplexes
| Cationic Liposome Composition (Molar Ratio) | Liposome Size (nm) | Liposome PDI | Liposome ζ-potential (mV) | Lipoplex Size (nm) | Lipoplex PDI | Lipoplex ζ-potential (mV) | Reference |
| DOTAP/DPPC (1:1) | 119.5 | 0.171 | +47.8 | 240.5 | 0.203 | +32.4 | [5] |
Experimental Protocols
Protocol 1: Preparation of DPPC-Based Cationic Liposomes using the Freeze-Dried Empty Liposome (FDEL) Method
This protocol is adapted from a study that prepared DPPC/Chol/DOAB liposomes.[3][4]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
Dioctadecyldimethylammonium Bromide (DOAB)
-
Deionized water or ethanol
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, Chol, and DOAB in chloroform at the desired molar ratio (e.g., 7:2:1).
-
Evaporate the chloroform using a rotary evaporator under reduced pressure at 37°C to form a thin lipid film on the wall of a round-bottom flask.
-
Incubate the lipid film at room temperature for 24 hours to ensure complete drying.
-
-
Hydration:
-
Hydrate the dried lipid film with deionized water or ethanol by vortexing to form a liposome suspension.
-
-
Freeze-Drying (Lyophilization):
-
Freeze the liposome suspension and then lyophilize it to obtain a dry powder of empty liposomes. This can improve the stability of the liposomes for long-term storage.
-
-
Rehydration and Lipoplex Formation:
-
Rehydrate the freeze-dried empty liposomes with a plasmid DNA solution.
-
Incubate the mixture at room temperature for 45 minutes to allow for the formation of lipoplexes.
-
Protocol 2: Characterization of Lipoplexes
A. Gel Retardation Assay to Assess DNA Entrapment
This assay determines the ability of the cationic liposomes to bind and condense DNA.[3][4]
Materials:
-
Lipoplex solution
-
Naked plasmid DNA (control)
-
Empty liposomes (control)
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare a 0.7% agarose gel in TAE buffer containing a DNA stain.
-
Mix the lipoplex samples with DNA loading dye.
-
Load the samples, along with naked DNA and empty liposome controls, into the wells of the agarose gel.
-
Run the gel electrophoresis until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV illumination. The retardation of DNA migration in the lipoplex lanes compared to the naked DNA control indicates successful complexation.
B. Particle Size and Zeta Potential Measurement
These parameters are crucial for predicting the stability and cellular uptake of the lipoplexes.
Materials:
-
Lipoplex solution
-
Deionized water or appropriate buffer for dilution
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Dilute the lipoplex suspension to an appropriate concentration with deionized water or buffer.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using DLS.
-
Measure the zeta potential of the diluted suspension to determine the surface charge of the lipoplexes.
Protocol 3: In Vitro Transfection and Gene Expression Assay
This protocol uses a reporter gene (e.g., luciferase) to quantify transfection efficiency.[3]
Materials:
-
Mammalian cell line (e.g., CHO, HeLa)
-
Complete cell culture medium
-
Serum-free medium
-
Lipoplex solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and culture until they reach the desired confluency (typically 70-80%).
-
Transfection:
-
Wash the cells with serum-free medium.
-
Add the lipoplex solution (diluted in serum-free medium) to the cells.
-
Incubate the cells with the lipoplexes for a defined period (e.g., 4-6 hours) at 37°C.
-
After incubation, replace the transfection medium with complete culture medium.
-
-
Gene Expression Analysis:
-
Culture the cells for an additional 24-48 hours to allow for gene expression.
-
Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in the cell lysate.
-
Visualizations
Caption: Workflow for DPPC-based liposomal gene delivery.
Caption: Key components of a DPPC-based gene delivery system.
Caption: Cellular uptake and gene expression pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Barriers and Strategies of Cationic Liposomes for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new helper phospholipid for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationships between Liposome Properties, Cell Membrane Binding, Intracellular Processing, and Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
DPPC: A Versatile Model System for Unraveling Cell Membrane Biophysics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a cornerstone in cell membrane biophysics research. Its well-defined physical properties and ability to form stable model membranes, such as liposomes, supported lipid bilayers, and monolayers, make it an invaluable tool for investigating a wide range of membrane-related phenomena. This document provides detailed application notes and experimental protocols for utilizing DPPC as a model system, with a focus on techniques relevant to drug development and biophysical characterization.
DPPC's prominence stems from its distinct gel-to-liquid crystalline phase transition at a physiologically relevant temperature (~41°C), which allows for the study of membrane fluidity, domain formation, and the influence of various molecules on these properties.[1] Its structural simplicity and commercial availability in high purity further contribute to its widespread use in creating reproducible and well-characterized model membrane systems.[1]
These application notes are designed to guide researchers in leveraging DPPC to:
-
Characterize the thermodynamic properties of lipid bilayers.
-
Investigate the influence of cholesterol and other molecules on membrane structure and mechanics.
-
Study the interaction of drugs and other bioactive compounds with lipid membranes.
-
Develop and characterize liposomal drug delivery systems.
Key Physicochemical Properties of DPPC Bilayers
The behavior of DPPC model membranes is governed by several key physicochemical parameters. Understanding these properties is crucial for designing and interpreting experiments.
| Property | Value | Conditions | Reference(s) |
| Main Phase Transition Temperature (Tm) | ~41-42°C | Fully hydrated multilamellar vesicles (MLVs) | [2][3] |
| Pre-transition Temperature (Tp) | ~35-36°C | Fully hydrated MLVs | [2][3] |
| Main Transition Enthalpy (ΔHm) | ~32.2 - 41.3 kJ/mol | [4] | |
| Area per Lipid (Gel Phase, Lβ') | ~0.46 - 0.48 nm2 | Below Tm | [5] |
| Area per Lipid (Liquid Crystalline Phase, Lα) | ~0.57 - 0.64 nm2 | Above Tm | [5] |
| Bilayer Thickness (Gel Phase, Lβ') | ~4.6 - 4.8 nm | [5][6] | |
| Bilayer Thickness (Liquid Crystalline Phase, Lα) | ~4.2 - 4.5 nm | [5][6] | |
| Bending Rigidity (Gel Phase, Lβ') | ~5.0 x 10-20 J | 295 K | [5] |
| Bending Rigidity (Liquid Crystalline Phase, Lα) | ~1.4 x 10-20 J | [5] |
Influence of Cholesterol on DPPC Bilayer Properties
Cholesterol is a crucial component of mammalian cell membranes, and its interaction with phospholipids (B1166683) like DPPC has been extensively studied. Cholesterol is known to modulate membrane fluidity, order, and permeability in a concentration-dependent manner.
| Property | Effect of Increasing Cholesterol Concentration | Reference(s) |
| Main Phase Transition (Tm) | Broadens and eventually abolishes the sharp transition. | [7][8] |
| Area per Lipid | Decreases (condensing effect). | [7][9] |
| Bilayer Thickness | Increases. | [7] |
| Acyl Chain Order | Increases in the liquid-disordered phase. | [7][8] |
| Bending Rigidity | Increases. | [10] |
| Water Permeability | Decreases. | [11] |
Drug Interaction with DPPC Model Membranes
DPPC model membranes are widely used to investigate the interactions of drugs and other bioactive molecules with the lipid bilayer, providing insights into their mechanisms of action, permeability, and potential effects on membrane structure and function.[2][12]
| Drug Class | Observed Effects on DPPC Membranes | Reference(s) |
| Anesthetics (e.g., Propofol) | Fluidize the membrane, decrease Tm. | |
| Antibiotics (e.g., Azithromycin) | Can merge DPPC gel domains in mixed lipid systems.[2] | |
| Antifungal Drugs (e.g., Parabens) | Interact with the headgroup and hydrophobic regions, causing structural disorder.[12] | |
| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Can alter membrane fluidity and phase behavior.[13] | |
| Anticancer Drugs (e.g., Doxorubicin) | Can be encapsulated in DPPC-based liposomes for targeted delivery. |
Experimental Protocols
This section provides detailed protocols for key experimental techniques used to study DPPC model membranes.
Preparation of DPPC Liposomes by Thin-Film Hydration and Extrusion
This is a common method for producing unilamellar vesicles of a defined size.[14][15][16]
Materials:
-
DPPC powder
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve a known amount of DPPC in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the glass transition temperature of DPPC (~41°C) to ensure a uniform lipid film.
-
Evaporate the solvent under reduced pressure until a thin, dry lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the Tm of DPPC (e.g., 50°C).
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by gentle rotation (without creating foam) to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm of DPPC.
-
Draw the MLV suspension into a syringe and place it in the extruder.
-
Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 times) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
The resulting liposome (B1194612) suspension should be more translucent than the initial MLV suspension.
-
Differential Scanning Calorimetry (DSC) of DPPC Liposomes
DSC is a powerful technique to study the phase transitions of lipid bilayers and the effect of incorporated molecules.[2][3]
Materials:
-
DPPC liposome suspension
-
Reference buffer (the same buffer used for liposome preparation)
-
DSC instrument
Protocol:
-
Sample Preparation:
-
Carefully load a known amount of the liposome suspension into a DSC sample pan.
-
Load an equal volume of the reference buffer into a reference pan.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at a temperature below the expected pre-transition (e.g., 20°C).
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature above the main transition (e.g., 60°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Baseline Correction: Subtract the instrumental baseline from the raw DSC data. A common method is to fit a polynomial function to the pre- and post-transition regions and subtract it from the entire thermogram.
-
Determine Transition Temperatures: The pre-transition temperature (Tp) and the main transition temperature (Tm) are identified as the onset and peak temperatures of the respective endothermic transitions.
-
Calculate Enthalpy of Transition (ΔH): Integrate the area under the transition peak. The enthalpy is a measure of the energy absorbed during the phase transition and can be affected by the presence of other molecules in the bilayer.
-
Langmuir-Blodgett Trough for DPPC Monolayer Studies
This technique allows for the formation and characterization of lipid monolayers at an air-water interface.[17][18][19]
Materials:
-
Langmuir-Blodgett trough with a Wilhelmy plate or other surface pressure sensor
-
DPPC solution in a volatile solvent (e.g., chloroform)
-
Aqueous subphase (e.g., ultrapure water or buffer)
-
Microsyringe
Protocol:
-
Trough Preparation:
-
Thoroughly clean the trough and barriers to remove any surface-active contaminants.
-
Fill the trough with the aqueous subphase.
-
Aspirate the surface of the subphase to ensure it is clean.
-
-
Monolayer Formation:
-
Using a microsyringe, carefully deposit small droplets of the DPPC solution onto the subphase surface.
-
Allow the solvent to evaporate completely (typically 15-20 minutes).
-
-
Isotherm Measurement:
-
Compress the monolayer at a constant rate using the barriers.
-
Simultaneously record the surface pressure as a function of the area per molecule. This generates a pressure-area (π-A) isotherm.
-
-
Data Analysis:
-
Identify Phases: The π-A isotherm of DPPC shows distinct regions corresponding to the gas (G), liquid-expanded (LE), LE-liquid-condensed (LC) coexistence, and LC phases.
-
Determine Area per Molecule: The x-axis of the isotherm directly provides the area occupied by each DPPC molecule at a given surface pressure.
-
Calculate Compressibility Modulus (Cs-1): The compressibility modulus, which is the inverse of the compressibility, provides information about the packing and fluidity of the monolayer. It is calculated from the slope of the π-A isotherm: Cs-1 = -A(dπ/dA).
-
Atomic Force Microscopy (AFM) of Supported DPPC Bilayers
AFM provides high-resolution imaging of the topography of supported lipid bilayers, allowing for the visualization of domains, defects, and the effects of interacting molecules.[8][20][21][22]
Materials:
-
DPPC liposome suspension
-
Freshly cleaved mica substrates
-
AFM instrument with a liquid cell
-
Buffer solution
Protocol:
-
Substrate Preparation:
-
Cleave a mica sheet to expose a fresh, atomically flat surface.
-
-
Supported Bilayer Formation (Vesicle Fusion):
-
Pipette a small volume of the DPPC liposome suspension onto the freshly cleaved mica.
-
Incubate at a temperature above the Tm of DPPC (e.g., 50-60°C) for a sufficient time to allow vesicle fusion and bilayer formation.
-
Gently rinse the surface with buffer to remove excess unfused vesicles.
-
-
AFM Imaging:
-
Mount the sample in the AFM liquid cell, ensuring the bilayer remains hydrated.
-
Engage the AFM tip with the surface and begin imaging in a suitable mode (e.g., tapping mode or contact mode).
-
Optimize imaging parameters (scan rate, setpoint, gains) to obtain high-quality images with minimal sample damage.
-
-
Image Analysis:
-
Height Measurements: Analyze the height differences in the topography images to determine the thickness of the bilayer and the height of any domains or adsorbed molecules.
-
Domain Analysis: Quantify the area and morphology of different lipid domains (e.g., gel vs. liquid-crystalline phases in mixed lipid systems).
-
Roughness Analysis: Measure the root-mean-square (RMS) roughness of the bilayer surface to assess its homogeneity.
-
Fluorescence Microscopy of DPPC Giant Unilamellar Vesicles (GUVs)
Fluorescence microscopy of GUVs allows for the direct visualization of phase separation, domain dynamics, and the partitioning of fluorescently labeled molecules.[20][22][23][24]
Materials:
-
DPPC and other lipids (if creating a mixed system)
-
Fluorescent lipid probe (e.g., Rhodamine-DPPE for the liquid-disordered phase, NBD-PC for the liquid-ordered phase)
-
Indium tin oxide (ITO) coated glass slides
-
Function generator
-
Observation chamber
-
Fluorescence microscope with appropriate filters
Protocol:
-
Lipid Film Preparation:
-
Prepare a lipid solution in chloroform containing a small amount (e.g., 0.5 mol%) of the fluorescent probe.
-
Deposit the lipid solution onto two ITO-coated glass slides and allow the solvent to evaporate, forming a thin lipid film.
-
-
GUV Formation (Electroformation):
-
Assemble the two ITO slides with the lipid films facing each other, separated by a spacer (e.g., a silicone O-ring).
-
Fill the chamber with a swelling solution (e.g., sucrose (B13894) solution).
-
Apply an AC electric field (e.g., 10 Hz, 1-2 V) for a few hours to induce the formation of GUVs.
-
-
Microscopy:
-
Carefully transfer the GUV suspension to an observation chamber on the microscope stage.
-
Use appropriate excitation and emission filters to visualize the fluorescence from the probe.
-
Acquire images and time-lapse series to study domain formation and dynamics.
-
-
Image Analysis:
-
Domain Identification: Identify different lipid phases based on the preferential partitioning of the fluorescent probe.
-
Area Fraction Calculation: Use image analysis software to calculate the area fraction of each phase.[20][23]
-
Line Tension Measurement: Analyze the fluctuations of the domain boundaries to estimate the line tension between the coexisting phases.
-
Conclusion
DPPC remains an indispensable tool in cell membrane biophysics. Its well-characterized properties and the versatility of the model systems it can form provide a robust platform for fundamental research and for applications in drug development. The protocols and data presented here offer a comprehensive resource for researchers seeking to employ DPPC as a model system to gain deeper insights into the complex world of biological membranes. By carefully applying these techniques and understanding the underlying principles, scientists can continue to unravel the intricate structure-function relationships of cell membranes and their interactions with a wide array of molecules.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. arxiv.org [arxiv.org]
- 10. Effect of cholesterol on structural and mechanical properties of membranes depends on lipid chain saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Interactions between DMPC Model Membranes, the Drug Naproxen, and the Saponin β-Aescin [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pure.mpg.de [pure.mpg.de]
- 16. researchgate.net [researchgate.net]
- 17. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 18. Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fisica.unam.mx [fisica.unam.mx]
- 20. researchgate.net [researchgate.net]
- 21. faculty.engineering.ucdavis.edu [faculty.engineering.ucdavis.edu]
- 22. Characterization of lipid bilayer phases by confocal microscopy and fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipid domains in giant unilamellar vesicles and their correspondence with equilibrium thermodynamic phases: a quantitative fluorescence microscopy imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Complexity of Lipid Domains and Rafts in Giant Unilamellar Vesicles Revealed by Combining Imaging and Microscopic and Macroscopic Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of DPPC Liposomes via Thin-Film Hydration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and characterization of unilamellar liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) using the thin-film hydration method followed by extrusion. This technique is a foundational method for generating liposomes for various applications, including drug delivery, due to its simplicity and reproducibility.[1][2][3] These application notes detail the materials required, a step-by-step experimental protocol, and methods for characterizing the resulting liposomal formulations. Quantitative data from representative experiments are presented in tabular format for clarity, and key workflows are illustrated using diagrams.
Introduction
Liposomes are spherical vesicles consisting of one or more phospholipid bilayers, which can encapsulate both hydrophilic and lipophilic therapeutic agents.[4][5] Their biocompatibility and biodegradability make them excellent candidates for drug delivery systems.[4] Dipalmitoylphosphatidylcholine (DPPC) is a common phospholipid used in liposome (B1194612) formulations, in part due to its transition temperature (Tm) of 41°C, which makes DPPC-based liposomes relatively stable at physiological temperatures.[4] The thin-film hydration method, also known as the Bangham method, is a widely used technique for liposome preparation.[1][3] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs), which are subsequently downsized to form unilamellar vesicles of a desired size.[1][6][7]
Experimental Protocols
Materials
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) system
-
Spectrophotometer or Fluorometer
Protocol for Thin-Film Hydration of DPPC Liposomes
-
Lipid Dissolution : Dissolve DPPC and any other lipids (e.g., cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask.[8] Ensure complete dissolution to form a clear solution.
-
Thin-Film Formation : Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the lipid's transition temperature (for DPPC, >41°C, a common temperature is 45°C).[8] Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[2][3]
-
Drying : To ensure complete removal of residual organic solvent, further dry the lipid film under a high vacuum for at least 2 hours or overnight.[2][6]
-
Hydration : Hydrate the dry lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the Tm of the lipid (e.g., 50-60°C for DPPC).[6][8] The volume of the aqueous phase will determine the final lipid concentration. Agitate the flask by hand or using a vortex mixer to detach the lipid film from the flask wall, which will result in the formation of a milky suspension of multilamellar vesicles (MLVs).[2]
-
Sonication (Optional Size Reduction) : To reduce the size of the MLVs, the suspension can be sonicated using a bath sonicator. However, this method may produce a wide range of particle sizes.[9]
-
Extrusion for Size Homogenization : For a more uniform size distribution, the liposome suspension is subjected to extrusion.[7] This process involves repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[7] The extrusion should be performed at a temperature above the lipid's Tm. This step results in the formation of large unilamellar vesicles (LUVs) with a relatively narrow size distribution.[7]
-
Purification : To remove unencapsulated material, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
Characterization Protocols
-
Particle Size and Polydispersity Index (PDI) Measurement :
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (z-average diameter) and the PDI. The PDI is a measure of the width of the particle size distribution.
-
-
Encapsulation Efficiency Determination :
-
Encapsulate a hydrophilic marker (e.g., a fluorescent dye like calcein (B42510) or a drug).
-
Separate the liposomes from the unencapsulated marker using techniques like size exclusion chromatography or dialysis.
-
Quantify the amount of encapsulated marker by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the concentration of the released marker using spectrophotometry or fluorometry.
-
The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Data Presentation
Table 1: Representative Formulation Parameters for DPPC Liposomes
| Formulation ID | Lipid Composition (molar ratio) | Lipid Concentration (mg/mL) | Hydration Buffer | Extrusion Pore Size (nm) |
| DPPC-01 | DPPC | 10 | PBS (pH 7.4) | 100 |
| DPPC-Chol-01 | DPPC:Cholesterol (7:3) | 10 | PBS (pH 7.4) | 100 |
| DPPC-Chol-02 | DPPC:Cholesterol (1:1) | 20 | Deionized Water | 100 |
Table 2: Typical Characterization Data for Prepared DPPC Liposomes
| Formulation ID | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%)* |
| DPPC-01 | 115 ± 5 | 0.15 ± 0.03 | -5 ± 2 | 5-10 |
| DPPC-Chol-01 | 105 ± 7 | 0.12 ± 0.02 | -3 ± 1 | 8-15 |
| DPPC-Chol-02 | 120 ± 8 | 0.18 ± 0.04 | -2 ± 1 | 7-12 |
*Encapsulation efficiency is highly dependent on the encapsulated molecule and the specific protocol used.
Visualizations
Caption: Workflow for DPPC liposome preparation.
Caption: Liposome characterization pathway.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. mdpi.com [mdpi.com]
- 5. eijppr.com [eijppr.com]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Sizing of DPPC Liposomes using Dynamic Light Scattering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively utilized as delivery vehicles for therapeutic agents in the pharmaceutical and biotechnology industries. Dipalmitoylphosphatidylcholine (DPPC) is a common phospholipid used in liposome (B1194612) formulations. The particle size and size distribution of liposomes are critical quality attributes that significantly influence their stability, encapsulation efficiency, biodistribution, and cellular uptake.[1] Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for determining the size distribution of sub-micron particles, such as liposomes, in suspension.[1][2] This application note provides a detailed protocol for the preparation of DPPC liposomes and their subsequent size characterization using DLS.
Principles of Dynamic Light Scattering (DLS)
Dynamic Light Scattering, also known as Photon Correlation Spectroscopy (PCS), measures the size of particles by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a liquid suspension.[3][4]
-
Brownian Motion: Particles dispersed in a liquid are in constant, random motion due to collisions with the solvent molecules.[3] Smaller particles move more rapidly, while larger particles move more slowly.[1][5]
-
Light Scattering: When a laser beam illuminates the particles, the light is scattered in all directions. As the particles move, the intensity of the scattered light at a fixed angle fluctuates over time.[2]
-
Correlation Function: The DLS instrument measures these intensity fluctuations and generates an autocorrelation function. This function describes how the intensity at a given time correlates with the intensity at a later time. For smaller, faster-moving particles, the correlation decays quickly, whereas for larger, slower-moving particles, the correlation decays more slowly.[3]
-
Stokes-Einstein Equation: The rate of decay of the autocorrelation function is used to calculate the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (d.H) is then determined using the Stokes-Einstein equation[5]:
d.H = kT / (3πηD)
where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the solvent
-
The hydrodynamic diameter is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured, including any surface-adsorbed molecules and the associated solvent layer.[1]
Data Analysis and Interpretation
DLS data is typically analyzed using the cumulants method, which provides two key parameters:
-
Z-Average (Intensity-Weighted Mean Hydrodynamic Diameter): This is the primary and most stable parameter produced by DLS.[6] It is sensitive to the presence of small amounts of larger particles due to the intensity of scattered light being proportional to the sixth power of the particle diameter.[7]
-
Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the size distribution.[7] A PDI value below 0.1 indicates a highly monodisperse sample, while values greater than 0.3 suggest a broad or multimodal size distribution.[8] For many liposomal drug products, a PDI below 0.3 is often desired.[8]
Experimental Protocol: Preparation and Sizing of DPPC Liposomes
This protocol describes the preparation of unilamellar DPPC liposomes using the thin-film hydration method followed by extrusion, and their subsequent size analysis by DLS.
Materials
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
DLS instrument
-
Disposable cuvettes
DPPC Liposome Preparation Workflow
Caption: Workflow for DPPC liposome preparation and DLS analysis.
Step-by-Step Methodology
-
Thin-Film Hydration:
-
Weigh the desired amount of DPPC and dissolve it in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.[9]
-
Hydrate the lipid film with filtered PBS (pH 7.4) by vortexing. The temperature of the PBS should be above the phase transition temperature of DPPC (~41°C). This will form multilamellar vesicles (MLVs).[10]
-
-
Sonication:
-
Submerge the flask containing the MLV suspension in a bath sonicator.
-
Sonicate for 5-10 minutes to break down the large MLVs into smaller vesicles.
-
-
Extrusion:
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Heat the extruder to a temperature above the phase transition temperature of DPPC.
-
Pass the liposome suspension through the extruder 11-21 times to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[9]
-
-
DLS Measurement:
-
Allow the DLS instrument to warm up and stabilize.
-
Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration. The ideal concentration range should be determined empirically to avoid multiple scattering effects (too concentrated) or poor signal-to-noise ratio (too dilute).[11][12]
-
Transfer the diluted sample into a clean, dust-free disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature (e.g., 25°C), solvent viscosity and refractive index (use values for water), and scattering angle (typically 90° or 173°).
-
Perform the measurement. Typically, 3-5 replicate measurements are performed for each sample.
-
Data Presentation
The quantitative data obtained from DLS analysis should be summarized in a clear and structured table.
| Sample ID | Z-Average (d.nm) | Polydispersity Index (PDI) | Peak 1 Mean (d.nm) | Peak 1 % Intensity |
| DPPC Lipo Batch 1 | 105.2 | 0.125 | 108.1 | 100 |
| DPPC Lipo Batch 2 | 108.9 | 0.130 | 111.5 | 100 |
| DPPC Lipo Batch 3 | 106.5 | 0.128 | 109.3 | 100 |
Logical Relationships in DLS Measurement
The following diagram illustrates the key relationships influencing the outcome of a DLS measurement.
Caption: Factors influencing hydrodynamic diameter in DLS.
Conclusion
Dynamic Light Scattering is an essential analytical tool for the characterization of liposomal drug delivery systems. By following a robust protocol for liposome preparation and DLS analysis, researchers can obtain reliable and reproducible data on the size and size distribution of DPPC liposomes. This information is critical for ensuring the quality, efficacy, and safety of liposomal formulations in drug development.
References
- 1. news-medical.net [news-medical.net]
- 2. lsinstruments.ch [lsinstruments.ch]
- 3. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 4. How to Measure Particle Size Using Dynamic Light Scattering [eureka.patsnap.com]
- 5. usp.org [usp.org]
- 6. horiba.com [horiba.com]
- 7. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. phmethods.net [phmethods.net]
- 12. Liposome-based drug products - Q&A | Malvern Panalytical [malvernpanalytical.com]
Application of Differential Scanning Calorimetry (DSC) in the Study of DPPC Phase Transitions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. In the realm of biophysics and drug development, DSC is an indispensable tool for studying the phase transitions of lipid bilayers, which are fundamental components of cell membranes and liposomal drug delivery systems. 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a widely studied saturated phospholipid that serves as a model for biological membranes due to its well-defined phase behavior.
This document provides detailed application notes and experimental protocols for utilizing DSC to investigate the phase transitions of DPPC liposomes. It is intended for researchers, scientists, and professionals in drug development who are interested in characterizing lipid-based formulations and understanding the interactions of drugs or other molecules with lipid membranes.
Principle of DSC for Lipid Phase Transitions
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When a lipid bilayer undergoes a phase transition, it is accompanied by an endothermic (heat-absorbing) or exothermic (heat-releasing) event. This change in heat flow is detected by the DSC instrument and is represented as a peak in the thermogram.
For DPPC multilamellar vesicles (MLVs), two main endothermic transitions are typically observed upon heating:
-
Pre-transition (Lβ' to Pβ'): This is a smaller, broader transition that occurs at a lower temperature. It corresponds to the change from a planar gel phase (Lβ') to a "rippled" gel phase (Pβ').
-
Main Transition (Pβ' to Lα): This is a sharp and highly cooperative transition occurring at a higher temperature, known as the transition temperature (Tm). It represents the melting of the hydrocarbon chains from an ordered gel state to a disordered liquid-crystalline state (Lα).[1][2] This transition is characterized by a significant increase in membrane fluidity.[3]
The temperature at which the peak maximum occurs is the transition temperature (Tm), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. These thermodynamic parameters provide valuable information about the physical state and stability of the lipid bilayer.
Factors Influencing DPPC Phase Transitions
The phase transition behavior of DPPC can be significantly influenced by various factors, including:
-
Hydration: The presence of water is crucial for the formation of the bilayer structure and its characteristic phase transitions.[4]
-
Vesicle Size and Lamellarity: Small unilamellar vesicles (SUVs) may exhibit a broadened main transition and a lower pre-transition temperature compared to large multilamellar vesicles (MLVs).[5]
-
Presence of Other Molecules: The incorporation of other molecules, such as cholesterol, peptides, or drugs, into the DPPC bilayer can alter its phase transition behavior.[2][6] These molecules can broaden or shift the transition peaks, or even abolish them, providing insights into their interaction with the lipid membrane.[1][6]
-
Scan Rate: The heating rate during the DSC scan can affect the appearance of the thermogram, with higher scan rates potentially leading to broader peaks and a slight shift in the observed transition temperatures.[7]
Experimental Protocols
A. Preparation of DPPC Multilamellar Vesicles (MLVs)
This protocol describes the thin-film hydration method, a common technique for preparing MLVs.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or argon gas stream
-
Vortex mixer
Procedure:
-
Lipid Dissolution: Weigh the desired amount of DPPC powder and dissolve it in a suitable volume of the organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the main transition temperature of DPPC (e.g., 50-60°C) to ensure a uniform lipid film.
-
Removal of Residual Solvent: Dry the thin lipid film under a gentle stream of nitrogen or argon gas for at least 1-2 hours, or under high vacuum overnight, to remove any residual organic solvent.
-
Hydration: Add the desired volume of pre-warmed (above Tm) buffer solution to the lipid film. The final lipid concentration typically ranges from 2 to 25 mg/mL.[7]
-
Vesicle Formation: Hydrate the lipid film by vortexing the flask for several minutes at a temperature above the Tm of DPPC. This process leads to the spontaneous formation of multilamellar vesicles.
-
Annealing: To ensure a well-defined and reproducible thermogram, it is recommended to anneal the liposome (B1194612) suspension by temperature cycling (e.g., heating above Tm and cooling below the pre-transition temperature) a few times.
B. Differential Scanning Calorimetry (DSC) Analysis
Instrumentation and Parameters:
-
DSC Instrument: A high-sensitivity differential scanning calorimeter is required.
-
DSC Pans: Hermetically sealed aluminum or stainless steel pans are commonly used to prevent solvent evaporation.
-
Reference: An empty DSC pan or a pan containing the same buffer used for the sample.
-
Temperature Range: A typical scan range for DPPC is from 20°C to 60°C to encompass both the pre-transition and the main transition.
-
Scan Rate: A scan rate of 30-60°C/hour is often used.[7] Slower scan rates (e.g., 10 K/h) can provide better resolution of the transition peaks.[8]
-
Equilibration: Allow the sample to equilibrate at the starting temperature for 5-10 minutes before initiating the scan.[7]
Procedure:
-
Sample Loading: Accurately pipette a known volume (typically 20-50 µL) of the DPPC liposome suspension into a DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of water during the experiment.
-
Reference Preparation: Prepare a reference pan containing the same volume of buffer as the sample pan and seal it.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program: Program the DSC instrument with the desired temperature range, scan rate, and equilibration time. It is common to perform an initial heating and cooling cycle to ensure thermal history consistency, followed by a second heating scan for data analysis.
-
Data Acquisition: Start the DSC run and collect the data. The output is a thermogram showing the heat flow as a function of temperature.
-
Data Analysis: Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy of transition (ΔH) for both the pre-transition and the main transition. The analysis is typically performed using the software provided with the DSC instrument.
Data Presentation
The quantitative data obtained from the DSC analysis of pure DPPC liposomes are summarized in the table below. These values are consistent with those reported in the literature.[1][3][9][10]
| Transition | Parameter | Typical Value Range |
| Pre-transition | Onset Temperature (Tonset) | ~33 - 35 °C |
| Peak Temperature (Tp) | ~35 - 36.4 °C[1][3] | |
| Enthalpy (ΔH) | ~1.0 - 2.5 kcal/mol | |
| Main Transition | Onset Temperature (Tonset) | ~40 - 41 °C[10] |
| Peak Temperature (Tm) | ~41 - 42 °C[1][9][10] | |
| Enthalpy (ΔH) | ~7 - 10 kcal/mol | |
| Half-Height Peak Width (ΔT1/2) | ~0.5 - 1.5 °C[10] |
Note: The exact values can vary depending on the specific experimental conditions such as lipid concentration, buffer composition, and DSC scan rate.
Mandatory Visualizations
Caption: Experimental workflow for DSC analysis of DPPC liposomes.
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tainstruments.com [tainstruments.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermodynamic characterization of the pretransition of unilamellar dipalmitoyl-phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Atomic Force Microscopy (AFM) Imaging of DPPC Bilayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Atomic Force Microscopy (AFM) for the characterization of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) supported lipid bilayers (SLBs). This document outlines the principles of AFM imaging, detailed experimental protocols for sample preparation and analysis, and summarizes key quantitative data for DPPC bilayers.
Introduction to AFM for Lipid Bilayer Imaging
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the visualization of surfaces at the nanoscale.[1][2] It is a powerful tool for studying model biological membranes, such as supported lipid bilayers, under physiological conditions.[1][3] AFM can provide topographical images of the bilayer surface, enabling the characterization of its structure, phase behavior, and the effects of interactions with various molecules like drugs or peptides.[4][5][6] Beyond imaging, AFM can also probe the nanomechanical properties of the bilayer through force spectroscopy.[1][7]
DPPC is a saturated phospholipid that is a major component of lung surfactant and is widely used in model membranes due to its well-defined gel (Lβ) to liquid-crystalline (Lα) phase transition at 41.3 °C.[8] This makes it an excellent model system for studying lipid phase behavior and the influence of membrane-active agents.
Principles of DPPC Bilayer Imaging with AFM
AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect, which is detected by a laser beam reflected off the back of the cantilever onto a photodiode. This deflection is used to generate a topographical image of the surface. For imaging delicate biological samples like lipid bilayers, tapping mode (or AC mode) in liquid is commonly employed to minimize destructive lateral forces.[7]
Key information that can be obtained from AFM imaging of DPPC bilayers includes:
-
Bilayer Formation and Quality: Assessing the completeness and homogeneity of the supported lipid bilayer.[8][9]
-
Phase Separation: Visualizing the coexistence of different lipid phases, such as the gel and liquid-crystalline phases in pure DPPC at its transition temperature or in mixtures with other lipids like DOPC.[10][11]
-
Bilayer Thickness and Defects: Measuring the height of the bilayer to confirm its formation and identifying defects such as holes or cracks.[3][12]
-
Surface Roughness: Quantifying the texture of the bilayer surface, which can be indicative of the lipid phase or interactions with other molecules.
-
Interaction with Biomolecules: Observing the binding and structural changes induced by proteins, peptides, or drugs on the DPPC bilayer surface.[4][13][14]
Quantitative Data Summary
The following tables summarize quantitative data for DPPC and related lipid bilayers obtained from AFM studies.
Table 1: Physical Properties of DPPC Bilayers
| Property | Value | Conditions | Source |
| Thickness (Gel Phase) | ~5.1 - 6.0 nm | On mica, in buffer/water, room temperature | [12][15][16] |
| Thickness (Liquid Phase) | ~4.1 nm | On mica, above transition temperature | [10] |
| Roughness (Gel Phase) | Higher than liquid phase | Dependent on scan size and conditions | [12] |
| Young's Modulus (Gel Phase) | ~28.1 MPa | On mica, room temperature, PF-QNM | [10] |
| Breakthrough Force | Higher in gel phase than liquid phase | Force spectroscopy measurement | [1][7] |
Table 2: Influence of Cholesterol on DPPC Bilayer Properties
| Cholesterol Concentration | Bilayer Height | Observations | Source |
| 0% | 5.1 ± 0.90 nm | Homogeneous gel phase islands | [15] |
| 10% | ~5-6 nm | Similar morphology to pure DPPC | [16] |
| 15% | - | Coexistence of two phases | [15] |
| 33% | - | Homogeneous bilayer | [15] |
| 40% | ~5-6 nm | Bilayer patches | [16] |
| 60% | 1.1 ± 0.01 nm | Homogeneous, more fluid-like | [15] |
Experimental Protocols
This section provides detailed protocols for the preparation of DPPC supported lipid bilayers and their subsequent imaging by AFM.
Preparation of Small Unilamellar Vesicles (SUVs)
The vesicle fusion method is a common and effective technique for forming supported lipid bilayers on mica.[7][8]
Materials:
-
DPPC lipid powder
-
Buffer solution (e.g., PBS pH 7.2, or HEPES buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4)[1][8]
-
Round-bottom flask
-
Rotary evaporator or nitrogen stream
-
Vacuum desiccator
-
Bath sonicator or extruder with polycarbonate membranes (100 nm and 30 nm)[3]
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amount of DPPC in chloroform in a round-bottom flask.
-
Evaporate the solvent using a gentle stream of nitrogen or a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with the chosen buffer solution to a final lipid concentration of 0.5 mg/mL.[17]
-
Vortex the solution to form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Sonication or Extrusion):
-
Sonication: Sonicate the MLV suspension in a bath sonicator until the solution becomes clear. This typically produces small unilamellar vesicles (SUVs) with diameters between 30 and 50 nm.[7]
-
Extrusion: For more uniform vesicle sizes, pass the MLV suspension through polycarbonate membranes with decreasing pore sizes (e.g., 100 nm followed by 30 nm) using a mini-extruder.[3] This process is typically performed at a temperature above the phase transition of the lipid (e.g., 50-60 °C for DPPC).
-
Formation of Supported Lipid Bilayers (SLBs) on Mica
Materials:
-
Freshly prepared SUV solution
-
Muscovite mica sheets
-
Double-sided tape
-
AFM sample pucks
-
Buffer solution (the same as used for vesicle preparation)
-
Incubation chamber/oven
Protocol:
-
Substrate Preparation:
-
Cleave the mica sheet using adhesive tape to expose a fresh, atomically flat surface.
-
Immediately mount the freshly cleaved mica onto an AFM sample puck using double-sided tape.
-
-
Vesicle Fusion:
-
Pipette a small volume (e.g., 100-200 µL) of the SUV solution onto the freshly cleaved mica surface.[17]
-
Incubate the sample at a temperature above the DPPC phase transition temperature (e.g., 60-70 °C) for 30-60 minutes.[8] This promotes vesicle rupture and fusion to form a continuous bilayer. The optimal temperature can be influenced by the buffer composition. For instance, in HEPES-NaCl buffer, fusion may require temperatures around 70 °C, while the presence of MgCl₂ can lower this to around 55 °C.[8]
-
-
Rinsing:
-
Cooling:
-
Allow the sample to slowly cool down to room temperature before imaging. A slow cooling rate (e.g., 0.5 °C/min) can help in the formation of well-defined domains.[8]
-
AFM Imaging Protocol
Instrumentation and Settings:
-
AFM: Any standard AFM capable of operating in liquid.
-
Cantilevers: Use soft cantilevers suitable for imaging in liquid, typically with a spring constant of less than 0.1 N/m.[5]
-
Imaging Mode: Tapping mode (AC mode) in liquid is recommended to minimize sample damage.
-
Imaging Buffer: Use the same buffer as for the SLB formation.
Protocol:
-
Sample Mounting: Mount the sample with the prepared SLB on the AFM scanner.
-
Cantilever Engagement:
-
Fill the AFM liquid cell with the imaging buffer.
-
Approach the cantilever to the surface until the tip begins to tap on the bilayer.
-
-
Imaging Parameters Optimization:
-
Setpoint: Adjust the tapping force (amplitude setpoint) to the minimum necessary to obtain a stable, high-quality image. Excessive force can damage the bilayer.
-
Scan Rate: Start with a slow scan rate (e.g., 1-2 Hz) and gradually increase if the image quality allows.
-
Gains: Optimize the integral and proportional gains to ensure accurate tracking of the surface topography.
-
-
Image Acquisition:
-
Acquire topography and phase/amplitude images. Phase images can often reveal variations in material properties across the surface that are not apparent in the topography.
-
-
Force Spectroscopy (Optional):
-
To measure mechanical properties, perform force-distance spectroscopy.[1][7] In this mode, the tip is moved vertically towards and away from the sample at specific points, and the cantilever deflection is recorded as a function of the Z-piezo position. This can be used to determine the bilayer breakthrough force.[1]
-
Diagrams
Experimental Workflow for DPPC SLB Preparation and AFM Imaging
Caption: Workflow for preparing and imaging DPPC supported lipid bilayers using AFM.
Principle of AFM Tapping Mode Imaging of a DPPC Bilayer
Caption: Schematic of AFM tapping mode for imaging a DPPC bilayer on a mica substrate.
Troubleshooting
-
Incomplete Bilayer Formation:
-
Cause: Insufficient incubation time or temperature, low vesicle concentration, or poor quality of vesicles.
-
Solution: Increase incubation time or temperature.[8] Ensure the incubation temperature is well above the phase transition of DPPC. Prepare fresh vesicles if they are old. The presence of divalent cations like Ca²⁺ or Mg²⁺ can also facilitate fusion.[8]
-
-
Image Artifacts (Streaks, Noise):
-
Cause: Tip contamination, excessive imaging force, or inappropriate feedback parameters.
-
Solution: Use a new cantilever. Reduce the setpoint force. Optimize scan parameters (scan rate, gains).
-
-
Bilayer Damage during Scanning:
-
Cause: Imaging force is too high.
-
Solution: Decrease the amplitude setpoint to apply a gentler tapping force. Ensure you are using a sufficiently soft cantilever.
-
By following these application notes and protocols, researchers can effectively utilize AFM to gain valuable insights into the structure, properties, and interactions of DPPC lipid bilayers, which is crucial for fundamental biophysical studies and for applications in drug development and nanobiotechnology.
References
- 1. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers [jove.com]
- 2. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. details | Park Systems [parksystems.com]
- 4. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Measurement of the Mechanical Properties of Lipid Phases in Supported Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]
- 12. researchgate.net [researchgate.net]
- 13. "AFM Study of Structural Changes in Supported Planar DPPC Bilayers Cont" by Chad McKell, Hiram Conley et al. [scholarsarchive.byu.edu]
- 14. AFM study of interaction forces in supported planar DPPC bilayers in the presence of general anesthetic halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
Encapsulating Hydrophilic Drugs in the Aqueous Core of DPPC Liposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Their structural resemblance to biological membranes makes them excellent candidates for drug delivery systems. Dipalmitoylphosphatidylcholine (DPPC) is a common phospholipid used in liposome (B1194612) formulation due to its biocompatibility and well-defined phase transition temperature (Tc) of approximately 41°C. The aqueous core of liposomes provides an ideal environment for encapsulating hydrophilic drugs, protecting them from degradation and enabling targeted delivery.
This document provides detailed protocols for the encapsulation of hydrophilic drugs within the aqueous core of DPPC liposomes using the thin-film hydration method. It also outlines procedures for characterizing the resulting liposomes and determining the encapsulation efficiency.
Factors Influencing Encapsulation Efficiency
The efficiency of encapsulating hydrophilic drugs in liposomes is influenced by several factors related to both the liposome's properties and the drug itself.[1] Key parameters include the lipid composition, the drug-to-lipid molar ratio, and the volume of the aqueous phase used during hydration.[2] The rigidity of the liposome membrane and the preparation method also play a significant role in determining how much drug is successfully entrapped.[1]
Experimental Protocols
Protocol 1: Preparation of DPPC Liposomes with Encapsulated Hydrophilic Drug via Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration technique, a robust and widely used method for liposome formulation.[2][3][4]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (optional, to modulate membrane fluidity)
-
Methanol (optional, for co-solvents)
-
Hydrophilic drug
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder (optional, for size homogenization)
-
Polycarbonate membranes (e.g., 100 nm pore size) (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (if used, a common molar ratio is 2:1 DPPC:Cholesterol) in chloroform (or a chloroform:methanol mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the glass transition temperature of the lipids but below the boiling point of the solvent (e.g., 45-60°C).
-
Rotate the flask to create a thin, uniform lipid film on the inner surface as the organic solvent evaporates under reduced pressure.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent. For thorough drying, the flask can be placed in a vacuum oven overnight.[4]
-
-
Hydration of the Lipid Film:
-
Prepare an aqueous solution of the hydrophilic drug in the desired buffer (e.g., PBS).
-
Pre-heat the hydration solution to a temperature above the phase transition temperature of DPPC (e.g., 50-60°C).[2]
-
Add the warm drug solution to the round-bottom flask containing the dry lipid film. The volume should be sufficient to fully hydrate (B1144303) the film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, resulting in a milky suspension of multilamellar vesicles (MLVs). This process should also be carried out at a temperature above the Tc of DPPC.[2]
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tc of DPPC.
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to achieve a homogenous population of liposomes.[5]
-
Protocol 2: Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes.[1] It is calculated as the percentage of the drug encapsulated relative to the total amount of drug used in the formulation.[6] To determine EE%, the unencapsulated (free) drug must be separated from the liposome-encapsulated drug.[1]
Method A: Dialysis
Dialysis is a common and straightforward method for separating free drug from liposomes.[7][8]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Large volume of buffer (e.g., PBS).
-
Stir plate and stir bar.
-
UV-Vis spectrophotometer or HPLC system for drug quantification.
Procedure:
-
Transfer a known volume of the liposome suspension into the dialysis bag/cassette.
-
Place the sealed bag/cassette into a beaker containing a large volume of the dialysis buffer.
-
Stir the buffer at a constant, gentle speed at a controlled temperature (e.g., 4°C to minimize drug leakage).
-
Periodically sample the dialysis buffer to monitor the concentration of the free drug. Continue dialysis until the concentration of the drug in the buffer reaches equilibrium (i.e., no significant increase in concentration is observed).
-
After dialysis, collect the liposome suspension from the bag/cassette.
-
To determine the amount of encapsulated drug, lyse the liposomes using a suitable detergent (e.g., Triton X-100) or a solvent like ethanol (B145695) to release the entrapped drug.[6]
-
Quantify the drug concentration in the lysed liposome sample using a pre-established calibration curve (e.g., via UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency using the following formula:
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Method B: Size Exclusion Chromatography (SEC)
SEC is a rapid and efficient method for separating liposomes from smaller molecules like free drugs.[6][9]
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-50).
-
Elution buffer (e.g., PBS).
-
Fraction collector (optional).
-
UV-Vis spectrophotometer or HPLC system for drug quantification.
Procedure:
-
Equilibrate the SEC column with the elution buffer.
-
Carefully load a known volume of the liposome suspension onto the top of the column.
-
Elute the sample with the buffer. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained by the column matrix and elute later.
-
Collect fractions of the eluate.
-
Identify the fractions containing the liposomes (often visually turbid) and the fractions containing the free drug.
-
Quantify the drug concentration in the liposome-containing fractions (after lysing the liposomes) and the free drug-containing fractions.
-
Calculate the Encapsulation Efficiency using the formula mentioned in the dialysis method.
Data Presentation
The encapsulation efficiency of hydrophilic drugs in DPPC liposomes can vary significantly depending on the drug's physicochemical properties and the formulation parameters. The following table summarizes representative encapsulation efficiencies for several hydrophilic drugs in DPPC-based liposomes.
| Hydrophilic Drug | Liposome Composition | Preparation Method | Encapsulation Efficiency (%) | Reference(s) |
| Doxorubicin | DPPC/Cholesterol | Thin-film hydration | ~72.4% | [10] |
| Doxorubicin | DSPC/Cholesterol/Oleic acid | Ethanol injection | ~96.0% | [11] |
| 5-Fluorouracil (B62378) | DPPC/Cholesterol | Reverse-phase evaporation | ~6% | [12] |
| 5-Fluorouracil | DPPC/Cholesterol/DSPE-PEG2000 | Thin-film hydration | ~16.0% | [13] |
| 5-Fluorouracil | DPPC | Modified reverse-phase evaporation | ~93.84% | [14] |
| Gentamicin (B1671437) | DPPC/Cholesterol | Dehydration-rehydration | 25.7% | [15] |
| Gentamicin | DPPC/Cholesterol | Not specified | 1.8% - 43.6% | [16] |
| Cefepime | PC/CH | Thin-film hydration | Not specified, method described | [7] |
Note: Encapsulation efficiencies are highly dependent on the specific experimental conditions. The values presented here are for illustrative purposes.
Visualizations
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. [PDF] Encapsulation of 5-fluorouracil in liposomes for topical administration | Semantic Scholar [semanticscholar.org]
- 13. Liposomal 5-Fluorouracil Polymer Complexes Facilitate Tumor-Specific Delivery: Pharmaco-Distribution Kinetics Using Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of neutral and negatively charged liposome-loaded gentamicin on planktonic bacteria and biofilm communities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Hydrophobic Molecules within DPPC Lipid Bilayers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid widely used to create model biological membranes in the form of liposomes or supported lipid bilayers. Its well-defined gel-to-liquid crystalline phase transition at approximately 41°C makes it an excellent model for studying lipid packing and membrane dynamics.[1][2] Incorporating hydrophobic molecules into the lipid bilayer is a fundamental technique in drug delivery for water-insoluble drugs and in biophysical studies to probe membrane properties.[3][4]
These application notes provide detailed protocols for incorporating hydrophobic molecules into DPPC bilayers and for characterizing their effects on the membrane's physicochemical properties.
Section 1: Preparation of DPPC Liposomes with Encapsulated Hydrophobic Molecules
The most common method for incorporating hydrophobic drugs into a lipid bilayer is the thin-film hydration technique.[5][6][7] This method involves dissolving the lipids and the hydrophobic molecule in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer to form liposomes.[6] During hydration, the hydrophobic molecules are spontaneously entrapped within the hydrophobic core of the lipid bilayer.[3]
Experimental Workflow: Thin-Film Hydration Method
Caption: Workflow for liposome preparation using the thin-film hydration method.
Protocol 1: Thin-Film Hydration Method
This protocol describes the preparation of DPPC liposomes containing a hydrophobic molecule.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Hydrophobic molecule of interest (e.g., drug, fluorescent probe)
-
Chloroform and Methanol (e.g., 2:1 or 4:1 v/v mixture)[8]
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
-
Water bath or heating block
-
Vortex mixer
-
(Optional) Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolution: Weigh the desired amounts of DPPC and the hydrophobic molecule and dissolve them in the chloroform/methanol mixture in a round-bottom flask.[3] The drug-to-lipid ratio can be varied to optimize loading.[9]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of 40-45°C.[3] A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: To ensure complete removal of residual organic solvent, place the flask in a vacuum desiccator for at least 2 hours, or overnight.[8]
-
Hydration: Pre-heat the aqueous buffer to a temperature above the main phase transition temperature (Tm) of DPPC (e.g., 45-50°C).[3][6] Add the warm buffer to the lipid film. The final lipid concentration is typically between 0.5–10 mg/mL.[6]
-
Vesicle Formation: Agitate the flask by vortexing or manual shaking at the same temperature (above Tm) for 30-60 minutes.[3] This process allows the lipid film to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs).
-
Sizing (Optional but Recommended): To obtain a more homogenous size distribution of vesicles (e.g., LUVs), the MLV suspension can be extruded. Heat the extruder to a temperature above Tm and pass the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) for an odd number of passes (e.g., 11-21 times).[5]
Section 2: Characterization of Hydrophobic Molecule Incorporation
After preparation, it is crucial to characterize the liposomes to determine the efficiency of molecule incorporation and its effect on the bilayer properties.
Encapsulation Efficiency (EE) and Loading Capacity (LC)
Encapsulation efficiency refers to the percentage of the initial drug that is successfully incorporated into the liposomes.[4]
Protocol 2: Determination of Encapsulation Efficiency
Equipment:
-
Ultracentrifuge or size-exclusion chromatography (SEC) column
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC)
-
Appropriate solvent to dissolve liposomes (e.g., Methanol, Triton X-100)
Procedure:
-
Separation of Free Drug: Separate the unencapsulated hydrophobic molecules from the liposome formulation. This can be achieved by:
-
Ultracentrifugation: Pellet the liposomes, leaving the free drug in the supernatant.
-
Size-Exclusion Chromatography (SEC): Pass the formulation through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
-
Quantification:
-
Measure the concentration of the drug in the supernatant/later fractions (Free Drug).
-
Disrupt a known volume of the purified liposome suspension with a suitable solvent or detergent to release the encapsulated drug. Measure its concentration (Encapsulated Drug).
-
Measure the total amount of drug in an unpurified sample (Total Drug).
-
-
Calculation:
-
Encapsulation Efficiency (EE %): EE (%) = (Encapsulated Drug / Total Drug) x 100
-
Loading Capacity (LC %): LC (%) = (Mass of Encapsulated Drug / Total Mass of Lipids) x 100
-
Data Summary: Encapsulation Efficiency
| Hydrophobic Molecule | Lipid Composition | Method | Encapsulation Efficiency (EE%) | Reference |
| Veliparib | DPPC | Thin-Film Hydration | Unsuccessful | [8] |
| Veliparib | DPPG | Thin-Film Hydration | 49 ± 2% | [8] |
| 5-Fluorouracil | DPPC | Central Composite Design | 39.71% | [9] |
| Docetaxel | Various | Thin-Film Hydration | ~95% | [9] |
| Nevirapine | PLPC, POPE, Cholesterol | Thin-Film Hydration | ~97% | [9] |
| Water-Insoluble Drugs | General Liposomes | Not Specified | Often 80-90% | [4] |
Thermotropic Behavior by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the phase transition of the lipid bilayer.[10] The incorporation of hydrophobic molecules typically perturbs the lipid packing, leading to a broadening of the transition peak and a shift in the main phase transition temperature (Tm).[10][11]
Effect of Hydrophobic Molecules on DPPC Phase Transition
Caption: Hydrophobic molecules disrupt the ordered gel phase, lowering the Tm.
Protocol 3: DSC Analysis of DPPC Liposomes
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Place a small, precise amount of the liposome suspension (typically 10-20 µL of a ~2 mg/mL solution) into a DSC pan.[10] Seal the pan hermetically. Prepare a reference pan containing the same volume of buffer.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Scan: Equilibrate the system at a temperature well below the expected Tm (e.g., 20°C). Scan up to a temperature above the Tm (e.g., 60°C) at a controlled rate (e.g., 1-5°C/min).[12]
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of the main endotherm corresponds to the Tm. Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH, the area under the peak). Compare these values to a pure DPPC liposome control.
Data Summary: Effect of Hydrophobic Molecules on DPPC Tm
| Hydrophobic Molecule | Concentration (mol%) | Effect on Tm | Reference |
| Pure DPPC | - | Tm ≈ 41-42°C | [1][10] |
| Cyclohexanol | ≥ 0.154 M | Lowers Tm | [13] |
| 1-carba-alpha-tocopherol (CT) | 2-10 mol% | Lowers Tm in a concentration-dependent manner | [10] |
| Hydrophobic Nanoparticles | Not specified | Can increase or decrease Tm depending on surface properties | [2] |
| Arginine N-lauroyl amide (ALA) | 0-30 mol% | Broadens and shifts transition | [11] |
Membrane Fluidity by Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[14][15] Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are hydrophobic and align with the lipid acyl chains.[15][16] A decrease in anisotropy indicates an increase in the probe's rotational freedom, which corresponds to an increase in membrane fluidity.[10]
Principle of Fluorescence Anisotropy with DPH
Caption: DPH probe's rotational freedom increases in a more fluid bilayer.
Protocol 4: Fluorescence Anisotropy Measurement
Materials & Equipment:
-
DPPC liposome suspension (with and without hydrophobic molecule)
-
Fluorescent probe stock solution (e.g., DPH in methanol or THF)
-
Spectrofluorometer equipped with polarizers
-
Quartz cuvette
-
Thermostatted cuvette holder
Procedure:
-
Probe Incorporation: Add a small aliquot of the DPH stock solution to the liposome suspension while stirring. The final probe-to-lipid molar ratio should be low (e.g., 1:200 to 1:500) to avoid self-quenching. Incubate the mixture in the dark for at least 30-60 minutes to allow the probe to partition into the bilayers.
-
Instrument Setup:
-
Set the excitation wavelength for DPH (e.g., ~360 nm) and the emission wavelength (e.g., ~430 nm).
-
Set the temperature of the cuvette holder. Measurements can be taken at a fixed temperature (e.g., 25°C for the gel phase and 48°C for the liquid crystalline phase) or across a temperature range to observe the phase transition.[10]
-
-
Measurement:
-
Place the sample in the cuvette holder and allow it to equilibrate thermally.
-
Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (IVV) and horizontal (IVH). A correction factor (G-factor) is usually applied by measuring IHV and IHH.
-
-
Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G = I_HV / I_HH
-
Data Analysis: Compare the anisotropy values of the liposomes containing the hydrophobic molecule to the control (pure DPPC liposomes). A lower 'r' value indicates higher membrane fluidity.
Data Summary: Effect on Membrane Order/Fluidity
| System | Condition | Anisotropy (r or P) | Interpretation | Reference |
| DPH in DPPC | Below Tm (e.g., 20°C) | High (e.g., 0.32) | Hindered motion (ordered) | [14] |
| DPH in DPPC | Above Tm (e.g., 60°C) | Low (e.g., 0.03) | Unhindered motion (fluid) | [14] |
| DPPC + Cyclohexanol | Below Tm | Decreases with increasing concentration | Increased fluidity | [13] |
| DPPC + CT | 25°C (Gel Phase) | Increases with CT concentration up to 10 mol% | Decreased membrane fluidity (disorder in packing) | [10] |
References
- 1. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermodynamic elucidation of solute-induced lipid interdigitation phase: lipid interactions with hydrophobic versus amphipathic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPPC in Pulmonary Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Dipalmitoylphosphatidylcholine (DPPC) is a major component of natural lung surfactant, making it an ideal and biocompatible excipient for pulmonary drug delivery systems.[1][2][3] Its unique properties are leveraged to formulate a variety of inhaled therapeutics, from small molecules to biologics, for treating respiratory diseases such as lung cancer, pulmonary arterial hypertension, and infections.[4][][6][7] This document provides detailed application notes and protocols for utilizing DPPC in the development of advanced pulmonary drug delivery systems.
Applications of DPPC in Pulmonary Drug Delivery
DPPC is a versatile phospholipid used in several types of formulations for inhalation, primarily due to its biocompatibility and its role in mimicking natural lung surfactant.[2][]
-
Liposomes: DPPC is a fundamental building block for liposomal formulations intended for inhalation.[1][8] These lipid vesicles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling controlled release in the lungs.[8] Inhaled liposomal formulations can increase drug residence time in the lungs, enhancing local therapeutic effects and minimizing systemic side effects.[1][8] A notable example is the use of DPPC in amikacin (B45834) liposome (B1194612) inhalation suspension for treating pulmonary infections.[9]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): DPPC can be used as a coating for lipid nanoparticles to enhance their stability and biocompatibility within the lung environment.[6][7] This surface modification can reduce clearance by macrophages and facilitate transport across the alveolar-capillary barrier.[6][7]
-
Dry Powder Inhalers (DPIs): DPPC is a key component in the engineering of particles for DPIs.[4][10][11] It can be used to create multifunctional particles that mimic lung surfactant, improving aerosol performance and enabling the delivery of poorly water-soluble drugs.[4][10][11] Co-spray-drying DPPC with active pharmaceutical ingredients (APIs) can produce particles with optimal aerodynamic properties for deep lung deposition.[4][10][11]
-
Enhancing Bioavailability: The addition of DPPC to inhaled formulations has been shown to enhance the absorption of peptides and proteins, such as insulin (B600854) and human growth hormone, in the lungs.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing DPPC in pulmonary drug delivery systems.
Table 1: Formulation and Physicochemical Characterization of DPPC-Based Particles
| Formulation Type | Drug | Key Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Methylprednisolone | DPPC | ~100 | - | 98 | - | [9] |
| Liposomes | N-acetyl cysteine | DPPC | ~100 | - | 92 | - | [9] |
| DPPC-coated Lipid Nanoparticles | Resveratrol (B1683913) | Glyceryl monostearate, DPPC | 123.7 ± 16.43 | -19.4 | 94.40 | - | [6][7] |
| Proliposomal Dry Powder | Paclitaxel (B517696) | Soya phosphatidylcholine, Cholesterol, Mannitol | 196 ± 5 (reconstituted) | - | 92.64 ± 1.4 | - | [13] |
Table 2: Aerodynamic Performance of DPPC-Based Dry Powder Inhalers
| Drug | Key Components | Mass Median Aerodynamic Diameter (MMAD) (µm) | Fine Particle Fraction (FPF) (%) | Reference |
| Paclitaxel | DPPC, DPPG | 1.9 - 2.3 | High | [4][10][11] |
| Paclitaxel | Soya phosphatidylcholine, Cholesterol, Mannitol | < 5 | 50.86 ± 2.8 | [13] |
Experimental Protocols
Protocol 1: Preparation of DPPC/DPPG-Based Dry Powder for Inhalation via Co-Spray-Drying
This protocol describes the preparation of inhalable dry powder particles containing a therapeutic agent (e.g., paclitaxel) using a co-spray-drying technique with a lung surfactant-mimicking lipid composition.[4][10][11]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
Active Pharmaceutical Ingredient (API), e.g., Paclitaxel (PTX)
-
Methanol (B129727) (HPLC grade)
-
Spray dryer equipped with a high-performance cyclone
Procedure:
-
Solution Preparation:
-
Prepare a feed solution by co-dissolving DPPC and DPPG in methanol at a molar ratio of 75:25 to mimic natural lung surfactant.[4]
-
Dissolve the API (e.g., PTX) in the phospholipid solution at the desired molar percentage relative to the total lipids.[4]
-
The total concentration of the feed solution should be dilute, for example, 0.1% w/v.[4]
-
-
Spray-Drying:
-
Set up the spray dryer in a closed-mode configuration with dry nitrogen as the drying gas.
-
Use a stainless steel nozzle (e.g., 0.7 mm diameter).[4]
-
Optimize spray-drying parameters (e.g., inlet temperature, feed pump rate, aspirator rate) to achieve particles in the desired size range for inhalation (typically 1-5 µm).
-
-
Particle Collection:
-
Collect the co-spray-dried particles from the cyclone's collection vessel.
-
-
Characterization:
-
Morphology: Analyze particle morphology and surface structure using Scanning Electron Microscopy (SEM).
-
Particle Size: Determine the geometric particle size from SEM images and the aerodynamic particle size using a Next Generation Impactor (NGI) or Andersen Cascade Impactor.
-
Drug Loading: Quantify the amount of encapsulated drug using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Solid-State Properties: Characterize the solid-state properties of the particles using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[14]
-
In Vitro Release: Perform in vitro drug release studies using a dialysis method or a dissolution apparatus adapted for inhaled formulations.
-
Protocol 2: Preparation of DPPC-Coated Solid Lipid Nanoparticles
This protocol details the formulation of resveratrol-loaded, DPPC-coated lipid nanoparticles using a thin-film hydration-ultrasonic dispersion method.[6][7]
Materials:
-
Glyceryl monostearate (GMS)
-
Resveratrol (Res)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Thin Film Formation:
-
Dissolve GMS (100 mg) and Resveratrol (50 mg) in 10 mL of ethanol in a round-bottom flask.[6]
-
Create a thin lipid film on the inner wall of the flask by evaporating the ethanol under vacuum using a rotary evaporator at 45°C.[6]
-
Keep the flask under vacuum for an additional hour to ensure complete removal of the organic solvent.[6]
-
-
Hydration:
-
Prepare a hydration medium by dispersing DPPC (e.g., 1% w/v) in PBS (pH 7.4).
-
Add the DPPC dispersion to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid's melting point for a specified time.
-
-
Ultrasonication:
-
Reduce the particle size of the resulting dispersion by ultrasonic dispersion using a probe sonicator.
-
Optimize sonication parameters (e.g., power, time, pulse on/off cycles) to achieve the desired nanoparticle size and polydispersity index (PDI).
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Determine the encapsulation efficiency by separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Morphology: Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
In Vitro Release: Evaluate the drug release profile in a suitable medium, such as PBS, over time.
-
Cellular Interaction and Uptake
DPPC-based delivery systems are designed to interact favorably with the lung environment. The phospholipid composition, similar to natural surfactant, can facilitate the transport of nanoparticles across the lung surfactant layer to the underlying epithelial cells.[6] For instance, DPPC-coated nanoparticles have shown enhanced cellular uptake in pulmonary arterial smooth muscle cells.[6][7] In the context of lung cancer, DPPC/DPPG-based particles have demonstrated enhanced cytotoxic activity of the encapsulated drug (paclitaxel) in lung cancer cell lines.[4][10][11]
The diagram below illustrates a simplified logical relationship of how a DPPC-based nanoparticle might be processed upon inhalation for local action in the lung.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. lipoid.com [lipoid.com]
- 3. Potential Therapeutic Applications of Pulmonary Surfactant Lipids in the Host Defence Against Respiratory Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Performing Dry Powder Inhalers of Paclitaxel DPPC/DPPG Lung Surfactant-Mimic Multifunctional Particles in Lung Cancer: Physicochemical Characterization, In Vitro Aerosol Dispersion, and Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPC-coated lipid nanoparticles as an inhalable carrier for accumulation of resveratrol in the pulmonary vasculature, a new strategy for pulmonary arterial hypertension treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPC-coated lipid nanoparticles as an inhalable carrier for accumulation of resveratrol in the pulmonary vasculature, a new strategy for pulmonary arterial hypertension treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome Delivery Systems for Inhalation: A Critical Review Highlighting Formulation Issues and Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lung targeted liposomes for treating ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-performing dry powder inhalers of paclitaxel DPPC/DPPG lung surfactant-mimic multifunctional particles in lung cancer: physicochemical characterization, in vitro aerosol dispersion, and cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of Paclitaxel Proliposomal Dry Powder Inhaler (PTX-PLM-DPI) by Freeze-Drying Method for Lung Cancer [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for DPPC-Based Thermosensitive Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of dipalmitoylphosphatidylcholine (DPPC)-based thermosensitive liposomes (TSLs). TSLs are advanced drug delivery systems designed to release their encapsulated payload in response to localized hyperthermia, offering a strategy for targeted therapy with reduced systemic toxicity.
Introduction to DPPC Thermosensitive Liposomes
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a phospholipid that serves as the primary component in many thermosensitive liposome (B1194612) formulations.[1] The key to its utility lies in its gel-to-liquid crystalline phase transition temperature (Tm), which is approximately 41°C.[2][3] Below this temperature, the lipid bilayer is in a tightly packed, gel-like state, effectively retaining the encapsulated drug. When the temperature is raised to or above the Tm, the bilayer undergoes a phase transition to a more fluid, liquid-crystalline state. This transition creates transient pores and increases the permeability of the liposomal membrane, leading to the rapid release of the encapsulated drug.[4][5]
By applying localized heat to a target tissue, such as a tumor, to induce mild hyperthermia (typically 39-42°C), DPPC-based TSLs circulating in the bloodstream can be triggered to release their therapeutic cargo specifically at the heated site.[3][5] This approach enhances the local concentration of the drug, thereby improving therapeutic efficacy while minimizing exposure to healthy tissues.[1][3]
The phase transition temperature and release characteristics of TSLs can be finely tuned by incorporating other lipids and molecules into the DPPC bilayer, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and lysolipids.[1][6][7]
Key Applications
-
Oncology: Targeted delivery of chemotherapeutic agents (e.g., doxorubicin (B1662922), cisplatin) to solid tumors in combination with localized hyperthermia.[8][9][10]
-
Gene Therapy: Temperature-triggered release of genetic material.
-
Antimicrobial Therapy: Localized delivery of antibiotics to infected tissues.
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from various studies on DPPC-based thermosensitive liposomes, highlighting the impact of composition on their physicochemical properties.
Table 1: Composition and Phase Transition Temperatures of DPPC-Based Liposomes
| Formulation (Molar Ratio) | Other Components | Phase Transition Temperature (Tm) (°C) | Reference |
| DPPC only | - | 41.3 - 42.37 | [2][6] |
| DPPC:DSPC:DPPE-PEG5000 (95:5:0.05 w/w) | DSPC, DPPE-PEG5000 | 42.1 | [9][10][11] |
| DPPC:HSPC | HSPC | Ranged from 42 to 54 (depending on ratio) | [6] |
| DPPC:MPPC | MPPC | ~39-40 | [12] |
| DPPC:DSPC:Cholesterol (26:4:6) | DSPC, Cholesterol | Not specified, release at 41-42 | [7] |
| DPPC:MPPC:DSPE-PEG2000 (90:10:4) | MPPC, DSPE-PEG2000 | Release onset ~39 | [4] |
| DPPC:Cholesterol:PEG-DSPE (75:20:5) | Cholesterol, PEG-DSPE | 43.6 | [13] |
Table 2: In Vitro Drug Release from DPPC-Based Thermosensitive Liposomes
| Formulation | Encapsulated Agent | Release Condition | % Release | Reference |
| DPPC:C12H25-PNIPAM-COOH | Indomethacin | 37°C | Immediate ("burst") | [14] |
| DPPC:C12H25-PNIPAM-COOH | Indomethacin | <32°C | No release | [14] |
| DPPC:DSPC:DPPE-PEG5000 | Doxorubicin | 42°C | 20-fold decrease in IC50 | [9][10][11] |
| DPPC:DSPC:DPPE-PEG5000 | Cisplatin (B142131) | 42°C | >35-fold decrease in IC50 | [9][10][11] |
| DPPC:DSPC:Cholesterol (TSL) | Doxorubicin | 42°C (15 min) | 36% (diffused in 5h) | [7] |
| P-lyso-PC:DPPC:DSPC:Cholesterol (LTSL) | Doxorubicin | 42°C (15 min) | 54% (diffused in 5h) | [7] |
Table 3: In Vivo Performance of DPPC-Based Thermosensitive Liposomes
| Formulation | Encapsulated Drug | Animal Model | Key Finding | Reference |
| DPPGOG/DSPC/DPPC (3:2:5) | Carboxyfluorescein | Hamster skin flap window chamber | No drug release at body temperature; continuous accumulation in heated tissue (42°C). | [15] |
| DPPC:DSPC:DPPE-PEG5000 | Doxorubicin | Tumor-bearing mice | 1.5-fold higher tumor growth inhibition with hyperthermia. | [8] |
| DPPC:DSPC:DPPE-PEG5000 | Doxorubicin | Tumor-bearing mice | 100% survival after 12 weeks with hyperthermia. | [10] |
Experimental Protocols
Protocol 1: Preparation of DPPC-Based Thermosensitive Liposomes by Thin Film Hydration and Extrusion
This is a widely used method for preparing multilamellar and unilamellar liposomes.[7]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Other lipids as required (e.g., DSPC, cholesterol, DSPE-PEG2000)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), citrate (B86180) buffer)
-
Drug to be encapsulated
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and other lipids in chloroform in a round-bottom flask at the desired molar ratio.[16]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the Tm of all lipid components to ensure proper mixing.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent.[16]
-
-
Hydration:
-
Warm the hydration buffer (containing the drug to be encapsulated, if using a passive loading method) to a temperature above the lipid film's Tm.
-
Add the warm buffer to the flask containing the dried lipid film.
-
Agitate the flask by vortexing or manual shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion (Sizing):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm.
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11-21 passes). This process reduces the size and lamellarity of the liposomes, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[16]
-
-
Purification:
-
Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 or G-75 column) or dialysis.[16]
-
Protocol 2: Active Drug Loading using a pH Gradient
This method is suitable for loading weakly basic drugs like doxorubicin.[13]
Procedure:
-
Prepare liposomes as described in Protocol 1, using an acidic hydration buffer (e.g., 300 mM citrate buffer, pH 4).[13]
-
After extrusion, create a pH gradient by exchanging the external acidic buffer with a buffer of physiological pH (e.g., PBS, pH 7.4). This can be done using a desalting column.[13]
-
Dissolve the drug (e.g., doxorubicin) in the external buffer.
-
Add the drug solution to the liposome suspension and incubate at a temperature slightly below the Tm (e.g., 37°C) for a specified time (e.g., 60 minutes).[13] The uncharged drug will diffuse across the lipid bilayer into the acidic core, where it becomes protonated and trapped.
-
Remove any unencapsulated drug as described in Protocol 1.
Protocol 3: Characterization of Thermosensitive Liposomes
1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in an appropriate buffer and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer.
2. Phase Transition Temperature (Tm):
-
Method: Differential Scanning Calorimetry (DSC)
-
Procedure: Place a sample of the liposome suspension in an aluminum pan and scan over a temperature range that encompasses the expected Tm (e.g., 20°C to 70°C) at a controlled heating rate (e.g., 60°C/hr).[17] The peak of the endothermic transition corresponds to the Tm.[9][10][11]
3. In Vitro Drug Release:
-
Method: Spectrofluorometry or HPLC
-
Procedure:
-
Place the liposome suspension in a temperature-controlled cuvette or vial.
-
Incubate at different temperatures (e.g., 37°C, 39°C, 41°C, 43°C).
-
At various time points, separate the released drug from the liposomes (e.g., by centrifugation or using a dialysis membrane).
-
Quantify the amount of released drug in the supernatant or dialysate using a suitable analytical method. For fluorescent markers like carboxyfluorescein, release can be monitored in real-time by measuring the increase in fluorescence.[15]
-
Protocol 4: In Vitro Cell Viability Assay
Procedure:
-
Seed cancer cells (e.g., SKBR3, MDA-MB-231) in 96-well plates and allow them to adhere overnight.[9]
-
Treat the cells with different formulations: free drug, non-thermosensitive liposomes, and thermosensitive liposomes.
-
For the thermosensitive groups, incubate the plates at 37°C and 42°C for a specified duration.[9]
-
After the treatment period, wash the cells and incubate for a further 48-72 hours.
-
Assess cell viability using a standard assay such as MTT or PrestoBlue.
-
Calculate the IC50 values to determine the efficacy of the temperature-triggered drug release.[9]
Visualizations
Caption: Experimental workflow for preparing and evaluating DPPC-based thermosensitive liposomes.
Caption: Mechanism of temperature-triggered drug release from DPPC thermosensitive liposomes.
References
- 1. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermosensitive liposomes for localized delivery and triggered release of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. tandfonline.com [tandfonline.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo activity of thermosensitive liposomes loaded with doxorubicin and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro and in vivo activity of thermosensitive liposomes loaded with doxorubicin and cisplatin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Preparation and Evaluation of Thermosensitive Liposomes Encapsulating I-125-Labeled Doxorubicin Derivatives for Auger Electron Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature-dependent drug release from DPPC:C12H25-PNIPAM-COOH liposomes: control of the drug loading/release by modulation of the nanocarriers' components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. 2.2. Preparation of liposomes and Dox loading [bio-protocol.org]
- 17. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DPPC Liposome Stability & Aggregation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of DPPC (dipalmitoylphosphatidylcholine) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DPPC liposome (B1194612) aggregation?
A1: DPPC liposome aggregation is primarily caused by a combination of factors that lead to a reduction in the repulsive forces between vesicles, allowing attractive van der Waals forces to dominate. Key causes include:
-
Temperature: Storing or handling DPPC liposomes below their main phase transition temperature (Tm) of approximately 41°C can lead to aggregation. In the gel state (below Tm), the lipid bilayers are more rigid, and the head groups may orient in a way that reduces surface charge and hydration, promoting vesicle-vesicle interactions.[1]
-
Low Surface Charge: DPPC is a zwitterionic phospholipid, resulting in liposomes with a near-neutral surface charge (zeta potential close to zero). This lack of significant electrostatic repulsion makes them prone to aggregation.[2]
-
Improper Storage Conditions: Storing liposome suspensions at inappropriate temperatures (e.g., room temperature for extended periods) can increase the likelihood of aggregation.[3] Freezing and thawing cycles without cryoprotectants can also induce aggregation and fusion due to the formation of ice crystals that disrupt the liposome structure.[4][5]
-
High Salt Concentrations: High ionic strength in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.
Q2: How does cholesterol affect the stability of DPPC liposomes?
A2: Cholesterol is a critical component for modulating the stability of DPPC liposomes. Its incorporation into the lipid bilayer has several significant effects:
-
Increased Bilayer Rigidity: Cholesterol intercalates between the phospholipid molecules, increasing the packing density and mechanical rigidity of the bilayer.[6] This reduces the permeability of the membrane to encapsulated molecules and enhances overall stability.
-
Abolition of the Pre-transition: Pure DPPC bilayers exhibit a pre-transition (gel to ripple phase) before the main phase transition (ripple to liquid crystalline phase). Cholesterol eliminates this pre-transition, creating a more homogenous and stable membrane structure.
-
Broadening of the Main Phase Transition: The inclusion of cholesterol broadens the main phase transition, indicating a less cooperative change from the gel to the liquid crystalline state.
-
Optimal Concentration: Studies have shown that a DPPC to cholesterol molar ratio of approximately 70:30 (or 2:1) often provides the most stable formulation, balancing bilayer rigidity with sufficient flexibility.[6][7][8]
Q3: What is the significance of the main phase transition temperature (Tm) for DPPC liposome stability?
A3: The main phase transition temperature (Tm) of DPPC, which is approximately 41°C, is a critical parameter influencing liposome stability.[9]
-
Below Tm (Gel Phase): The lipid acyl chains are in a tightly packed, ordered state, resulting in a rigid and less permeable membrane. However, liposomes are more prone to aggregation in this state.
-
At Tm: The liposome bilayer is in a transition state with coexisting gel and liquid crystalline phases. This leads to maximum permeability, which can result in the leakage of encapsulated contents.
-
Above Tm (Liquid Crystalline Phase): The acyl chains are in a disordered, fluid state, leading to a more flexible and permeable membrane. While less prone to aggregation than in the gel state, the increased fluidity can lead to higher leakage rates over time.
Therefore, for optimal stability and retention of encapsulated drugs, it is generally recommended to work with and store DPPC liposomes at temperatures below the Tm, while taking measures to prevent aggregation. For processes like extrusion, it is necessary to work above the Tm to ensure the liposomes are fluid enough to pass through the membrane pores.[10]
Q4: Can I freeze my DPPC liposome suspension for long-term storage?
A4: Freezing DPPC liposome suspensions without a cryoprotectant is generally not recommended as it can lead to aggregation, fusion, and leakage of the encapsulated material upon thawing.[4] The formation of ice crystals during freezing can physically damage the liposome structure. To successfully store DPPC liposomes in a frozen state, the use of cryoprotectants is essential. Sugars like trehalose (B1683222) and sucrose (B13894) are commonly used to protect liposomes during freeze-thawing and lyophilization (freeze-drying).[5][11][12]
Troubleshooting Guides
Problem 1: My DPPC liposome suspension shows visible aggregation or has a high Polydispersity Index (PDI).
| Potential Cause | Troubleshooting Step |
| Storage Temperature | Store DPPC liposomes at 4°C. Avoid prolonged storage at room temperature.[3][13] |
| Low Surface Charge | Incorporate a charged lipid (e.g., a small percentage of a negatively charged phospholipid like DSPG) into the formulation to increase electrostatic repulsion between liposomes. |
| High Liposome Concentration | Dilute the liposome suspension. High concentrations can increase the frequency of collisions and subsequent aggregation. |
| Inadequate Homogenization | Ensure sufficient energy input during sizing steps like sonication or extrusion to produce a population of small, unilamellar vesicles which are generally more stable against aggregation.[7] |
| Buffer Composition | Use a buffer with a low to moderate ionic strength. If high salt concentrations are necessary, consider adding a PEGylated lipid to provide steric stabilization. |
Problem 2: The encapsulation efficiency of my hydrophilic drug is low.
| Potential Cause | Troubleshooting Step |
| Hydration Conditions | Ensure the drug is dissolved in the hydration buffer at the desired concentration before adding it to the dry lipid film. The hydration temperature should be above the Tm of DPPC (~41°C) to facilitate efficient encapsulation.[14] |
| Liposome Size | Smaller liposomes have a lower internal aqueous volume, which can limit the encapsulation of hydrophilic drugs. Optimize the sizing method (e.g., extrusion pore size) to achieve the desired vesicle size. |
| Drug-Lipid Interactions | The physicochemical properties of the drug can influence its encapsulation. Consider modifying the pH of the hydration buffer to alter the charge of the drug and potentially improve its interaction with the aqueous core. |
| Cholesterol Content | High concentrations of cholesterol can decrease the aqueous volume of the liposome. While important for stability, excessive cholesterol might slightly reduce the encapsulation of some hydrophilic drugs. An optimal balance needs to be found.[15] |
Problem 3: My liposomes are leaking the encapsulated drug over time.
| Potential Cause | Troubleshooting Step |
| Storage Temperature | Storing liposomes near or above their Tm increases membrane fluidity and can lead to leakage. Store at 4°C to maintain the bilayer in the more ordered gel phase.[13][16] |
| Insufficient Cholesterol | Incorporate cholesterol at an appropriate molar ratio (e.g., 70:30 DPPC:cholesterol) to increase bilayer packing and reduce permeability.[6][15] |
| Lipid Hydrolysis or Oxidation | Use high-purity lipids and deoxygenated buffers to minimize chemical degradation of the phospholipids, which can compromise membrane integrity. Store under an inert atmosphere (e.g., argon or nitrogen). |
| Presence of Other Molecules | Some encapsulated drugs or other components in the formulation can interact with the lipid bilayer and increase its permeability. This may require reformulation with different lipids or the addition of membrane stabilizers. |
Quantitative Data Summary
Table 1: Effect of Cholesterol on DPPC Liposome Stability
| DPPC:Cholesterol Molar Ratio | Average Size (nm) after 30 days at 37°C | Observations | Reference |
| 100:0 | Significant increase and aggregation | Unstable without cholesterol | [6][15] |
| 80:20 | Moderate increase | Improved stability | [6][15] |
| 70:30 | Minimal change | Most stable formulation | [6][7][8][15] |
| 60:40 | Minimal change | Stable | [6][15] |
| 50:50 | Slight increase | Less stable than 70:30 and 60:40 | [6][15] |
Table 2: Temperature-Dependent Stability of DPPC Liposomes
| Storage Temperature | Fluorophore Release after 4 weeks | Observations | Reference |
| 4°C | ~25% | Relatively stable | [16][17] |
| 25°C | ~80% | Significant leakage | [16][17] |
| 37°C | ~90% | High leakage, approaching Tm | [16][17] |
Experimental Protocols
1. Preparation of DPPC Liposomes by Thin-Film Hydration Followed by Extrusion
This method is one of the most common for producing unilamellar liposomes of a defined size.[5]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (optional)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve DPPC and cholesterol (if used) in the organic solvent in the round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The water bath temperature should be kept below the Tm of DPPC during this step. A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer (pre-heated to a temperature above the Tm of DPPC, e.g., 50-60°C) to the dried lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Vesicle Formation: Agitate the flask by hand or using a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This should also be done at a temperature above the Tm.
-
Extrusion: Assemble the extruder with the desired polycarbonate membrane. Heat the extruder to a temperature above the Tm of DPPC.
-
Sizing: Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Storage: Cool the liposome suspension and store at 4°C.
2. Liposome Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of liposomes in suspension.[18][19][20]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis. The appropriate concentration will depend on the instrument and should be determined empirically to achieve a stable count rate.
-
Instrument Setup: Set the measurement temperature (e.g., 25°C). Ensure the instrument is calibrated and the correct solvent viscosity and refractive index are entered.
-
Measurement: Place the cuvette containing the diluted sample into the DLS instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility.
-
Analysis: The software will calculate the average hydrodynamic diameter (Z-average), the PDI, and the size distribution by intensity, volume, and number. For zeta potential measurements, a specific folded capillary cell is used, and an electric field is applied.
3. Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperature (Tm) and the enthalpy of the transition, providing insights into the stability and integrity of the liposome bilayer.[3][8][21][22]
Procedure:
-
Sample Preparation: A concentrated liposome suspension is typically used. Accurately weigh a specific amount of the liposome suspension into a DSC pan.
-
Reference Pan: Prepare a reference pan containing the same amount of the corresponding buffer.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Scan: Heat the sample at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition of DPPC (e.g., 20°C to 60°C).
-
Data Analysis: The resulting thermogram will show an endothermic peak at the Tm. The peak temperature corresponds to the Tm, and the area under the peak is proportional to the enthalpy of the transition (ΔH).
Visualizations
Caption: Troubleshooting workflow for DPPC liposome aggregation.
Caption: Workflow for DPPC liposome preparation and analysis.
Caption: Key factors that influence the stability of DPPC liposomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. color | Graphviz [graphviz.org]
- 13. web.mit.edu [web.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. medium.com [medium.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 19. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 20. news-medical.net [news-medical.net]
- 21. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
How to optimize the encapsulation efficiency of drugs in DPPC liposomes.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize the encapsulation efficiency of drugs in Dipalmitoylphosphatidylcholine (DPPC) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is drug encapsulation efficiency and why is it important?
Encapsulation efficiency (EE%) refers to the percentage of the initial drug that is successfully entrapped within the liposomes. It is a critical parameter in drug delivery, as a high EE% ensures that a sufficient concentration of the therapeutic agent is loaded into the carrier, which is essential for achieving the desired therapeutic effect. The general formula for calculating EE% is: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[1].
Q2: What are the primary methods for preparing DPPC liposomes?
Several methods are used to prepare liposomes, with the choice depending on the drug's properties and desired liposome (B1194612) characteristics.[2] Common techniques include:
-
Thin-Film Hydration (Bangham Method): This is a widely used and robust method where lipids are dissolved in an organic solvent, which is then evaporated to form a thin film.[3][4] The film is subsequently hydrated with an aqueous solution containing the drug to form multilamellar vesicles (MLVs).[3][4] This method can achieve nearly 100% encapsulation for lipophilic drugs.[4]
-
Ethanol (B145695) Injection: In this rapid and reproducible method, a lipid solution in ethanol is injected into a stirred aqueous phase.[5][6] This process causes the phospholipids (B1166683) to precipitate and form bilayer structures, which then fuse into liposomes.[5] It is known for producing small unilamellar vesicles (SUVs).[1]
-
Reverse-Phase Evaporation: This method can achieve high encapsulation efficiency, particularly for hydrophilic drugs.[6] It involves creating a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure.
-
Sonication or Extrusion: These are typically post-formation treatments used to reduce the size and lamellarity of liposomes created by other methods, such as thin-film hydration.[7][8] Extrusion involves passing the liposome suspension through polycarbonate membranes with defined pore sizes to produce vesicles of a more uniform size.[8][9]
Q3: What is the difference between passive and active drug loading?
Drug loading can be achieved through two primary mechanisms: passive and active loading.
-
Passive Loading: In this method, the drug is encapsulated during the liposome formation process.[10] Hydrophobic drugs are dissolved with the lipids in the organic solvent, entrapping them within the lipid bilayer.[1][11] Hydrophilic drugs are dissolved in the aqueous buffer used for hydration, enclosing them in the aqueous core.[3][11] Passive loading efficiency is often limited by the entrapped aqueous volume.
-
Active (or Remote) Loading: This technique is used to load drugs after the liposomes have been formed.[12] It typically relies on creating a transmembrane gradient, such as a pH or ion gradient, which acts as a driving force to pull the drug into the liposome's core.[12][13] This method can achieve very high encapsulation efficiencies (approaching 100%) for drugs that are weak acids or bases.[14][15]
Q4: Which factors have the most significant impact on encapsulation efficiency?
The efficiency of drug encapsulation is influenced by a combination of formulation and process variables. Key factors include:
-
Lipid Composition: The choice of phospholipids and the inclusion of other lipids like cholesterol significantly affect membrane rigidity, stability, and drug retention.[16][17]
-
Drug Properties: The drug's physicochemical characteristics, such as its solubility (hydrophilic vs. hydrophobic), size, charge, and pKa, determine how it interacts with the liposome and the most suitable loading strategy.[1][15]
-
Drug-to-Lipid Ratio: An optimal ratio is crucial, as an excess of the drug can lead to precipitation and reduced encapsulation.[1][18]
-
Preparation Method and Parameters: The chosen method (e.g., thin-film hydration, ethanol injection) and process parameters like temperature, pH of the hydration buffer, sonication time, and extrusion pressure all play a critical role.[8][16][19]
Troubleshooting Guide
Problem: Low Encapsulation Efficiency (EE%)
Low EE% is a common issue that can often be resolved by systematically evaluating and optimizing formulation and process parameters.
Cause 1: Suboptimal Lipid Composition
-
The Role of DPPC: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) has a relatively high phase transition temperature (Tm ≈ 41°C), which creates a more rigid and ordered bilayer at physiological temperatures, reducing drug leakage compared to lipids with lower Tm.[7][20]
-
The Role of Cholesterol: Cholesterol is a critical component that modulates membrane fluidity and stability.[16][17] Incorporating cholesterol generally increases the packing density of the lipid bilayer, which can reduce the permeability of the membrane to encapsulated drugs and decrease leakage.[1] However, excessive cholesterol can sometimes lower the encapsulation of certain drugs by competing for space within the bilayer.[16][21] Studies have shown that a phospholipid-to-cholesterol molar ratio of 70:30 (or 2:1) often provides a good balance of flexibility and stability for high encapsulation and controlled release.[21][22]
-
The Role of Charged Lipids: Including a small percentage of a charged lipid (e.g., DPPG, DOTAP) can enhance the encapsulation of oppositely charged drug molecules through electrostatic interactions.[1][23] It can also increase the stability of the liposome suspension by inducing electrostatic repulsion between vesicles, preventing aggregation.[1]
Cause 2: Inappropriate Process Parameters
-
Hydration Temperature: Hydration should be performed at a temperature above the Tm of the primary lipid (41°C for DPPC).[3][11] This ensures the lipid film is in a fluid state, which facilitates proper hydration and the formation of well-structured vesicles.
-
pH of the Aqueous Phase: For ionizable drugs, the pH of the buffer can significantly impact encapsulation. For passive loading, a pH that keeps the drug in its neutral, more lipid-soluble state can improve its association with the bilayer. For active loading, establishing a transmembrane pH gradient is the core principle, where the drug (a weak base or acid) is uncharged in the external medium, allowing it to cross the membrane, and then becomes charged in the acidic or basic core, trapping it inside.[13][15]
-
Sizing Method (Sonication vs. Extrusion): While both methods reduce vesicle size, they can impact EE% differently. Sonication can sometimes lead to lower encapsulation due to the high energy input, which may cause drug degradation or leakage.[7][24] Extrusion is a gentler method that provides better control over vesicle size and often results in higher retention of the encapsulated drug.[8][25] The number of extrusion cycles can also be optimized; for instance, 10 cycles have been shown to be effective.[16]
Cause 3: Unsuitable Drug-to-Lipid Ratio
-
Optimization is Key: The ratio of drug to lipid must be carefully optimized.[1] A high drug concentration relative to the lipid content can exceed the loading capacity, leading to drug precipitation or failure to incorporate into the liposomes. It is recommended to test a range of drug-to-lipid molar ratios to find the point of maximum stable encapsulation.[26] For example, one study found an optimal drug:lipid ratio of 1:60 for stability, even though a 1:30 ratio showed maximum loading but was unstable.[16]
Problem: Drug Leakage and Poor Stability
Cause 1: High Membrane Fluidity
-
Solution: Incorporating cholesterol into the DPPC bilayer increases its rigidity and packing density, which significantly reduces the leakage of the encapsulated drug.[1] A phospholipid:cholesterol ratio of 70:30 is often effective.[22]
Cause 2: Liposome Aggregation
-
Solution: Aggregation can occur if the liposomes have a neutral surface charge. To prevent this, include a small amount (e.g., 5-10 mol%) of a charged lipid like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) to induce electrostatic repulsion between vesicles and improve colloidal stability.[1]
Data Presentation: Factors Influencing Encapsulation
Table 1: Effect of Phospholipid:Cholesterol Ratio on Liposome Properties
| Phospholipid:Cholesterol Molar Ratio | General Effect on Encapsulation Efficiency (EE%) | Effect on Membrane Stability & Rigidity | Reference(s) |
|---|---|---|---|
| 100:0 (DPPC only) | Variable; may be lower due to higher membrane permeability. | Less stable, more permeable. | [21][22] |
| 90:10 | Showed maximum encapsulation for some drugs (e.g., nevirapine).[16] | Increased stability over pure DPPC. | [16] |
| 80:20 | Generally improves EE% and stability over pure lipid. | More ordered and stable than pure DPPC. | [21][22] |
| 70:30 (2:1) | Often considered optimal; provides a good balance of stability and loading capacity for both hydrophilic and hydrophobic drugs.[21][22] | Good equilibrium between flexibility and stability.[21] | [21][22] |
| 60:40 or 50:50 | May decrease EE% for some drugs due to competition for space or excessive rigidity.[21] | Very rigid and stable. |[16][21][22] |
Table 2: Comparison of Common Preparation Methods
| Preparation Method | Typical Encapsulation Efficiency (EE%) | Key Advantages | Key Disadvantages | Reference(s) |
|---|---|---|---|---|
| Thin-Film Hydration | Hydrophobic drugs: Very high (~100%). Hydrophilic drugs: Low to moderate (5-15%). | Simple, versatile, widely used.[3][4] | Low EE% for hydrophilic drugs, produces heterogeneous size distribution requiring post-processing.[4][27] | [4][7] |
| Ethanol Injection | Hydrophobic drugs: High (~100%). Hydrophilic drugs: Low (~16% reported for cytarabine). | Rapid, simple, reproducible, produces small vesicles.[5][28][29] | Requires removal of residual organic solvent.[6] | [6][28] |
| Active Loading (pH Gradient) | Very high (80-95%+) for ionizable drugs. | Extremely high EE%, stable loading.[14] | Only applicable to drugs that can be ionized (weak acids/bases). |[13][14] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Dissolution: Dissolve DPPC and cholesterol (e.g., at a 70:30 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[11][27] If encapsulating a hydrophobic drug, add it to the solvent at this stage.[11]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the solvent's boiling point to evaporate the solvent, forming a thin, uniform lipid film on the inner wall of the flask.[3][4]
-
Film Drying: Dry the film further under a high vacuum for at least 2-3 hours to remove any residual organic solvent.[27]
-
Hydration: Add the aqueous hydration buffer (e.g., PBS, HEPES) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[3][11] The temperature of the buffer must be above the Tm of DPPC (>41°C).[11]
-
Vesicle Formation: Agitate the flask by rotating or vortexing until the entire lipid film is hydrated and has peeled off the flask wall, forming a milky suspension of multilamellar vesicles (MLVs).[3][11]
-
Sizing by Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, load the MLV suspension into an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm). Pass the suspension through the membranes 10-20 times.[8][16] Ensure the extruder is maintained at a temperature above the lipid Tm.
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome suspension. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first in the void volume, while the smaller free drug molecules are retained and elute later.[1][30]
-
Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a larger volume of buffer while retaining the liposomes.[1]
-
-
Quantification of Encapsulated Drug:
-
Collect the liposome-containing fractions from the separation step.
-
Disrupt or lyse the liposomes to release the encapsulated drug. This can be done by adding a detergent (e.g., Triton X-100) or a suitable organic solvent.[30]
-
Quantify the drug concentration using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC. This value represents the amount of encapsulated drug.
-
-
Calculation: Use the formula provided in Q1 to calculate the EE%.
Visualizations
Caption: Workflow for DPPC liposome preparation via thin-film hydration.
Caption: Key factors influencing drug encapsulation efficiency in liposomes.
Caption: Troubleshooting flowchart for low encapsulation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ScholarWorks - Idaho Conference on Undergraduate Research: Passive and Active Loading of Liposomes for Localized Drug Delivery [scholarworks.boisestate.edu]
- 13. US5192549A - Method of amphiphatic drug loading in liposomes by pH gradient - Google Patents [patents.google.com]
- 14. Development and characterization of a liposome preparation by a pH-gradient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. preprints.org [preprints.org]
- 20. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. tandfonline.com [tandfonline.com]
- 29. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Factors that influence the phase transition temperature of DPPC.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine (DPPC) and investigating its phase transition temperature (Tm).
Frequently Asked Questions (FAQs)
Q1: What is the typical main phase transition temperature (Tm) for pure DPPC vesicles?
The main phase transition temperature (Tm) for pure dipalmitoylphosphatidylcholine (DPPC) multilamellar vesicles (MLVs) is approximately 41.4 °C.[1] This transition corresponds to the change from the ordered gel phase (Lβ') to the disordered liquid crystalline phase (Lα). It is important to note that the exact value can be influenced by experimental conditions such as the hydration level and the specific technique used for measurement.[2][3]
Q2: How does the incorporation of cholesterol affect the Tm of DPPC membranes?
Cholesterol has a well-documented effect on the phase behavior of DPPC bilayers. At low concentrations, cholesterol broadens the main phase transition and can lead to phase separation into cholesterol-rich (liquid-ordered, Lo) and cholesterol-poor (solid-ordered, So) domains.[4][5][6] As the concentration of cholesterol increases, the sharp phase transition of pure DPPC is progressively broadened and eventually abolished at high concentrations (typically above 30 mol%).[5] This is because cholesterol increases the fluidity of the gel phase and decreases the fluidity of the liquid crystalline phase, leading to the formation of the liquid-ordered phase.[5]
Q3: What is the influence of pH on the phase transition temperature of DPPC?
The phase transition temperature of zwitterionic lipids like DPPC can be influenced by pH, particularly at acidic values. While dispersions of similar phosphocholines in solutions with pH 4 and 3 behave similarly to those in water, a sharp increase in the main transition temperature is observed at lower pH values (pH 2 and 1).[7] This is attributed to the protonation and dehydration of the phosphate (B84403) headgroups as the pH approaches its pKa.[7] For a lipid mixture of DOPC/DPPC, a shift to a higher transition temperature was observed at pH 5 compared to pH 7 and 8.5.[8] Another study on liposomes containing curcumin (B1669340) reported that the phase transition temperature increased with decreasing pH.[9]
Q4: How do different ions affect the Tm of DPPC?
The presence of ions in the aqueous phase can modulate the phase transition of DPPC. For instance, anions like chloride (Cl-), bromide (Br-), and iodide (I-) have been shown to affect the Tm. In one study, Cl- and Br- at a concentration of 0.2 M lowered the Tm by about 0.5 °C.[10][11] Iodide had a more pronounced effect, lowering the Tm by 1.5 °C at the same concentration.[10][11] The pretransition temperature is also affected, with iodide shifting it to lower values and broadening it to the point of being undetectable at concentrations above 100 mM.[10][11]
Q5: Can the incorporation of drugs or other molecules alter the Tm of DPPC liposomes?
Yes, the incorporation of drugs and other molecules into DPPC bilayers can significantly alter their phase transition behavior. For example, various cationic amphiphilic drugs have been shown to depress the Tm of DPPC liposomes.[12] The extent of this depression is often dependent on the drug's hydrophobicity and its molar ratio to DPPC.[12] Similarly, the incorporation of fluorescent probes, while generally having a minor effect, can cause slight changes in the Tm.[13] The incorporation of other lipids, such as lysolipids, can also lower the Tm, which is a strategy used in the development of temperature-sensitive liposomes for drug delivery.[14][15]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected Tm values in Differential Scanning Calorimetry (DSC) experiments.
-
Possible Cause: Incorrect sample preparation or variations in sample weight.
-
Solution: Ensure that the lipid film is thoroughly hydrated and that the vesicle suspension is homogeneous. Use a consistent and accurately measured sample weight for all experiments. It is advisable to dry samples before experimentation to remove any residual moisture that could cause weight fluctuations.[16]
-
-
Possible Cause: Buffer mismatch between the sample and reference cells.
-
Possible Cause: Contamination of the sample or DSC pans.
Problem 2: Broad or distorted DSC peaks.
-
Possible Cause: Heterogeneous vesicle size distribution.
-
Solution: Prepare unilamellar vesicles of a defined size using techniques like extrusion or sonication to obtain sharper and more defined phase transitions.
-
-
Possible Cause: High scan rate.
-
Solution: A slower scan rate (e.g., 1 °C/min) can improve the resolution of the transition peaks.
-
-
Possible Cause: Impurities in the sample.
-
Solution: Ensure the purity of the DPPC and any other components in the formulation. Impurities can broaden the phase transition.[16]
-
Problem 3: No discernible phase transition peak.
-
Possible Cause: High concentration of an incorporated molecule that abolishes the phase transition.
-
Solution: This is expected for high concentrations of molecules like cholesterol (e.g., >30 mol%).[5] Confirm the concentration of the incorporated molecule.
-
-
Possible Cause: Instrument malfunction or incorrect experimental setup.
Quantitative Data Summary
Table 1: Effect of Cholesterol on the Main Phase Transition Temperature (Tm) of DPPC Bilayers
| Cholesterol (mol%) | Effect on Phase Transition | Reference |
| Low concentrations | Broadens the transition, leads to phase separation | [4][6] |
| Up to 25% | Coexistence of cholesterol-rich (Lo) and cholesterol-poor (So) phases | [5] |
| > 30% | Abolishes the sharp phase transition | [5] |
| 40% and 50% | No thermal transition detected by bulk analysis techniques | [4][6] |
Table 2: Effect of pH on the Main Phase Transition Temperature (Tm) of Phosphatidylcholine Lipids
| Lipid System | pH | Observed Effect on Tm | Reference |
| DMPC | 4 and 3 | No significant change compared to water | [7] |
| DMPC | 2 and 1 | Sharp increase in Tm | [7] |
| DOPC/DPPC mixture | 5 | Shift to a higher temperature compared to pH 7 | [8] |
| Curcumin-loaded liposomes | Decreasing pH | Increase in Tm | [9] |
Table 3: Effect of Anions on the Main Phase Transition Temperature (Tm) of DPPC (at 0.2 M concentration)
| Anion | Change in Tm (°C) | Reference |
| Chloride (Cl-) | -0.5 | [10][11] |
| Bromide (Br-) | -0.5 | [10][11] |
| Iodide (I-) | -1.5 | [10][11] |
Experimental Protocols
Protocol 1: Preparation of DPPC Multilamellar Vesicles (MLVs)
-
Lipid Film Formation: Dissolve a known amount of DPPC in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the Tm of DPPC (e.g., 50-60 °C). This will form a thin lipid film on the wall of the flask.
-
Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The temperature of the buffer should be above the Tm of DPPC.
-
Vesicle Formation: Vortex the flask vigorously for several minutes until the lipid film is completely hydrated and a milky suspension of MLVs is formed.
Protocol 2: Determination of Tm using Differential Scanning Calorimetry (DSC)
-
Instrument Start-up: Turn on the DSC instrument and allow it to stabilize. Pressurize the cells to prevent boiling at elevated temperatures.[18]
-
Sample Preparation: Accurately weigh 5-10 mg of the DPPC vesicle suspension into a DSC sample pan. Prepare a reference pan containing the same volume of the corresponding buffer.[21]
-
Pan Sealing: Hermetically seal both the sample and reference pans to prevent evaporation.[19]
-
Loading: Place the sample pan and the reference pan into their respective positions in the DSC cell.[21]
-
Experimental Setup: Set the experimental parameters in the instrument software. A typical temperature program for DPPC would be:
-
Equilibrate at a temperature below the expected pre-transition (e.g., 20 °C).
-
Ramp the temperature up at a controlled rate (e.g., 1-2 °C/min) to a temperature above the main transition (e.g., 60 °C).
-
An optional cooling scan can also be performed.
-
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis: The main phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition in the DSC thermogram.[18]
Visualizations
References
- 1. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Influence of cholesterol on the phase transition of lipid bilayers: a temperature-controlled force spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of pH on the phase behavior of DMPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbi.ku.dk [nbi.ku.dk]
- 9. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Influence of various cationic amphiphilic drugs on the phase-transition temperature of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. betterceramic.com [betterceramic.com]
- 17. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Solve Common DSC Pan Problems and Ensure Accurate Results [redthermo.com]
- 20. nexacule.com [nexacule.com]
- 21. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
Strategies to prevent the hydrolysis and oxidation of DPPC during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis and oxidation of Dipalmitoylphosphatidylcholine (DPPC) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for DPPC powder?
A1: For long-term stability, DPPC powder should be stored at -20°C.[1][2] Under these conditions, it can be stable for up to three years. It is crucial to protect the powder from moisture and oxygen.
Q2: How should I store DPPC once it is dissolved in a solvent?
A2: DPPC solutions are best stored at -80°C for periods up to six months.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials. Chloroform is a common solvent, and it is advisable to store these solutions in brown glass bottles to protect from light.[3]
Q3: What are the primary degradation pathways for DPPC?
A3: The two main degradation pathways for DPPC are hydrolysis and oxidation.
-
Hydrolysis: This process involves the cleavage of the ester bonds in the DPPC molecule, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids.[4] This can be catalyzed by acidic or basic conditions and the presence of enzymes like phospholipases.
-
Oxidation: Although DPPC is a saturated phospholipid and thus less susceptible to oxidation than unsaturated phospholipids, it can still undergo oxidation under harsh conditions, leading to the formation of various oxidation products. This process can be initiated by exposure to light, high temperatures, and the presence of metal ions.
Q4: Can I add antioxidants to my DPPC formulation to improve stability?
A4: Yes, incorporating antioxidants can significantly enhance the stability of DPPC-containing formulations, especially in complex systems where other components might promote oxidation. Lipophilic antioxidants such as α-tocopherol (Vitamin E) and resveratrol (B1683913) are effective in protecting the lipid bilayer from oxidative damage.[5] It is best to add antioxidants prior to any processing steps to prevent the initiation of oxidation.[6]
Q5: How does cholesterol affect the stability of DPPC liposomes during storage?
A5: Cholesterol is often included in liposome (B1194612) formulations to modulate membrane fluidity and stability. It can increase the packing density of the lipids, making the bilayer less permeable and more stable. However, the concentration of cholesterol is critical. At low concentrations (5-8%), it may actually decrease the stability of DPPC liposomes by causing defects in the bilayer structure.
Q6: What is the significance of the phase transition temperature (Tm) of DPPC for storage?
A6: The phase transition temperature (Tm) of DPPC is approximately 41.3°C.[7] Below this temperature, DPPC exists in a more ordered gel phase, while above it, it is in a more fluid liquid-crystalline phase. For liposomes, storage temperature relative to the Tm is a crucial factor. Storing liposomes below their Tm, typically at 4°C, helps to maintain their structural integrity and minimize leakage of encapsulated contents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Change in the physical appearance of DPPC powder (e.g., clumping, discoloration). | Moisture absorption; Oxidation. | Store DPPC powder in a desiccator at -20°C. Ensure the container is tightly sealed. Purge the container with an inert gas like argon or nitrogen before sealing. |
| Precipitation or phase separation in DPPC solutions upon storage. | Solvent evaporation; Temperature fluctuations; Hydrolysis leading to less soluble degradation products. | Ensure vials are tightly sealed to prevent solvent loss. Store at a stable -80°C. Aliquot solutions to avoid repeated warming and cooling. |
| Inconsistent results in experiments using stored DPPC (e.g., changes in liposome size, encapsulation efficiency). | Degradation of DPPC (hydrolysis or oxidation); Contamination. | Use fresh DPPC or newly prepared solutions for critical experiments. Always handle DPPC with clean labware. Filter sterilized solutions if necessary. Perform quality control checks on stored DPPC before use. |
| Low encapsulation efficiency in liposomes prepared from stored DPPC. | Formation of lyso-PC due to hydrolysis, which can disrupt the bilayer structure. | Use high-purity DPPC and store it under recommended conditions. Prepare liposomes using freshly prepared DPPC solutions. Consider incorporating cholesterol to stabilize the liposome bilayer. |
| Evidence of oxidation in DPPC-containing formulations (e.g., off-odors, discoloration). | Exposure to oxygen, light, or metal ions; Presence of pro-oxidant substances in the formulation. | Prepare and store formulations under an inert atmosphere (nitrogen or argon). Use amber vials or protect from light. Add a chelating agent like EDTA to sequester metal ions. Incorporate an appropriate antioxidant. |
Quantitative Data on DPPC Stability
The stability of DPPC is highly dependent on the storage conditions. The following table summarizes the degradation of DPPC under various conditions.
| Form | Storage Condition | Parameter | Observation | Reference |
| Powder | -20°C | Shelf-life | Up to 3 years | [1][2] |
| In Solvent | -80°C | Shelf-life | Up to 6 months | [1] |
| Liposomes (in PBS) | 4°C | Drug Retention | ~62.1% retention after 3 hours | |
| Liposomes (in PBS) | 37°C | Drug Retention | ~60.8% retention after 24 hours | |
| Liposomes (aqueous solution) | Room Temperature (~22°C) | Stability | Less stable compared to cold storage (4°C) due to increased kinetic rates of hydrolysis. | [4] |
| Liposomes (aqueous solution) | 4°C | Stability | More stable with decreased phospholipid hydrolysis compared to room temperature. | [8] |
Experimental Protocols
Protocol 1: Quantification of DPPC and its Hydrolysis Products by HPLC-CAD
This method allows for the separation and quantification of DPPC and its primary hydrolysis products, lyso-PC and palmitic acid.
Materials:
-
HPLC system with a Charged Aerosol Detector (CAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (B129727) (e.g., 80:20 v/v) with 0.1% formic acid
-
DPPC, lyso-PC, and palmitic acid standards
-
Sample diluent: Chloroform/Methanol (1:1 v/v)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of DPPC, lyso-PC, and palmitic acid in the sample diluent at known concentrations.
-
Sample Preparation: Dissolve the DPPC sample in the sample diluent to a suitable concentration.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 40°C
-
Injection volume: 10 µL
-
Gradient elution: Start with a suitable ratio of Mobile Phase A and B, and gradually increase the proportion of Mobile Phase B to elute the compounds. A typical gradient might be:
-
0-5 min: 70% B
-
5-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to initial conditions and equilibrate.
-
-
-
CAD Settings:
-
Evaporation temperature: 35-45°C
-
Gas pressure: 35 psi (Nitrogen)
-
-
Analysis: Inject the standards and samples. Identify the peaks based on the retention times of the standards. Quantify the amount of each compound by constructing a calibration curve from the peak areas of the standards.
Protocol 2: Assessment of Antioxidant Efficacy using the DPPH Assay
This protocol can be adapted to evaluate the ability of an antioxidant to protect DPPC from radical-induced oxidation.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
DPPC liposome suspension
-
Antioxidant solution (e.g., α-tocopherol)
-
Spectrophotometer
Procedure:
-
Prepare DPPC Liposomes: Prepare DPPC liposomes with and without the antioxidant to be tested.
-
Reaction Mixture: In a microplate well or cuvette, mix the DPPC liposome suspension with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by the antioxidant leads to a decrease in absorbance.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPC liposomes without the antioxidant and Abs_sample is the absorbance of the DPPC liposomes with the antioxidant.
Visualizations
Caption: Hydrolysis pathway of DPPC.
Caption: Simplified oxidation pathway of DPPC.
Caption: Troubleshooting workflow for DPPC stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Issues with drug leakage from DPPC liposomes at physiological temperature.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with drug leakage from Dipalmitoylphosphatidylcholine (DPPC) liposomes at physiological temperature (approximately 37°C).
Troubleshooting Guides
Issue: My encapsulated drug is rapidly leaking from my DPPC liposomes at 37°C.
Possible Cause 1: Proximity to DPPC Phase Transition Temperature.
DPPC has a main phase transition temperature (Tm) of approximately 41°C.[1][2] At physiological temperatures (37°C), the lipid bilayer is in the gel phase but is close to its Tm, leading to increased membrane permeability and subsequent drug leakage.[2][3] The pre-transition temperature of DPPC can also contribute to leakage even below the main transition temperature.[3]
Solution:
-
Incorporate Cholesterol: Cholesterol is a crucial component for stabilizing liposomal membranes. It increases the packing of phospholipids, reduces membrane permeability, and can prevent aggregation.[4][5] Studies have shown that incorporating cholesterol into the lipid bilayer leads to more stable liposomes.[6][7] A lipid-to-cholesterol molar ratio of 70:30 is often cited as providing a good balance between stability and flexibility.[6][7][8][9]
-
Add a Higher Tm Lipid: Incorporating a lipid with a higher phase transition temperature, such as Distearoylphosphatidylcholine (DSPC) (Tm ≈ 55°C), can create a more rigid and stable bilayer at 37°C.[1][2][10] The ratio of DPPC to DSPC can be adjusted to fine-tune the overall Tm of the liposome (B1194612) and enhance drug retention.[10]
Possible Cause 2: Destabilizing Formulation Components.
Certain components, while sometimes added to enhance other properties like temperature sensitivity, can decrease liposome stability at physiological temperatures.
Solution:
-
Re-evaluate the Use of Lysolipids: Lysolipids, such as monopalmitoylphosphatidylcholine (MPPC), are sometimes added to create temperature-sensitive liposomes by promoting pore formation at the phase transition temperature.[1][11] However, their presence can also lead to premature drug leakage at temperatures below the Tm.[1] If stability at 37°C is critical, consider reducing or removing lysolipids from your formulation.
Issue: My liposome formulation is showing poor stability and aggregation over time.
Possible Cause: Suboptimal Formulation or Storage Conditions.
Liposome stability is influenced by factors beyond just the lipid composition, including particle size, surface charge, and storage temperature.
Solution:
-
Optimize Cholesterol Content: As mentioned, cholesterol is key. A systematic screening of different lipid-to-cholesterol ratios (e.g., 80:20, 70:30, 60:40, 50:50) can help identify the most stable formulation for your specific drug and application.[7][8][9]
-
Control Particle Size: Smaller, more uniform liposome sizes, typically achieved through methods like extrusion, can improve stability.[12]
-
Storage Temperature: For long-term storage, keeping liposomes at 4°C is generally recommended to minimize lipid mobility and drug leakage.[13][14]
Frequently Asked Questions (FAQs)
Q1: Why are my pure DPPC liposomes leaking my drug at 37°C when the phase transition temperature is 41°C?
A1: Drug leakage from DPPC liposomes can occur even below the main phase transition temperature (Tm) of 41°C. This is due to the pre-transition phase of the lipid, which can induce structural defects in the bilayer, leading to increased permeability.[3] Furthermore, the proximity of the physiological temperature (37°C) to the Tm means the membrane is not in its most stable, rigid state, making it more prone to leakage.
Q2: How does cholesterol help in preventing drug leakage from DPPC liposomes?
A2: Cholesterol acts as a "membrane plasticizer." It inserts into the phospholipid bilayer, filling the gaps between the phospholipid molecules. This increases the packing density of the lipids, which in turn reduces the permeability of the membrane to encapsulated drugs.[4][5] It also broadens the phase transition, making the liposomes less sensitive to temperature changes around the Tm.
Q3: What is the optimal amount of cholesterol to include in my DPPC liposome formulation?
A3: The optimal amount of cholesterol can depend on the specific drug and intended application. However, a molar ratio of phospholipid to cholesterol of 70:30 (or 2:1) has been shown in several studies to provide a good balance of stability and controlled release.[6][7][8][9] It is recommended to experimentally determine the optimal ratio for your system.
Q4: Can I use other lipids besides DPPC to improve stability at physiological temperature?
A4: Yes. Incorporating lipids with a higher phase transition temperature is a common strategy. Distearoylphosphatidylcholine (DSPC), with a Tm of about 55°C, is frequently used in combination with DPPC to create a more rigid and less leaky membrane at 37°C.[1][2][10] The addition of DSPC can also prolong the circulation half-life of the liposomes in vivo.[1]
Q5: Are there any components I should avoid if I want to maximize stability at 37°C?
A5: While beneficial for creating thermosensitive liposomes, the inclusion of lysolipids can reduce stability and cause premature drug leakage at physiological temperatures.[1] These molecules can disrupt the packing of the lipid bilayer and promote the formation of pores.
Data Presentation
Table 1: Effect of Cholesterol on the Stability of Phosphatidylcholine Liposomes
| Phospholipid | Molar Ratio (Lipid:Cholesterol) | Stability Findings | Reference |
| DMPC, DPPC, DSPC | 100:0, 80:20, 70:30, 60:40, 50:50 | A 70:30 ratio was found to be the most stable for a controlled and reproducible drug release. | [6][7][8][9] |
| DPPC | Low concentrations (5-8%) | Decreased stability and increased leakage by forming defects in the bilayer structure. | [5] |
| DMPC, DPPC, DSPC | Increasing cholesterol | Reduces bilayer permeability and stabilizes the hydrophobic core. | [4] |
Table 2: Influence of Lipid Composition on Drug Retention at 37°C
| Liposome Composition | Drug Retention after 24h at 37°C | Key Findings | Reference |
| DPPC | 60.8 ± 8.9% | Significant drug leakage observed. | [2][5] |
| DSPC | 85.2 ± 10.1% | Significantly more stable than DPPC liposomes. | [5] |
| DPPC:DSPC:PEG2k (80:15:5) | Minimal release over 30 min | Formulation showed good stability at physiological temperature. | [10] |
| DSPG:DPPC:Cholesterol (1:4:5) | ~90% fluorophore release after 4 weeks | Exhibited significant leakage over time. | [13] |
| DSPG:DSPC:Cholesterol (1:4:5) | ~50% fluorophore release after 4 weeks | More stable than the DPPC-containing formulation. | [13] |
Experimental Protocols
1. Liposome Preparation by Thin-Film Hydration Method
This method is a common technique for preparing multilamellar vesicles (MLVs).
-
Materials:
-
DPPC (Dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated
-
Rotary evaporator
-
Round-bottom flask
-
-
Procedure:
-
Dissolve DPPC and cholesterol (and any other lipids) in the organic solvent in a round-bottom flask at the desired molar ratio.
-
Attach the flask to a rotary evaporator and rotate it under reduced pressure to evaporate the organic solvent. This will form a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent.
-
Hydrate the lipid film by adding the aqueous buffer containing the drug. The temperature of the hydration buffer should be above the phase transition temperature of the lipid mixture (e.g., 50-60°C for DPPC-based formulations).
-
Agitate the flask by hand or on a vortex mixer until the lipid film is completely dispersed, forming a milky suspension of MLVs.
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), the MLV suspension can be further processed by sonication or extrusion.
-
2. Drug Release Assay (Dialysis Method)
This protocol is used to determine the in vitro drug release profile from liposomes.
-
Materials:
-
Liposome formulation with encapsulated drug
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes.
-
Release medium (e.g., PBS at pH 7.4)
-
Thermostated shaker or water bath set to 37°C
-
Analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Procedure:
-
Place a known volume of the liposome suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of the release medium.
-
Incubate the system at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the drug in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Experimental workflow for liposome preparation and analysis.
Caption: Troubleshooting logic for DPPC liposome drug leakage.
References
- 1. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Reconsideration of drug release from temperature-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Influence of cholesterol on liposome stability and on in vitro drug release [pubmed.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. [PDF] Influence of cholesterol on liposome stability and on in vitro drug release | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Optimizing Sonication for Consistent DPPC Vesicle Formation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sonication parameters for the consistent formation of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) vesicles. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during liposome (B1194612) preparation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the sonication process for DPPC vesicle formation.
Q1: My DPPC vesicle suspension remains cloudy or milky after sonication. What's wrong?
A1: A persistent cloudy or milky appearance indicates the presence of large, multilamellar vesicles (MLVs) or aggregates that have not been sufficiently broken down into small unilamellar vesicles (SUVs).
-
Insufficient Sonication Time: Sonication is a time-dependent process. Increase the total sonication time in increments, monitoring the solution's clarity.[1][2][3] It's common for protocols to use cycles of sonication followed by rest periods to prevent overheating.[4][5]
-
Inadequate Sonication Power: The power or amplitude of the sonicator may be too low. Increase the power setting on your sonicator. For probe sonicators, ensure the tip is appropriately submerged in the sample.[6]
-
Suboptimal Temperature: Sonication should be performed above the phase transition temperature (Tm) of DPPC, which is approximately 41°C.[6][7] Performing sonication below this temperature is less effective at forming unilamellar vesicles.[7]
-
High Lipid Concentration: Very high concentrations of DPPC can be more difficult to process into a clear suspension of SUVs.[2][8] Consider diluting the lipid suspension if other parameters are optimized.
Q2: I'm observing a wide range of vesicle sizes (high polydispersity) in my sample. How can I achieve a more uniform size distribution?
A2: High polydispersity is a common issue and can often be resolved by optimizing sonication parameters.
-
Sonication Time and Power: Longer sonication times and higher power generally lead to smaller and more uniform vesicles, up to a certain point.[3][6] Systematically test different time and power combinations.
-
Probe vs. Bath Sonicator: Probe sonicators deliver a higher intensity of energy directly to the sample, often resulting in smaller and more uniform vesicles compared to bath sonicators.[9][10][11]
-
Consistent Probe Positioning: For probe sonicators, the depth of the tip in the solution can affect the efficiency of energy transfer.[6] Ensure consistent positioning for reproducible results.
-
Post-Sonication Centrifugation: A brief centrifugation step after sonication can pellet larger particles and residual titanium from the probe tip, allowing you to collect the supernatant containing smaller, more uniform vesicles.[4][5]
Q3: My sample is overheating during sonication. How can I prevent this?
A3: Overheating can lead to lipid degradation.
-
Pulsed Sonication: Use a pulsed sonication mode with defined "on" and "off" cycles. The rest period allows the sample to cool.[2][4][5]
-
Ice Bath: Place the sample vial in an ice-water bath during sonication to dissipate heat.
-
Temperature Monitoring: Closely monitor the sample temperature throughout the process.[4][5]
Q4: I see a pellet after centrifuging my sonicated sample. What is it?
A4: The pellet can consist of several components.
-
Unincorporated Lipid: Not all the initial lipid may have formed vesicles.[1][2]
-
Titanium Particles: If using a probe sonicator, microscopic titanium particles can shed from the probe tip.[4][5]
-
Aggregates: Larger lipid aggregates that were not fully dispersed.
Centrifuging and collecting the supernatant is a standard step to remove these contaminants.[4][5]
Q5: Should I use a probe sonicator or a bath sonicator?
A5: The choice depends on your specific needs.
-
Probe Sonicators: Offer high-intensity, focused energy, leading to faster processing and typically smaller, more uniform vesicles.[9][10][11] They are ideal for most research applications requiring precise control. However, they can cause sample heating and potential contamination from the probe tip.[4][5]
-
Bath Sonicators: Provide lower intensity, indirect sonication.[9][12] They are gentler, can process multiple samples at once, and avoid direct probe contact, reducing contamination risk.[13] However, they are generally less efficient and may result in larger, more polydisperse vesicles.[9]
Quantitative Data Summary
The following table summarizes key sonication parameters from various studies for the preparation of DPPC vesicles.
| Parameter | Value | Outcome/Observation | Reference |
| Sonication Type | Probe-tip sonicator | Effective for producing small unilamellar vesicles. | [1][2][4][5] |
| Bath sonicator | A gentler method, also used for SUV preparation. | [12] | |
| Lipid Concentration | 2.0 - 25.0 mg/mL | Higher concentrations can lead to the appearance of secondary transition peaks, suggesting different vesicle species. | [8] |
| 1500 µM (approx. 1.1 mg/mL) | Vesicle size decreased with increasing sonication time and amplitude. | [6] | |
| Sonication Time | 2 minutes per cycle, 4 cycles total (8 minutes) | A working protocol for preparing pure DPPC liposomes. | [4][5] |
| Up to 21 minutes | Vesicle size decreases with increasing sonication time until a plateau is reached. | [6] | |
| 6 to 36 minutes | Increasing sonication time had a dramatic effect on the thermodynamic properties and phase transitions. | [1][2][8] | |
| Power/Amplitude | 20% duty cycle | Used in a protocol for preparing DPPC liposomes. | [5][8] |
| 23%, 30%, 40% amplitude | Higher amplitudes resulted in smaller vesicle sizes. | [6] | |
| Temperature | Above DPPC Tm (41.4°C), e.g., 50°C | Sonication above the phase transition temperature is crucial for efficient vesicle formation. | [6][7] |
| Room temperature with cooling | A bath sonicator protocol at room temperature. | [12] | |
| Pulse Mode | 2 seconds on, 2 seconds off | A cycle used to prevent excessive heating. | [5] |
| 2 seconds on, 5 seconds off | Another example of a pulse cycle to manage temperature. | [2][8] |
Detailed Experimental Protocol: DPPC Vesicle Formation via Probe Sonication
This protocol is a general guideline and may require optimization for your specific equipment and experimental goals.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) powder
-
Chloroform (B151607) or another suitable organic solvent
-
Phosphate-buffered saline (PBS) or desired aqueous buffer, filtered through a 0.2 µm filter
-
Nitrogen gas source
-
Probe-tip sonicator with a microtip
-
Glass vial (e.g., 2.0 mL)
-
Vortex mixer
-
Benchtop microcentrifuge
-
Ice bath
Procedure:
-
Lipid Film Preparation:
-
Weigh the desired amount of DPPC powder and dissolve it in chloroform in a glass vial.
-
Under a gentle stream of nitrogen gas, evaporate the chloroform to form a thin lipid film on the bottom and sides of the vial. This should be done in a fume hood.
-
To ensure complete removal of the solvent, place the vial under high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Add the desired volume of pre-warmed (above 41°C) aqueous buffer to the dried lipid film.
-
Vortex the vial vigorously for several minutes until the lipid film is fully suspended, creating a milky suspension of multilamellar vesicles (MLVs).[6]
-
-
Sonication:
-
Place the vial containing the MLV suspension in an ice-water bath to dissipate heat during sonication.
-
Immerse the microtip of the probe sonicator into the lipid suspension, ensuring the tip does not touch the sides or bottom of the vial.
-
Sonicate the suspension using a pulsed setting (e.g., 2 seconds on, 2-5 seconds off) at a specific power output (e.g., 20-40% amplitude).[5][6][8]
-
Continue sonication for a total "on" time of 8-20 minutes, divided into cycles. The suspension should become progressively clearer.
-
-
Post-Sonication Treatment:
-
Storage:
Visualizations
Caption: Experimental workflow for DPPC vesicle formation.
Caption: Troubleshooting logic for inconsistent vesicle formation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. General preparation of liposomes using probe-tip sonication [protocols.io]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. Lamellarity of ultrasound assisted formations of dipalmitoyl-lecithin vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hielscher.com [hielscher.com]
- 10. hielscher.com [hielscher.com]
- 11. hielscher.com [hielscher.com]
- 12. tf7.org [tf7.org]
- 13. athenatechnology.in [athenatechnology.in]
The effect of cholesterol on DPPC liposome stability and permeability
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my DPPC/cholesterol liposomes aggregating and how can I prevent it?
A1: Liposome (B1194612) aggregation is a common issue that can compromise sample quality. It often stems from insufficient surface charge or improper formulation and handling.
-
Potential Cause: Low Surface Charge: DPPC is a zwitterionic phospholipid, resulting in liposomes with a near-neutral surface charge. This lack of electrostatic repulsion can lead to aggregation.[1]
-
Solution: Incorporate Charged Lipids: Including a small molar percentage (e.g., 5-10 mol%) of a charged lipid can increase the magnitude of the zeta potential, enhancing colloidal stability. A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[1]
-
For a negative charge, consider using lipids like dipalmitoylphosphatidylglycerol (B1197311) (DPPG).
-
For a positive charge, 1,2-dipalmitoyl-3-trimethylammonium-propane (DPTAP) can be used.
-
-
Potential Cause: High Ionic Strength: High salt concentrations in the hydration buffer can shield the liposome surface charge, reducing electrostatic repulsion and causing aggregation.[1]
-
Solution: Optimize Buffer Conditions: If aggregation is observed, consider reducing the salt concentration of your buffer. Maintain a pH between 5.5 and 7.5 for optimal stability.[1]
-
Potential Cause: Improper Storage: Temperature fluctuations during storage can affect liposome stability.[2]
-
Solution: Consistent Storage Temperature: Store liposome formulations at a consistent, cool temperature, typically 4°C, to minimize changes in physical stability.[2][3]
Q2: My liposomes have a high Polydispersity Index (PDI). How can I achieve a more uniform size distribution?
A2: A high PDI indicates a wide range of liposome sizes in your sample. For most applications, a PDI value below 0.2 is desirable.[4]
-
Potential Cause: Inefficient Homogenization: The most common reason for high PDI is inadequate energy input during the size reduction step.[4]
-
Solution: Optimize Extrusion or Sonication:
-
Extrusion: This is a preferred method for achieving a narrow size distribution.[4] Ensure you are performing a sufficient number of passes (e.g., >15) through the polycarbonate membrane. Check that the extruder is assembled correctly and the membrane is not torn.[4] The extrusion process should be carried out at a temperature above the phase transition temperature (Tc) of DPPC (41°C) to ensure the lipid bilayer is in a fluid state.[4][5]
-
Sonication: If using sonication, optimize the time and power settings. Inconsistent energy application can result in a mixed population of large and small vesicles.[4]
-
-
Potential Cause: Incomplete Hydration: If the lipid film is not fully hydrated, large, multilamellar vesicles can form, contributing to a high PDI.
-
Solution: Ensure Proper Hydration: Hydrate the lipid film at a temperature above the Tc of all lipid components (for DPPC, >41°C).[4][6] This ensures the formation of proper lipid sheets.
Q3: I'm experiencing low encapsulation efficiency (EE%) for my hydrophilic drug. What are the potential causes and solutions?
A3: Low EE% for water-soluble drugs is a frequent challenge. The properties of the drug, the liposome composition, and the preparation method all play a crucial role.
-
Potential Cause: Cholesterol Competition: High concentrations of cholesterol can limit the space available for hydrophilic drugs that interact with the polar head groups of the phospholipids.[7][8] Increasing cholesterol can sometimes lead to lower encapsulation efficiency.[7][9]
-
Solution: Optimize Cholesterol Content: A molar ratio of 70:30 (DPPC:Cholesterol) is often reported as a good balance, providing stability while allowing for high encapsulation levels.[8][10][11]
-
Potential Cause: Drug Leakage During Sizing: Aggressive sizing methods, like probe sonication, can disrupt the newly formed vesicles, causing the encapsulated drug to leak out.[4]
-
Solution: Use a Gentler Sizing Method: Extrusion is generally a gentler method than sonication and is less likely to cause significant drug leakage.[4]
-
Potential Cause: Insufficient Drug Concentration: The amount of drug encapsulated is directly related to its concentration in the hydration buffer.[4]
-
Solution: Increase Drug Concentration in Hydration Buffer: Ensure the drug is dissolved in the aqueous buffer used for hydrating the lipid film. Using a higher initial drug concentration can lead to higher encapsulation.
Q4: How does cholesterol concentration affect the stability and permeability of my DPPC liposomes?
A4: Cholesterol is a critical component that modulates the physical properties of the DPPC bilayer. It generally increases stability and decreases permeability.[12]
-
Stability: Cholesterol inserts into the DPPC bilayer, increasing the packing density of the phospholipids.[13] This leads to a more ordered and rigid membrane structure, which enhances the physical stability of the liposomes and reduces the likelihood of aggregation or fusion.[8][14] Liposomes with higher cholesterol content are often the most stable during storage.[7]
-
Permeability: By increasing the order and packing of the lipid acyl chains, cholesterol reduces the free volume within the bilayer.[15][16] This creates a more significant energy barrier for molecules trying to cross the membrane, thereby decreasing the permeability to water and encapsulated hydrophilic molecules.[13][16] This effect is crucial for preventing premature drug leakage.[17] Studies have shown that increasing cholesterol content reduces the release rate of encapsulated fluorescent dyes like sulforhodamine B (SRB).[18][19]
Quantitative Data Summary
The inclusion of cholesterol significantly impacts the physicochemical properties of DPPC liposomes. The following tables summarize typical quantitative data found in the literature.
Table 1: Effect of Cholesterol on DPPC Liposome Size and Polydispersity Index (PDI)
| DPPC:Cholesterol (molar ratio) | Average Size (nm) | Polydispersity Index (PDI) |
| 100:0 (Pure DPPC) | ~220 - 255 | > 0.2 |
| 80:20 | ~255 | Variable |
| 70:30 | Variable | < 0.2 |
| 50:50 | ~400 - 472 | < 0.2 |
Note: Absolute values can vary significantly based on the preparation method (e.g., sonication vs. extrusion), number of extrusion cycles, and specific buffer conditions. Generally, adding cholesterol can lead to an increase in vesicle size.[7][12][18][19]
Table 2: Effect of Cholesterol on Encapsulation Efficiency (EE%) and Drug Release
| DPPC:Cholesterol (molar ratio) | Typical EE% (Hydrophilic Drug) | Relative Drug Release/Leakage |
| 100:0 (Pure DPPC) | Lower | Highest |
| 70:30 | Highest (e.g., ~90%) | Moderate |
| 60:40 | Moderate | Lower |
| 50:50 | Lower (e.g., ~72%) | Lowest |
Note: Encapsulation efficiency and release rates are highly dependent on the specific drug used and the experimental conditions. A 70:30 ratio often provides an optimal balance for high encapsulation and controlled release.[7][8][10] Increasing cholesterol generally improves drug retention.[7]
Experimental Protocols & Workflows
Key Experimental Methodologies
1. Liposome Preparation by Thin-Film Hydration & Extrusion
This is the most common and reproducible method for preparing unilamellar liposomes of a defined size.[1][20]
-
Lipid Dissolution: Dissolve DPPC and cholesterol at the desired molar ratio in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[5][21]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath heated above DPPC's transition temperature (Tc > 41°C) to evaporate the solvent, creating a thin, uniform lipid film on the flask wall.[5][6]
-
Drying: Dry the film under high vacuum for at least 4 hours (or overnight) to remove any residual organic solvent.[6]
-
Hydration: Add the aqueous hydration buffer (which may contain the hydrophilic drug to be encapsulated) to the flask. The buffer should be pre-heated to a temperature above the lipid Tc.[4][6] Agitate the flask by vortexing or stirring to disperse the lipid film, forming multilamellar vesicles (MLVs).[22]
-
Size Reduction (Extrusion): Load the MLV suspension into an extruder that is also heated above the lipid Tc. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 11-21 passes.[5] This process yields small unilamellar vesicles (SUVs) with a narrow size distribution.[20]
2. Liposome Permeability Assessment by Calcein (B42510) Leakage Assay
This assay measures the integrity of the liposome membrane by monitoring the release of a self-quenching fluorescent dye.[23][24]
-
Encapsulation: Prepare liposomes using the thin-film hydration method described above. Use a solution of calcein (e.g., 50-80 mM in buffer) at a self-quenching concentration as the hydration medium.[23]
-
Purification: Remove unencapsulated calcein from the liposome suspension. This is typically done by size exclusion chromatography (e.g., using a Sephadex G-50 column). The liposomes will elute in the void volume, while the smaller, free calcein molecules will be retained.
-
Fluorescence Measurement:
-
Dilute the purified calcein-loaded liposomes in a cuvette with buffer to a suitable measurement volume.
-
Measure the initial baseline fluorescence (F₀) using a fluorometer (Excitation: ~495 nm, Emission: ~515 nm). At this stage, the fluorescence is low due to self-quenching inside the liposomes.[23]
-
Initiate leakage by adding a destabilizing agent or by observing leakage over time under specific storage conditions. Record the fluorescence intensity (Fₜ) over time.
-
At the end of the experiment, add a lytic detergent (e.g., Triton X-100) to completely disrupt all liposomes, releasing all encapsulated calcein.[24] Measure the maximum fluorescence (F_max).
-
-
Calculation: Calculate the percentage of calcein leakage at time 't' using the following formula:
-
% Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. scispace.com [scispace.com]
- 9. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Effect of Cholesterol Versus Ergosterol on DPPC Bilayer Properties: Insights from Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclodextrins permeabilize DPPC liposome membranes: a focus on cholesterol content, cyclodextrin type, and concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholesterol modulates the liposome membrane fluidity and permeability for a hydrophilic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. centraliens-lyon.net [centraliens-lyon.net]
- 20. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 22. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 23. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. encapsula.com [encapsula.com]
Technical Support Center: Enhancing Serum Stability of DPPC-Based Drug Carriers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with dipalmitoylphosphatidylcholine (DPPC)-based drug carriers. Our goal is to help you improve the serum stability of your liposomal formulations for more effective drug delivery.
Frequently Asked Questions (FAQs)
Q1: Why are my DPPC-based liposomes showing poor stability in serum?
A1: DPPC-based liposomes can exhibit instability in serum due to several factors. Upon introduction into the bloodstream, serum proteins can adsorb onto the liposome (B1194612) surface, a process known as opsonization. This protein corona can mark the liposomes for rapid clearance by the mononuclear phagocytic system (MPS). Furthermore, interactions with serum components, particularly high-density lipoproteins (HDL), can lead to the extraction of lipids from the bilayer, causing premature drug leakage and destabilization of the liposome structure. The inherent properties of DPPC, such as its phase transition temperature, also play a role in its interaction with serum components.
Q2: What is the most common strategy to improve the serum stability of DPPC liposomes?
A2: The most widely adopted and effective strategy is PEGylation, which involves grafting polyethylene (B3416737) glycol (PEG) chains to the liposome surface. PEG creates a hydrophilic protective layer that sterically hinders the binding of opsonins and other serum proteins, thereby reducing MPS uptake and prolonging circulation time. This "stealth" effect significantly enhances the stability and bioavailability of the drug carrier.
Q3: How does incorporating cholesterol affect the serum stability of DPPC liposomes?
A3: Cholesterol is a crucial component for enhancing the stability of DPPC liposomes. It inserts into the lipid bilayer and modulates its fluidity, increasing the packing density of the phospholipids. This increased rigidity strengthens the bilayer, reducing its permeability and minimizing the leakage of encapsulated drugs when exposed to serum. The optimal amount of cholesterol is critical, as too little may not provide sufficient stabilization, and excessive amounts can also negatively impact bilayer properties. A lipid-to-cholesterol molar ratio of 2:1 (or 70:30%) is often cited as an effective concentration for improving stability.
Q4: Can surface charge modification improve serum stability?
A4: Yes, modifying the surface charge can influence serum stability, although the effects can be complex. Generally, neutral liposomes tend to exhibit reduced interaction with serum proteins compared to charged liposomes. However, incorporating certain charged lipids can also enhance stability. For instance, some studies have shown that specific anionic liposomal formulations can be quite stable in serum. The key is to carefully select the charged lipid and optimize its concentration to balance stability with other desired properties like cell interaction.
Q5: What are some alternative surface modifications besides PEGylation?
A5: Besides PEGylation, other polymers and molecules can be used to modify the liposome surface and improve stability. Coating liposomes with cationic polymers like chitosan (B1678972) has been shown to enhance physicochemical stability. Another approach involves using biocompatible lysolipids to create temperature-sensitive liposomes that are stable at physiological temperature but release their contents under mild hyperthermia.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature Drug Leakage in Serum | - Destabilization of the lipid bilayer by serum proteins (e.g., HDL). - Insufficient bilayer rigidity. | - Incorporate Cholesterol: Add cholesterol to the formulation (a 2:1 lipid-to-cholesterol molar ratio is a good starting point) to increase bilayer rigidity and reduce permeability. - PEGylate the Liposomes: Introduce PEG-lipid conjugates into the formulation to create a protective hydrophilic layer that reduces protein interactions. - Optimize Lipid Composition: Use lipids with higher phase transition temperatures (e.g., DSPC) in combination with DPPC to create a more stable bilayer. |
| Liposome Aggregation in Serum | - Inter-liposomal bridging by serum proteins. - Insufficient surface repulsion between liposomes. | - PEGylation: The steric hindrance provided by PEG chains prevents close contact and aggregation between liposomes. - Control Surface Charge: Optimize the zeta potential of the liposomes to ensure sufficient electrostatic repulsion. - Maintain Stable pH: Use a suitable buffer to prevent pH shifts that could alter surface charge and lead to aggregation. |
| Rapid Clearance from Bloodstream | - Opsonization by serum proteins leading to uptake by the mononuclear |
Validation & Comparative
Validating DPPC Liposome Characteristics: A Comparative Guide to Dynamic Light Scattering and Alternative Methods
For researchers, scientists, and drug development professionals, accurate characterization of liposomal drug delivery systems is paramount. This guide provides a detailed comparison of Dynamic Light Scattering (DLS) with other analytical techniques for validating the size and polydispersity of Dipalmitoylphosphatidylcholine (DPPC) liposomes, supported by experimental data and protocols.
The size and uniformity of liposomes are critical quality attributes that significantly influence their in vivo performance, including circulation time, biodistribution, and cellular uptake. Dynamic Light Scattering (DLS) is a widely adopted technique for the rapid determination of these parameters. This guide will delve into the principles of DLS, its application in characterizing DPPC liposomes, and compare its performance against alternative methods such as Nanoparticle Tracking Analysis (NTA) and Asymmetrical-Flow Field-Flow Fractionation (AF4) coupled with Multi-Angle Light Scattering (MALS) and DLS.
Dynamic Light Scattering (DLS) for DPPC Liposome (B1194612) Analysis
DLS, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension.[1] Larger particles move more slowly than smaller particles, resulting in slower fluctuations in scattered light intensity. By analyzing these fluctuations, the hydrodynamic diameter and the polydispersity index (PDI) of the liposome population can be determined.[1] A PDI value below 0.3 is generally considered acceptable for a homogenous liposome formulation in drug delivery applications.
Advantages of DLS:
-
Speed and Ease of Use: DLS measurements are rapid, typically taking only a few minutes per sample, and the instrumentation is relatively user-friendly.[2]
-
Non-Invasive: The technique is non-destructive, allowing the sample to be used for further experiments.[3]
-
Ensemble Measurement: Provides an average size and PDI for the entire particle population, offering a good overview of the sample.[4]
Limitations of DLS:
-
Low Resolution for Polydisperse Samples: DLS has limited ability to resolve different size populations in a highly polydisperse or multimodal sample.[5]
-
Intensity Bias: The scattered light intensity is proportional to the sixth power of the particle radius, meaning that larger particles or aggregates contribute disproportionately to the signal, potentially skewing the results.[2]
-
Limited Information on Particle Concentration: Standard DLS does not provide information on particle concentration.[5]
Comparison of Analytical Techniques for DPPC Liposome Characterization
The choice of analytical technique can significantly impact the characterization of DPPC liposomes. The following table summarizes typical experimental data for DPPC liposomes prepared by different methods and analyzed by DLS and other techniques.
| Preparation Method | Analytical Technique | Mean Diameter (Z-average, nm) | Polydispersity Index (PDI) | Reference |
| Thin-film Hydration | DLS | 745.41 | - | [6] |
| Thin-film Hydration & Sonication | DLS | 80 - 140 | 0.20 - 0.33 | [7] |
| Thin-film Hydration & Extrusion (100 nm filter) | DLS | 117 ± 52 | - | [8] |
| Thin-film Hydration & Extrusion (30 nm filter) | DLS | 66 ± 28 | - | [9] |
| Sonication | DLS | ~113.6 | 0.124 | [10] |
| Extrusion (100 nm filter) | DLS | 138 ± 18 | - | [9] |
| - | NTA | 154 | - | [11] |
| - | FFF-MALS-DLS | Provides high-resolution size distribution | - | [12] |
Note: The size and PDI of liposomes are highly dependent on the specific preparation parameters (e.g., lipid concentration, sonication time and power, extrusion pressure and number of passes). The values presented here are indicative and may vary.
Alternative Methodologies
Nanoparticle Tracking Analysis (NTA)
NTA visualizes and tracks the Brownian motion of individual nanoparticles in a liquid sample through a laser-illuminated microscope. By tracking the movement of each particle, NTA determines the particle size distribution and concentration.
-
Key Advantage over DLS: NTA provides a number-based size distribution, which is not biased by larger particles, and it can determine the particle concentration.[4][13] It also offers higher resolution for polydisperse samples.[11]
-
Consideration: NTA has a more limited concentration range compared to DLS and may require sample dilution.[14]
Asymmetrical-Flow Field-Flow Fractionation (AF4) with MALS and DLS
AF4 is a separation technique that fractionates nanoparticles based on their hydrodynamic size without a stationary phase.[5] Coupling AF4 with online detectors like MALS and DLS provides high-resolution size distributions and structural information.[12]
-
Key Advantage over DLS: AF4-MALS-DLS offers superior resolution for complex and polydisperse samples, allowing for the separation and characterization of different liposome populations and aggregates.[15] It can also provide information about particle shape and internal structure.
-
Consideration: This technique is more complex and requires more specialized instrumentation and expertise compared to standalone DLS.
Experimental Workflow for DLS Analysis of DPPC Liposomes
The following diagram illustrates a typical workflow for the preparation and DLS-based validation of DPPC liposomes.
Caption: Workflow for DPPC liposome preparation and DLS validation.
Detailed Experimental Protocol: DLS Measurement of DPPC Liposomes
This protocol outlines the steps for analyzing the size and polydispersity of DPPC liposomes using a standard DLS instrument (e.g., Malvern Zetasizer).
1. Liposome Preparation (Example: Thin-Film Hydration followed by Extrusion)
-
Lipid Film Formation: Dissolve DPPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation above the phase transition temperature of DPPC (~41°C). This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through polycarbonate filters with a specific pore size (e.g., 100 nm) multiple times using a mini-extruder.[16][17] The extrusion should also be performed above the phase transition temperature of DPPC.
2. Sample Preparation for DLS
-
Dilution: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration.[16] The optimal concentration depends on the instrument and the scattering properties of the liposomes. A typical starting point is a 1:100 dilution. Overly concentrated samples can lead to multiple scattering events and inaccurate results.[1]
-
Filtration (Optional): To remove any large aggregates or dust particles that could interfere with the measurement, filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm).
-
Equilibration: Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument for a few minutes. For DPPC liposomes, measurements are often performed at room temperature or 37°C.
3. DLS Instrument Setup and Measurement
-
Instrument Parameters: Set the appropriate parameters in the instrument software, including:
-
Dispersant: Select the buffer used for dilution (e.g., water, PBS) to ensure the correct viscosity and refractive index are used in the calculations.
-
Material: Select the appropriate material properties (e.g., "liposome" or enter the refractive index of DPPC if known).
-
Measurement Temperature: Set the desired temperature.
-
Measurement Angle: Typically 173° (backscatter) for modern instruments to minimize multiple scattering.
-
-
Measurement Protocol: Perform at least three replicate measurements for each sample to ensure reproducibility. The instrument will measure the time-dependent fluctuations in scattered light intensity and generate a correlation function.
4. Data Analysis and Interpretation
-
Correlation Function Analysis: The software analyzes the correlation function to determine the diffusion coefficient of the liposomes.
-
Size and PDI Calculation: The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) from the diffusion coefficient.
-
Size Distribution Report: The software will generate a report showing the Z-average diameter, the PDI, and the size distribution by intensity, volume, and number. For DLS, the intensity-weighted distribution is the most direct result.
By following this comprehensive guide, researchers can effectively utilize DLS for the routine characterization of DPPC liposomes and make informed decisions about when to employ alternative techniques for a more in-depth analysis.
References
- 1. phmethods.net [phmethods.net]
- 2. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 4. azom.com [azom.com]
- 5. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. liposomes.ca [liposomes.ca]
- 9. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wyatt.com [wyatt.com]
- 13. NTA or DLS - which is better 4 you? We compare DLS vs NTA | Malvern Panalytical [malvernpanalytical.com]
- 14. azonano.com [azonano.com]
- 15. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 16. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
DPPC versus POPC: A Comparative Guide for Model Cell Membrane Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate model system is a critical first step in accurately mimicking the complex environment of a cell membrane. Among the plethora of available phospholipids, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) are two of the most commonly used lipids for creating artificial bilayers. This guide provides an objective comparison of their performance as model membranes, supported by experimental data, to aid in the selection of the most suitable lipid for your research needs.
The primary difference between DPPC and POPC lies in the saturation of their acyl chains. DPPC possesses two saturated palmitoyl (B13399708) chains, while POPC has one saturated palmitoyl chain and one monounsaturated oleoyl (B10858665) chain.[1][2] This seemingly subtle distinction leads to significant variations in their physicochemical properties and, consequently, their behavior as membrane models.
Physicochemical Properties: A Quantitative Comparison
The structural differences between DPPC and POPC give rise to distinct biophysical characteristics, which are summarized in the table below. These properties are crucial in determining the suitability of each lipid for specific experimental applications.
| Property | DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | References |
| Acyl Chain Composition | Two saturated 16-carbon (palmitoyl) chains | One saturated 16-carbon (palmitoyl) chain, One monounsaturated 18-carbon (oleoyl) chain with a cis-double bond | [1][2] |
| Phase Transition Temperature (Tm) | ~41°C | ~ -2°C | [3][4] |
| Phase State at Room Temperature (~22°C) | Gel phase (Lβ) | Liquid crystalline phase (Lα) | [3][5] |
| Area per Lipid (APL) | ~0.47 - 0.65 nm² (T > Tm) | ~0.68 nm² | [6][7][8] |
| Bilayer Thickness | ~4.8 - 5.5 nm (gel phase), ~3.6 - 4.1 nm (liquid phase) | ~4.2 nm | [2][5][7][9] |
| Lipid Packing | Tightly packed, ordered | Loosely packed, disordered | [1] |
| Permeability | Low | High | [1][10][11] |
| Bending Rigidity | High in gel phase | Low | [12] |
Deciding on the Right Model: Advantages and Disadvantages
The choice between DPPC and POPC hinges on the specific research question being addressed. Their distinct properties offer unique advantages and disadvantages for different types of cell membrane studies.
| Application Area | DPPC | POPC |
| Studying Lipid Rafts and Ordered Domains | Advantage: Forms well-defined gel phases, mimicking the liquid-ordered (Lo) phase of lipid rafts. | Disadvantage: Does not form ordered domains on its own at physiological temperatures. |
| Investigating Membrane Permeability of Drugs | Advantage: Provides a low-permeability baseline to study the effects of permeation enhancers. | Advantage: More closely mimics the fluidity and permeability of a typical biological membrane. |
| Reconstituting and Studying Membrane Proteins | Disadvantage: The rigid gel phase can denature or inhibit the function of many membrane proteins. | Advantage: The fluid nature provides a more native-like environment for most membrane proteins. |
| Modeling the Blood-Brain Barrier | Advantage: The tight packing can be a useful feature for modeling restrictive barriers. | Disadvantage: May be too permeable to accurately model the highly selective blood-brain barrier. |
| Studying Lipid-Drug Interactions | Advantage: The well-ordered structure allows for precise measurement of drug-induced membrane perturbations. | Advantage: The fluid environment allows for the study of drug partitioning and lateral diffusion. |
| Investigating Membrane Fusion and Fission | Disadvantage: The rigidity of the gel phase hinders dynamic processes like fusion and fission. | Advantage: The fluidity is essential for studying the dynamic rearrangements of lipids during fusion and fission. |
Experimental Evidence and Protocols
The distinct characteristics of DPPC and POPC have been extensively documented through various experimental techniques.
Molecular Dynamics (MD) Simulations
MD simulations have been instrumental in revealing the molecular-level differences between DPPC and POPC bilayers.
Experimental Protocol: All-Atom Molecular Dynamics Simulation
-
System Setup: A lipid bilayer is constructed using a modeling software (e.g., CHARMM-GUI). For a DPPC or POPC bilayer, this typically involves placing 128-256 lipid molecules in each leaflet.
-
Solvation: The bilayer is solvated with a water model (e.g., TIP3P) on both sides.
-
Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) for a period of nanoseconds to allow the system to relax to a stable state.
-
Production Run: The simulation is run for an extended period (hundreds of nanoseconds to microseconds) to collect data on the properties of the bilayer, such as area per lipid, bilayer thickness, and lipid order parameters.
Simulations show that the saturated acyl chains of DPPC align in a straight, ordered fashion, leading to tight packing.[1] In contrast, the double bond in the oleoyl chain of POPC introduces a kink, resulting in a more disordered and loosely packed structure.[1]
Langmuir Monolayer Studies
Langmuir trough experiments are used to study the behavior of lipids at an air-water interface, providing insights into their packing and phase transitions.
Experimental Protocol: Langmuir Monolayer Compression Isotherms
-
Subphase Preparation: A Langmuir trough is filled with a pure aqueous subphase (e.g., ultrapure water or a buffer).
-
Monolayer Formation: A solution of the lipid (DPPC or POPC) in a volatile organic solvent (e.g., chloroform) is spread dropwise onto the subphase. The solvent evaporates, leaving a lipid monolayer at the interface.
-
Compression: Movable barriers on the trough compress the monolayer at a constant rate, reducing the area available to each lipid molecule.
-
Surface Pressure Measurement: A Wilhelmy plate or other pressure sensor continuously measures the surface pressure as a function of the mean molecular area.
-
Data Analysis: The resulting pressure-area isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the transitions between them.
Studies using this technique have shown that DPPC monolayers exhibit a distinct liquid-expanded to liquid-condensed phase transition, reflecting their ability to form highly ordered domains.[13][14] POPC monolayers, on the other hand, remain in a more fluid state over a wider range of surface pressures.[1][13]
Atomic Force Microscopy (AFM)
AFM allows for the direct visualization of the topography of lipid bilayers on a solid support, providing information on phase separation and membrane defects.
Experimental Protocol: Supported Lipid Bilayer (SLB) Formation and Imaging
-
Substrate Preparation: A smooth, hydrophilic substrate, such as mica or silica, is cleaned and prepared.
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared from DPPC or POPC by methods such as sonication or extrusion.
-
Vesicle Fusion: The vesicle solution is incubated with the substrate. For DPPC, this is often done above its phase transition temperature to facilitate vesicle rupture and fusion into a continuous bilayer.[3]
-
Rinsing: The substrate is gently rinsed to remove any unfused vesicles.
-
AFM Imaging: The SLB is imaged in a liquid environment using an AFM in tapping mode to obtain high-resolution topographical images.
AFM studies have visualized the formation of gel-phase domains in DPPC bilayers at temperatures below its Tm, while POPC bilayers appear as homogeneous and fluid.[5]
Visualizing the Differences
To better understand the concepts discussed, the following diagrams illustrate the key structural and phase differences between DPPC and POPC.
Caption: Chemical structures of DPPC and POPC.
Caption: Phase states of DPPC and POPC bilayers at room temperature.
Caption: Simplified workflow for lipid vesicle preparation.
Conclusion: Making an Informed Decision
-
Choose DPPC when investigating phenomena related to lipid packing, ordered membrane domains, or when a low-permeability, rigid membrane is required to establish a baseline. It is an excellent model for studying the properties of the gel phase and the influence of molecules on this ordered state.
-
Choose POPC for studies that require a more fluid, biologically representative membrane. It is the preferred model for reconstituting most membrane proteins, investigating dynamic membrane processes, and studying the partitioning and diffusion of molecules within a fluid bilayer.
By carefully considering the distinct properties of DPPC and POPC in the context of the experimental goals, researchers can select the most appropriate model system to generate accurate and relevant data in their cell membrane studies.
References
- 1. A Deeper Insight into the Interfacial Behavior and Structural Properties of Mixed DPPC/POPC Monolayers: Implications for Respiratory Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of POPC, DPPC, and POPE with the μ opioid receptor: A coarse-grained molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cholesterol effect on water permeability through DPPC and PSM lipid bilayers: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Deeper Insight into the Interfacial Behavior and Structural Properties of Mixed DPPC/POPC Monolayers: Implications for Respiratory Health [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Unveiling Membrane Dynamics: A Comparative Guide to the Calorimetric Analysis of DPPC-Cholesterol Phase Behavior
For researchers, scientists, and professionals in drug development, understanding the intricate interactions between lipids and cholesterol is paramount for designing effective drug delivery systems and comprehending cellular membrane functions. This guide provides an objective comparison of the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes as a function of cholesterol concentration, supported by experimental data from differential scanning calorimetry (DSC). Detailed experimental protocols and visualizations are included to facilitate the replication and extension of these fundamental studies.
The incorporation of cholesterol into DPPC bilayers profoundly alters their thermotropic properties, leading to the formation of different lipid phases, including the gel (Lβ'), liquid-ordered (lo), and liquid-disordered (ld) phases. These phase changes have significant implications for membrane fluidity, permeability, and the function of membrane-associated proteins. Differential scanning calorimetry is a powerful technique to elucidate these phase transitions by measuring the heat changes associated with them.
Comparative Analysis of DPPC-Cholesterol Mixtures
The thermal behavior of DPPC liposomes is significantly modulated by the concentration of cholesterol. In its pure form, DPPC exhibits a sharp main phase transition (Tm) from the gel phase to the liquid-disordered phase. The inclusion of cholesterol leads to a broadening of this transition and the emergence of the liquid-ordered phase.
High-sensitivity differential scanning calorimetry studies have meticulously characterized these changes. The data presented below, adapted from the comprehensive work of McMullen and McElhaney (1995), illustrates the impact of varying cholesterol concentrations on the main phase transition temperature (Tm) and the enthalpy of transition (ΔH) of DPPC multilamellar vesicles.[1]
| Cholesterol (mol%) | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| 0 | 41.4 | 8.7 |
| 5 | 41.2 | 6.5 |
| 10 | 41.0 | 4.8 |
| 15 | 40.8 | 3.4 |
| 20 | 40.6 | 2.2 |
| 25 | - | - |
| 30 | - | - |
| 40 | - | - |
| 50 | - | - |
Note: At cholesterol concentrations of 25 mol% and above, the main phase transition of DPPC becomes too broad to accurately determine a distinct Tm and ΔH, as the lipid bilayer exists predominantly in the liquid-ordered phase.
Experimental Protocols
A detailed methodology is crucial for obtaining reproducible and accurate calorimetric data. The following protocols outline the preparation of DPPC-cholesterol vesicles and their analysis by DSC.
Preparation of Multilamellar Vesicles (MLVs)
-
Lipid Film Preparation:
-
Appropriate amounts of DPPC and cholesterol are dissolved in a chloroform/methanol (2:1, v/v) solvent mixture to achieve the desired molar ratios.
-
The solvent is evaporated under a gentle stream of nitrogen gas in a round-bottom flask to form a thin lipid film on the inner surface.
-
The flask is then placed under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.[2]
-
-
Hydration:
-
The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The hydration is performed at a temperature above the main transition temperature of pure DPPC (e.g., 50-60°C) to ensure proper lipid dispersion.
-
The mixture is vortexed intermittently for 30-60 minutes to facilitate the formation of multilamellar vesicles.
-
Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation:
-
The prepared MLV suspension is degassed prior to loading into the DSC sample cell to prevent bubble formation during the scan.
-
An equal volume of the same buffer used for hydration is loaded into the reference cell.
-
-
DSC Instrument Settings:
-
Temperature Range: The scan should cover the temperature range of interest, typically from 20°C to 60°C for DPPC-cholesterol mixtures.
-
Scan Rate: A scan rate of 1°C/min is commonly used to ensure good resolution of the thermal transitions.
-
Equilibration Time: An initial equilibration period at the starting temperature (e.g., 15-30 minutes) is necessary to ensure thermal stability before the scan begins.
-
Multiple Scans: Typically, two to three heating and cooling scans are performed to check for the reproducibility of the thermograms. The data from the second heating scan is usually reported to ensure a consistent thermal history of the sample.
-
-
Data Analysis:
-
The resulting thermogram (heat flow versus temperature) is analyzed to determine the main transition temperature (Tm), which corresponds to the peak of the endothermic transition, and the enthalpy of the transition (ΔH), which is calculated from the area under the peak.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the calorimetric analysis of DPPC-cholesterol mixtures.
This comprehensive guide provides a foundation for researchers to delve into the fascinating world of lipid-cholesterol interactions. By following these detailed protocols and utilizing the comparative data, scientists can gain valuable insights into the phase behavior of these critical membrane components, paving the way for advancements in drug delivery and membrane biology.
References
A Comparative Guide to Spectroscopic Techniques for Studying Lipid Packing in DPPC Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key spectroscopic techniques used to investigate the lipid packing of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers, a widely used model system for biological membranes. Understanding the principles, experimental protocols, and quantitative outputs of these techniques is crucial for researchers studying membrane structure, function, and drug-membrane interactions.
Introduction to DPPC Bilayers and Lipid Packing
DPPC is a saturated phospholipid that forms well-defined bilayer structures in aqueous environments. These bilayers exhibit a distinct thermotropic phase transition from a tightly packed, ordered gel phase (Lβ') at lower temperatures to a more fluid, disordered liquid crystalline phase (Lα) at higher temperatures. The main transition temperature (Tm) for DPPC is approximately 41°C. The concept of "lipid packing" refers to the arrangement and ordering of lipid molecules within the bilayer, which significantly influences membrane properties such as fluidity, permeability, and protein function.
Spectroscopic Techniques: A Comparative Overview
Several spectroscopic techniques can probe the molecular details of lipid packing in DPPC bilayers. This guide focuses on five prominent methods: Fluorescence Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Electron Spin Resonance (ESR) Spectroscopy. Each technique offers unique advantages and provides specific quantitative parameters to describe the lipid environment.
Fluorescence Spectroscopy
Principle
Fluorescence spectroscopy utilizes fluorescent probes that incorporate into the lipid bilayer. The emission properties of these probes are sensitive to the polarity and viscosity of their local environment, which are directly related to lipid packing.
Key Probe: Laurdan (B1674558)
Laurdan is a popular environmentally sensitive probe that partitions into the hydrophilic-hydrophobic interface of the bilayer. In the ordered gel phase, where water penetration is limited, Laurdan has a blue-shifted emission maximum (~440 nm). In the disordered liquid crystalline phase, increased water penetration into the bilayer causes a red shift in the emission maximum (~490 nm). This spectral shift is quantified by the Generalized Polarization (GP) value.
GP Equation: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values correspond to a more ordered, tightly packed lipid environment.
Quantitative Data
| Parameter | Gel Phase (e.g., 25°C) | Liquid Crystalline Phase (e.g., 50°C) |
| Laurdan GP | ~0.6 to 0.7[1][2] | ~ -0.1 to -0.2[1][2] |
Advantages and Disadvantages
-
Advantages: High sensitivity, relatively low sample concentration required, and the ability to study lipid domains in giant unilamellar vesicles (GUVs) using microscopy.[3]
-
Disadvantages: Requires the introduction of an external probe, which could potentially perturb the bilayer structure. Photobleaching of the probe can be a concern.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle
FTIR spectroscopy measures the vibrational frequencies of chemical bonds within the lipid molecules. The frequencies of the methylene (B1212753) (CH₂) stretching vibrations in the acyl chains are particularly sensitive to the conformational order and packing density of the lipids.
In the ordered gel phase, the acyl chains are predominantly in an all-trans conformation, leading to lower vibrational frequencies. In the disordered liquid crystalline phase, the presence of gauche conformers increases, resulting in a shift to higher frequencies.
Quantitative Data
| Parameter | Gel Phase (e.g., 25°C) | Liquid Crystalline Phase (e.g., 50°C) |
| Symmetric CH₂ Stretch (νs) | ~2850 cm⁻¹[4] | ~2852-2854 cm⁻¹[5] |
| Asymmetric CH₂ Stretch (νas) | ~2918 cm⁻¹[4] | ~2924-2926 cm⁻¹[5] |
Advantages and Disadvantages
-
Advantages: Label-free technique, provides direct information about the conformational state of the lipid acyl chains.
-
Disadvantages: Relatively low sensitivity compared to fluorescence, requiring higher sample concentrations. Water absorption can interfere with the spectra, often necessitating the use of D₂O or attenuated total reflection (ATR) techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Solid-state ²H NMR spectroscopy is a powerful technique for determining the orientational order of specific segments of lipid molecules. By selectively deuterating positions along the acyl chains of DPPC, the quadrupolar splitting (ΔνQ) of the deuterium (B1214612) signal can be measured. This splitting is directly proportional to the deuterium order parameter (S_CD) , which quantifies the time-averaged orientation of the C-²H bond with respect to the bilayer normal.
S_CD Equation: S_CD = (4/3) * (e²qQ/h)⁻¹ * ΔνQ
where e²qQ/h is the static quadrupolar coupling constant for a C-²H bond. A larger S_CD value indicates a higher degree of orientational order.
Quantitative Data
| Parameter | Gel Phase (e.g., 25°C) | Liquid Crystalline Phase (e.g., 50°C) |
| S_CD (mid-chain) | ~0.4 | ~0.15 - 0.2 |
Advantages and Disadvantages
-
Advantages: Provides detailed, site-specific information about lipid order. It is a non-invasive technique (after isotopic labeling).
-
Disadvantages: Requires isotopic labeling (deuteration), which can be expensive. The technique has lower sensitivity, requiring high sample concentrations and long acquisition times.
Raman Spectroscopy
Principle
Raman spectroscopy probes the vibrational modes of molecules, similar to FTIR. It is particularly sensitive to the conformational order of the lipid acyl chains. The intensity ratio of certain C-H stretching bands is often used as a measure of lateral packing and intermolecular order. The ratio of the asymmetric to symmetric CH₂ stretching intensities (I₂₈₈₀/I₂₈₅₀) is a common parameter.
Another key region is the C-C skeletal stretching region (1000-1200 cm⁻¹), where the relative intensities of the trans and gauche bands provide information on conformational order.
Quantitative Data
| Parameter | Gel Phase (e.g., 25°C) | Liquid Crystalline Phase (e.g., 50°C) |
| I₂₈₈₀ / I₂₈₅₀ Ratio | Lower value (tighter packing) | Higher value (looser packing) |
| I(trans) / I(gauche) Ratio | Higher value (more ordered) | Lower value (less ordered) |
Note: Specific numerical values can vary depending on the instrument and normalization method.
Advantages and Disadvantages
-
Advantages: Label-free, non-destructive, and has low interference from water, allowing for studies in aqueous buffers.[6]
-
Disadvantages: Raman scattering is a weak phenomenon, which can lead to low signal-to-noise ratios and require longer acquisition times or higher laser powers that could potentially damage the sample.
Electron Spin Resonance (ESR) Spectroscopy
Principle
ESR spectroscopy utilizes spin-labeled molecules, typically fatty acids with a nitroxide radical (e.g., 5-DOXYL-stearic acid), that are incorporated into the DPPC bilayer. The ESR spectrum of the spin label is sensitive to its rotational mobility. In an ordered environment, the motion of the spin label is restricted, resulting in a broad, anisotropic spectrum. In a more fluid environment, the motion is faster, leading to a sharper, more isotropic spectrum.
The order parameter (S) can be calculated from the hyperfine splitting constants of the ESR spectrum and provides a measure of the orientational order of the spin probe.
Quantitative Data
| Parameter | Gel Phase (e.g., 25°C) | Liquid Crystalline Phase (e.g., 50°C) |
| Order Parameter (S) for 5-DOXYL-stearic acid | ~0.6 - 0.7 | ~0.3 - 0.4 |
Advantages and Disadvantages
-
Advantages: Very sensitive to molecular motion and can provide information about the dynamics of the lipid environment.
-
Disadvantages: Requires the introduction of a spin-label probe, which is bulky and may perturb the local lipid packing.
Experimental Protocols
Preparation of Large Unilamellar Vesicles (LUVs) of DPPC by Extrusion
This is a common method for preparing DPPC vesicles for spectroscopic analysis.
-
Lipid Film Formation: Dissolve DPPC powder in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Remove the solvent under a stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film on the flask wall.
-
Hydration: Add the desired aqueous buffer (e.g., PBS, Tris) to the dried lipid film. The hydration temperature must be above the phase transition temperature of DPPC (e.g., 50-60°C).[7] Vortex the mixture to suspend the lipids, forming multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath. This step helps to increase the trapping efficiency and lamellarity.[8]
-
Extrusion: Load the MLV suspension into a pre-heated extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm). Pass the suspension through the membrane multiple times (e.g., 11-21 passes) at a temperature above the Tm of DPPC. This process results in the formation of a homogenous population of LUVs.[9][10]
-
Probe Incorporation (for Fluorescence and ESR): For fluorescence and ESR spectroscopy, the fluorescent or spin-label probe is typically co-dissolved with the lipids in the organic solvent at the desired molar ratio before the film formation step.
Instrumental Setups: A General Overview
-
Fluorescence Spectrometer: A standard spectrofluorometer equipped with a thermostatted cuvette holder is used. For Laurdan GP measurements, the excitation wavelength is typically set to 350-370 nm, and the emission is scanned from approximately 400 nm to 550 nm.[11][12]
-
FTIR Spectrometer with ATR accessory: An FTIR spectrometer equipped with an Attenuated Total Reflection (ATR) accessory is commonly used for lipid bilayer studies.[13] A thin film of the vesicle suspension is deposited on the ATR crystal (e.g., ZnSe or Germanium). The temperature of the sample can be controlled using a heated stage.
-
Solid-State NMR Spectrometer: High-field NMR spectrometers are required for solid-state ²H NMR. Oriented samples are often prepared by depositing the lipid vesicles onto thin glass plates, which are then stacked and hydrated. The stack of plates is placed in the NMR probe such that the bilayer normal is at a defined angle to the magnetic field.
-
Raman Spectrometer: A Raman microscope is typically used, where a laser beam is focused onto the vesicle suspension in a temperature-controlled sample holder. The scattered light is collected and directed to a spectrometer.
-
ESR Spectrometer: An X-band ESR spectrometer with a temperature-controlled cavity is used. The spin-labeled vesicle suspension is loaded into a thin capillary tube, which is then placed inside the ESR cavity.
Visualization of Workflows and Relationships
References
- 1. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cra.wallonie.be [cra.wallonie.be]
- 7. liposomes.ca [liposomes.ca]
- 8. avantiresearch.com [avantiresearch.com]
- 9. tf7.org [tf7.org]
- 10. mse.iastate.edu [mse.iastate.edu]
- 11. rrp.nipne.ro [rrp.nipne.ro]
- 12. researchgate.net [researchgate.net]
- 13. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
A Comparative Guide to the Mechanical Properties of DMPC, DPPC, and DSPC Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key mechanical properties of three commonly studied saturated phosphatidylcholine lipid bilayers: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). Understanding these properties is crucial for applications ranging from fundamental biophysical research to the design of lipid-based drug delivery systems. This document summarizes experimental data, outlines methodologies, and presents visualizations to facilitate a clear understanding of their distinct characteristics.
Introduction to Phosphatidylcholine Bilayers
DMPC, DPPC, and DSPC are synthetic phospholipids (B1166683) that are widely used to create model membranes due to their well-defined structures and phase behaviors. They share the same phosphocholine (B91661) headgroup but differ in the length of their acyl chains: DMPC has 14 carbons, DPPC has 16, and DSPC has 18. This variation in chain length directly influences their mechanical properties, which in turn govern membrane deformability, stability, and interactions with embedded molecules.
Comparison of Mechanical Properties
The mechanical behavior of a lipid bilayer is primarily characterized by its resistance to bending and stretching, as well as its overall thickness. These properties are quantified by the bending rigidity, the area expansion modulus, and the membrane thickness, respectively.
| Property | DMPC | DPPC | DSPC | Measurement Temperature (K) | Experimental Method |
| Bending Rigidity (κ) (x 10⁻²⁰ J) | 7.22[1][2] | 4.28[1][2] | 3.74[1][2] | 295 | Molecular Dynamics Simulations |
| Area Compressibility Modulus (Kₐ) (N/m) | 0.25[1] | 0.31[1] | 0.57[2] | 295 | Molecular Dynamics Simulations |
| Membrane Thickness (dₘ) (nm) - Gel Phase | 5.0 ± 0.1[3] | - | 6.2 ± 0.1[3] | Below Tₘ | Small-Angle Neutron Scattering (SANS) |
| Membrane Thickness (dₘ) (nm) - Fluid Phase | 4.3 ± 0.1[3] | - | 5.1 ± 0.1[3] | Above Tₘ | Small-Angle Neutron Scattering (SANS) |
| Area Per Lipid (APL) (Ų) - Solid-Ordered | ~70[1][2] | ~45.7[1][2] | ~46.8[1][2] | 295 | Molecular Dynamics Simulations |
Note: The presented values for bending rigidity and area compressibility modulus were determined for solid-ordered bilayers at 295 K.[1][2] It is important to note that these properties are highly dependent on the phase of the lipid bilayer (gel or fluid) and the experimental conditions.
Experimental Protocols
A variety of experimental and computational techniques are employed to characterize the mechanical properties of lipid bilayers. Below are brief descriptions of the key methodologies cited in this guide.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method used to model the behavior of atoms and molecules over time. For lipid bilayers, this technique can provide detailed insights into their structural and dynamic properties.
Workflow for Determining Mechanical Properties from MD Simulations:
References
Unveiling Drug Release Kinetics: A Comparative Analysis of DMPC, DPPC, and DSPC Liposomes
A comprehensive guide for researchers and drug development professionals on the in vitro drug release profiles of liposomes formulated with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). This guide provides a detailed comparison of their performance, supported by experimental data, to aid in the selection of optimal lipid compositions for drug delivery applications.
The choice of phospholipid is a critical determinant in the design of liposomal drug delivery systems, directly influencing their stability, encapsulation efficiency, and, most importantly, the rate of drug release. This guide focuses on three commonly used saturated phospholipids (B1166683): DMPC, DPPC, and DSPC. These lipids differ in the length of their acyl chains (C14:0 for DMPC, C16:0 for DPPC, and C18:0 for DSPC), which in turn governs their phase transition temperature (Tc). The Tc is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. This phase behavior is a key factor controlling the permeability of the liposome (B1194612) membrane and, consequently, the drug release profile.
Comparative In Vitro Drug Release Data
The following table summarizes quantitative data from studies comparing the in vitro release of encapsulated agents from DMPC, DPPC, and DSPC liposomes. These studies highlight the significant impact of lipid composition and temperature on drug retention.
| Phospholipid | Model Drug | Temperature (°C) | Time | Drug Retention (%) / Release (%) | Key Findings |
| DMPC | Radiolabeled Inulin | 4 | 15 min | 47.3 ± 6.9 | Lowest drug retention, rapid initial release.[1][2][3] |
| 37 | 15 min | 53.8 ± 4.3 | Significant release observed shortly after incubation.[1][2][3] | ||
| Aquated Cisplatin | 37 | 6 h | ~80% (20% release) | Showed a rapid initial drug release.[4] | |
| 72 h | ~75% (25% release) | Continued but slower release after the initial burst.[4] | |||
| DPPC | Radiolabeled Inulin | 4 | 3 h | 62.1 ± 8.2 | Better drug retention than DMPC at 4°C.[1][2][3] |
| 37 | 24 h | 60.8 ± 8.9 | Slower release compared to DMPC at physiological temperature.[1][2][3] | ||
| Aquated Cisplatin | 37 | 72 h | ~93% (7% release) | Demonstrated significantly slower drug release over 72 hours compared to DMPC.[4] | |
| DSPC | Radiolabeled Inulin | 4 | 48 h | 87.1 ± 6.8 | Highest drug retention among the three lipids at 4°C.[1][2][3] |
| 37 | 48 h | 85.2 ± 10.1 | Maintained high drug retention at physiological temperature over an extended period.[1][2][3] | ||
| Aquated Cisplatin | 37 | 72 h | ~98% (2% release) | Exhibited the slowest drug release rate, indicating high stability.[4] |
Note: The drug retention/release percentages are presented as mean ± standard deviation or as approximate values derived from graphical data in the cited literature.
The data consistently demonstrates that the stability of these liposomes and their ability to retain an encapsulated drug is directly proportional to the acyl chain length and the phase transition temperature of the constituent phospholipid. DSPC, with the longest acyl chain and highest Tc (55°C), exhibits the greatest drug retention and slowest release. Conversely, DMPC, with the shortest acyl chain and a Tc (23°C) below physiological temperature (37°C), shows the most rapid drug release.[1][3][4] DPPC, with intermediate properties (Tc = 41°C), provides a drug release profile that is slower than DMPC but faster than DSPC.[1][3][4] The inclusion of cholesterol in these formulations is a common strategy to enhance membrane stability and reduce drug leakage.[5][6][7]
Experimental Protocols
The following provides a generalized methodology for the key experiments involved in comparing the in vitro drug release from different liposome formulations.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: The desired phospholipids (DMPC, DPPC, or DSPC) and cholesterol are dissolved in a suitable organic solvent mixture, such as chloroform (B151607) and methanol.[8]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration process is typically carried out at a temperature above the Tc of the primary phospholipid to ensure the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (LUVs) with a defined size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.[2]
Drug Encapsulation Efficiency Determination
-
Separation of Free Drug: The unencapsulated drug is separated from the liposomes. Common techniques include centrifugation, ultracentrifugation, or size exclusion chromatography.[8][9]
-
Quantification: The amount of drug encapsulated within the liposomes is determined by lysing the liposomes with a suitable solvent (e.g., methanol) and then quantifying the drug concentration using an appropriate analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
In Vitro Drug Release Study (Dialysis Method)
-
Preparation: A known amount of the drug-loaded liposome suspension is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the liposomes.[8][10]
-
Dialysis: The sealed dialysis bag is immersed in a larger volume of release medium (e.g., PBS at a specific pH and temperature) in a dissolution apparatus. The release medium is continuously stirred to maintain sink conditions.[10]
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.[4]
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique.
-
Data Analysis: The cumulative percentage of drug release is plotted against time to generate the in vitro drug release profile.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical in vitro drug release study for liposomes.
Caption: Experimental workflow for in vitro drug release studies of liposomes.
Conclusion
The in vitro drug release profiles of DMPC, DPPC, and DSPC liposomes are fundamentally governed by the physicochemical properties of the constituent phospholipids. The length of the acyl chain directly influences the phase transition temperature, which in turn dictates the membrane fluidity and permeability. For applications requiring rapid drug release, DMPC-based formulations may be suitable. In contrast, for sustained or prolonged-release formulations, the more rigid and stable DSPC liposomes are a superior choice. DPPC offers an intermediate release profile that can be tailored for specific therapeutic needs. This comparative guide, supported by quantitative data and detailed methodologies, provides a valuable resource for researchers in the rational design and selection of liposomal formulations for effective drug delivery.
References
- 1. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Experiment of Liposomes - Creative Biolabs [creative-biolabs.com]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Visualizing the Invisible: A Comparative Guide to Electron Microscopy and Other Techniques for DPPC Liposome Morphology
For researchers, scientists, and drug development professionals, understanding the morphology of dipalmitoylphosphatidylcholine (DPPC) liposomes is paramount for ensuring the efficacy and stability of drug delivery systems. This guide provides a comprehensive comparison of electron microscopy techniques and alternative methods for visualizing and characterizing these crucial nanocarriers, supported by experimental data and detailed protocols.
The precise size, shape, and lamellarity of DPPC liposomes directly influence their pharmacokinetic and pharmacodynamic properties. Therefore, accurate morphological characterization is a critical step in the development and quality control of liposomal drug products. While several techniques are available, each presents distinct advantages and limitations in terms of resolution, sample preparation, and the information they provide. This guide delves into a head-to-head comparison of Cryo-Transmission Electron Microscopy (Cryo-TEM), Negative Staining Transmission Electron Microscopy (TEM), Freeze-Fracture Transmission Electron Microscopy (FF-TEM), Atomic Force Microscopy (AFM), Dynamic Light Scattering (DLS), and Small-Angle X-ray Scattering (SAXS).
At a Glance: Comparing the Techniques
To facilitate a quick and easy comparison, the following table summarizes the key quantitative and qualitative aspects of each characterization technique.
| Technique | Principle | Resolution | Information Provided | Sample Preparation | Advantages | Limitations |
| Cryo-TEM | Transmission electron microscopy of vitrified, hydrated samples. | ~1 nm | High-resolution 2D projection images of liposome (B1194612) size, shape, lamellarity, and bilayer thickness in a near-native state.[1][2][3] | Rapid freezing of the liposome suspension in a thin film. | Preserves native structure, avoids artifacts from staining or drying.[4][5][6][7] | Requires specialized equipment, low contrast for very small liposomes, can be expensive and time-consuming.[5][6] |
| Negative Staining TEM | Transmission electron microscopy where a heavy metal salt is used to stain the background, leaving the liposome unstained. | 1-2 nm | Provides information on size, shape, and surface morphology.[1][8] | Adsorption of liposomes to a grid followed by staining with an electron-dense salt (e.g., uranyl acetate).[8][9] | Relatively simple and fast, good contrast for a wide range of sizes.[1] | Can introduce artifacts such as flattening or aggregation of liposomes due to drying and staining.[1][9] |
| Freeze-Fracture TEM | A replica of the fractured face of a frozen sample is imaged by TEM. | 2-3 nm | Reveals the internal structure of the liposome, including lamellarity and the presence of domains within the bilayer.[9][10][11][12] | Freezing the sample, fracturing it under vacuum, and creating a platinum-carbon replica of the fractured surface.[9][10] | Provides unique views of the internal membrane architecture.[11][12] | Complex sample preparation can introduce artifacts, and interpretation of replicas can be challenging.[9] |
| AFM | A sharp tip scans the surface of the sample to create a 3D topographical image. | 1-5 nm (lateral), <1 nm (vertical) | Provides high-resolution 3D images of the liposome surface, size, and shape, and can also measure mechanical properties.[13][14][15][16] | Adsorption of liposomes onto a flat substrate (e.g., mica).[13][14] | Can be performed in liquid, minimizing sample disruption; provides 3D information.[15][16] | Tip-sample interactions can deform soft liposomes; imaging can be slow.[16] |
| DLS | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. | Provides an average hydrodynamic diameter and a polydispersity index. | Determines the mean size distribution and polydispersity of a liposome population in solution.[17][18][19] | Simple dilution of the liposome suspension. | Fast, non-invasive, and provides information on the bulk sample.[19] | Provides an intensity-weighted average size which can be skewed by larger particles or aggregates; does not provide information on shape or lamellarity.[20][21] |
| SAXS | Measures the scattering of X-rays by the electrons in the sample at very small angles. | Provides information on the overall size and shape, as well as the internal structure (e.g., bilayer thickness and number of lamellae). | Determines the average size, shape, and internal structure of liposomes in solution.[22][23][24][25] | The liposome suspension is placed in a capillary. | Provides statistically relevant data from a large ensemble of particles in solution; can characterize internal structure.[23][25] | Provides ensemble-averaged information, so individual particle morphology is not resolved; requires access to specialized equipment.[24] |
Experimental Workflows
A generalized workflow for the characterization of DPPC liposome morphology is depicted below. The process begins with the formation of liposomes, followed by various preparation steps tailored to the specific analytical technique chosen.
References
- 1. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. measurlabs.com [measurlabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]
- 9. emc2012.org.uk [emc2012.org.uk]
- 10. liposomes.ca [liposomes.ca]
- 11. Freeze-fracture electron microscopy on domains in lipid mono- and bilayer on nano-resolution scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Atomic Force Microscopy for Imaging Gold-Labeled Liposomes on Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 19. news-medical.net [news-medical.net]
- 20. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. briefs.techconnect.org [briefs.techconnect.org]
- 23. xenocs.com [xenocs.com]
- 24. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
Characterization of DPPC versus DPPA liposomes for drug delivery.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used phospholipids, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphatidic acid (DPPA), for the formulation of liposomal drug delivery systems. We will delve into their physicochemical characteristics, drug encapsulation capabilities, stability, and biological interactions, supported by experimental data to inform your formulation decisions.
Physicochemical Properties: A Tale of Two Headgroups
The primary difference between DPPC and DPPA lies in their headgroup, which dictates the liposome's surface charge and, consequently, many of its properties. DPPC possesses a zwitterionic phosphocholine (B91661) headgroup, resulting in a neutral overall charge at physiological pH. In contrast, DPPA has a negatively charged phosphate (B84403) headgroup, rendering the liposome (B1194612) surface anionic.
This fundamental difference in charge influences the liposome's lamellarity and phase transition temperature (Tc), a critical parameter for drug retention and release.
| Property | DPPC Liposomes | DPPA Liposomes | Reference(s) |
| Headgroup | Phosphocholine (Zwitterionic) | Phosphatidic Acid (Anionic) | [1][2] |
| Surface Charge (Physiological pH) | Neutral | Negative | [1][2] |
| Phase Transition Temperature (Tc) | ~41°C | ~66°C | [1][2] |
| Lamellarity (Rotary Evaporation Method) | Multilamellar | Unilamellar | [1][2] |
Key Insights:
-
The higher Tc of DPPA liposomes suggests a more rigid and potentially more stable bilayer at physiological temperatures compared to DPPC liposomes.[1][2]
-
The preparation method can influence the lamellarity, with the conventional rotary evaporation method yielding multilamellar DPPC vesicles and unilamellar DPPA vesicles.[1][2]
Drug Encapsulation Efficiency: A Comparative Look
The efficiency with which a drug is encapsulated within a liposome is a critical factor for its therapeutic efficacy. This parameter is influenced by the physicochemical properties of both the drug and the lipid bilayer. While direct head-to-head comparative studies for a range of drugs are limited, we can analyze the available data for representative hydrophilic and hydrophobic drugs.
Table 2a: Encapsulation Efficiency of a Hydrophilic Drug (Doxorubicin)
| Liposome Composition | Encapsulation Efficiency (%) | Method | Reference(s) |
| DPPC-based | >90% | Remote loading (ammonium sulfate (B86663) gradient) | [3] |
| Phosphatidylcholine/Cholesterol | >95% | Remote loading (citrate buffer) | [4] |
Table 2b: Encapsulation Efficiency of a Hydrophobic Drug (Curcumin)
| Liposome Composition | Encapsulation Efficiency (%) | Method | Reference(s) |
| DPPC:PEG-2000-DSPE:Cholesterol | ~80% | Film hydration | [5] |
| Phosphatidylcholine/Lecithin | 75% | Thin-film hydration with sonication | [1] |
| Soy Phosphatidylcholine | 98% | Micelle-to-vesicle transition | [6] |
Analysis:
High encapsulation efficiencies have been reported for the hydrophilic drug doxorubicin (B1662922) in DPPC-based liposomes, often exceeding 90% when using active loading techniques.[3][4] For the hydrophobic drug curcumin, various phosphatidylcholine-based formulations, including those with DPPC, also demonstrate high encapsulation efficiencies, with some methods achieving up to 98%.[1][5][6] Data for drug encapsulation in pure DPPA liposomes is less prevalent in the literature, highlighting a need for further direct comparative studies.
In Vitro Drug Release
The release of the encapsulated drug at the target site is paramount for therapeutic success. The lipid bilayer composition and the drug's properties govern the release kinetics.
A study comparing the ultrasound-triggered release of the hydrophilic fluorescent dye calcein (B42510) from different liposomal formulations found that DPPC liposomes released a significantly higher amount of calcein (54.6%) compared to DPPA liposomes (37.7%) after three pulses of low-frequency ultrasound.[1] This suggests that the less rigid membrane of DPPC liposomes at temperatures below their Tc may be more susceptible to disruption and subsequent drug release when an external trigger is applied.
In Vivo Performance: A Glimpse into Pharmacokinetics and Biodistribution
Direct comparative in vivo studies of drug-loaded DPPC versus DPPA liposomes are scarce. However, we can examine individual studies to infer potential differences.
Table 3: Representative In Vivo Data
| Drug | Liposome Composition | Animal Model | Key Findings | Reference(s) |
| Doxorubicin | Hydrogenated Phosphatidylinositol/Hydrogenated Phosphatidylcholine/Cholesterol (anionic) | BALB/c mice | Prolonged circulation time (up to 72h) compared to phosphatidylglycerol/phosphatidylcholine/cholesterol liposomes (up to 5h). Reduced heart accumulation compared to free drug. | [7] |
| Doxorubicin | PEGylated liposomes | C26 tumor-bearing mice | Higher tumor accumulation and extended survival rates for MMP-2 cleavable cationic liposomes compared to commercial PEGylated liposomes. | [8] |
Interpretation:
The surface charge and composition of liposomes significantly impact their in vivo fate. Anionic liposomes, such as those containing hydrogenated phosphatidylinositol (structurally similar to DPPA in terms of charge), have been shown to have long circulation times.[7] The addition of targeting moieties or stimuli-responsive elements can further enhance tumor accumulation and therapeutic efficacy.[8] The lack of direct comparative in vivo data between DPPC and DPPA liposomes loaded with the same drug underscores a critical knowledge gap that needs to be addressed in future research.
Cellular Interactions and Signaling Pathways
The interaction of liposomes with cells is largely governed by their surface properties. The neutral surface of DPPC liposomes and the anionic surface of DPPA liposomes lead to different cellular uptake mechanisms and can trigger distinct downstream signaling events.
Cellular Uptake Mechanisms
DPPC liposomes, being neutral, generally exhibit lower levels of non-specific protein adsorption from the serum and can have different uptake kinetics compared to charged liposomes. In contrast, anionic DPPA liposomes are thought to be internalized predominantly through macropinocytosis.
Signaling Pathways
The lipid composition of liposomes can actively modulate cellular signaling pathways.
Studies have shown that liposomes composed solely of phosphatidylcholine can induce an inflammatory response in macrophages through the activation of the NF-κB signaling pathway. Phosphatidic acid, the headgroup of DPPA, is a known signaling lipid that can directly interact with and modulate the activity of key proteins in cellular pathways. For instance, phosphatidic acid has been shown to inhibit components of the Hippo pathway, leading to the activation of the transcriptional co-activator YAP and promoting cell proliferation.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible formulation and characterization of liposomes.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Dissolution: Dissolve DPPC or DPPA and any other lipid components (e.g., cholesterol) in a suitable organic solvent mixture (e.g., chloroform:methanol).
-
Film Formation: Create a thin lipid film on the wall of a round-bottom flask by removing the organic solvent under reduced pressure using a rotary evaporator.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. For encapsulating hydrophilic drugs, the drug is dissolved in this aqueous phase.
-
Vesicle Formation: The hydrated lipid film will swell and form multilamellar vesicles (MLVs). This process can be aided by gentle agitation or vortexing.
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the liposome suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Purification: Remove unencapsulated drug and other impurities by methods such as size exclusion chromatography or dialysis.
Characterization Techniques
Table 4: Key Experimental Protocols for Liposome Characterization
| Technique | Protocol Summary |
| Dynamic Light Scattering (DLS) | 1. Dilute the liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering. 2. Transfer the sample to a clean cuvette. 3. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature. 4. Measure the fluctuations in scattered light intensity to determine the hydrodynamic diameter and polydispersity index (PDI) of the liposomes. |
| Zeta Potential Measurement | 1. Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize charge screening effects. 2. Load the sample into a specialized zeta potential cell, ensuring no air bubbles are present. 3. Apply an electric field and measure the electrophoretic mobility of the liposomes using laser Doppler velocimetry. 4. The instrument software calculates the zeta potential from the electrophoretic mobility. |
| Transmission Electron Microscopy (TEM) | 1. Place a drop of the diluted liposome suspension onto a carbon-coated copper grid. 2. After a few minutes, blot off the excess liquid. 3. For negative staining, apply a drop of a heavy metal stain (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid and blot off the excess. 4. Allow the grid to dry completely before imaging in the TEM to visualize the morphology and lamellarity of the liposomes. |
| Drug Release Assay (Dialysis Method) | 1. Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes. 2. Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring. 3. At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions. 4. Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). |
Conclusion and Future Directions
Both DPPC and DPPA offer distinct advantages for the formulation of liposomal drug delivery systems. DPPC, being zwitterionic, provides a neutral and relatively inert surface, which can be advantageous for avoiding rapid clearance by the reticuloendothelial system. Its lower phase transition temperature may also be beneficial for triggered drug release strategies.
DPPA, with its anionic surface, can lead to different cellular uptake pathways and may itself act as a signaling molecule, potentially offering synergistic therapeutic effects. Its higher phase transition temperature suggests greater membrane rigidity and stability.
The choice between DPPC and DPPA will ultimately depend on the specific drug to be encapsulated, the desired release profile, and the biological target. This guide highlights the current understanding of these two important phospholipids. However, the significant lack of direct, head-to-head comparative studies, particularly for in vivo performance, underscores a critical area for future research. Such studies are essential for a more definitive understanding of the relative merits of DPPC and DPPA in clinical applications and for the rational design of next-generation liposomal therapeutics.
References
- 1. Studying the Characteristics of Curcumin-Loaded Liposomal Nanoparticles | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. Curcuminoids-loaded liposomes: influence of lipid composition on their physicochemical properties and efficacy as delivery systems [ricerca.univaq.it]
- 3. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Effect Of Curcumin Versus Liposomal Curcumin On Systemic Pro-Inflammatory Cytokines Profile, MCP-1 And RANTES In Experimental Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulation of Curcumin-Loaded Liposomes for Colonic Drug Delivery in a pH-Responsive Polymer Cluster Using a pH-Driven and Organic Solvent-Free Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue distribution of doxorubicin encapsulated in stable liposomes with long circulation times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin-loaded liposomes surface engineered with the matrix metalloproteinase-2 cleavable polyethylene glycol conjugate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic DL-Dipalmitoylphosphatidylcholine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of synthetic phospholipids (B1166683) is a critical determinant of success in developing safe and effective drug delivery systems. DL-Dipalmitoylphosphatidylcholine (DL-DPPC), a widely used synthetic phospholipid, forms the structural basis of many liposomal formulations. Its purity directly impacts the stability, release kinetics, and ultimately, the therapeutic efficacy and safety of the final product. This guide provides an objective comparison of DL-DPPC with common alternatives, supported by typical performance data, and details the key experimental protocols for purity assessment.
Comparative Analysis of Synthetic Phospholipids
The choice of a primary phospholipid is a crucial decision in the formulation of lipid-based nanoparticles. While DL-DPPC is a popular choice, alternatives such as 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) offer different physicochemical properties that may be advantageous for specific applications. The purity of these synthetic phospholipids is paramount for reproducible results.
Below is a comparison of typical purity specifications and performance characteristics for DL-DPPC and two common alternatives. High-purity phospholipids are essential for consistent performance in research and clinical applications.[1]
| Feature | This compound (DL-DPPC) | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) |
| Typical Purity (by HPLC) | >99%[1] | >98% to ≥99.5%[1] | Typically >99% |
| Appearance | White powder | White solid[1] | White powder |
| Molecular Formula | C₄₀H₈₀NO₈P | C₄₄H₈₈NO₈P[1] | C₃₂H₆₄NO₈P |
| Molecular Weight | 734.04 g/mol [1] | 790.16 g/mol [1] | 621.8 g/mol |
| Phase Transition Temp (Tm) | ~41°C[1] | ~55°C[1] | ~ -1°C |
| Liposome Stability | Moderate[1] | Very High[1] | Low |
| Drug Retention | Moderate[1] | Excellent[1] | Poor |
Experimental Protocols for Purity Validation
Accurate determination of phospholipid purity relies on a combination of robust analytical techniques. The following are detailed methodologies for the most common methods used in the industry.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for the quantitative analysis of phospholipids as it does not require the presence of a chromophore.
-
Instrumentation : A standard HPLC system equipped with a Charged Aerosol Detector (CAD).[1]
-
Column : A silica-based or diol stationary phase column is commonly used for normal-phase chromatography.[1] For reversed-phase chromatography, a C18 column can be utilized.
-
Mobile Phase (Normal Phase) : A gradient elution using a mixture of n-hexane, isopropanol, and water with additives like triethylamine (B128534) and acetic acid.[2]
-
Mobile Phase (Reversed Phase) : A gradient elution with mobile phase A consisting of water and methanol (B129727) with ammonium (B1175870) acetate (B1210297) and formic acid, and mobile phase B consisting of 2-propanol with the same additives.
-
Flow Rate : Typically around 1.0 mL/min.
-
Detector Settings : Nitrogen pressure at 35 psi, with a medium filter setting.[2]
-
Sample Preparation : Dissolve the phospholipid sample in an appropriate solvent, such as a mixture of chloroform (B151607) and methanol.
³¹P Nuclear Magnetic Resonance (³¹P NMR)
³¹P NMR is a highly specific and quantitative method for analyzing phospholipids, leveraging the unique signal of the phosphorus atom in each phospholipid class.[1]
-
Instrumentation : A high-resolution NMR spectrometer.
-
Sample Preparation : Dissolve the phospholipid sample in a deuterated solvent, commonly a mixture of chloroform and methanol. The addition of a chelating agent like EDTA can improve spectral resolution.[1]
-
Internal Standard : An internal standard of known concentration containing a phosphorus atom (e.g., triphenyl phosphate) is added for quantification.[1]
-
Data Acquisition : Acquire the ³¹P NMR spectrum with proton decoupling. The chemical shift of the phosphorus signal is indicative of the phospholipid headgroup.
-
Analysis : Integrate the signals of the analyte and the internal standard. The concentration of the phospholipid can be calculated based on the ratio of the integrals and the known concentration of the internal standard.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition
GC-MS is employed to determine the fatty acid profile of the phospholipid, which is an important indicator of purity and identity. This requires hydrolysis of the phospholipid to release the fatty acids, followed by derivatization.
-
Instrumentation : A standard GC-MS system.
-
Sample Preparation (Hydrolysis and Derivatization) :
-
Hydrolyze the phospholipid sample to free the fatty acids from the glycerol (B35011) backbone.
-
Methylate the carboxylic acid groups of the fatty acids to form fatty acid methyl esters (FAMEs). This can be achieved by reacting with 1N sodium methoxide (B1231860) at room temperature.[3]
-
-
Column : A capillary column suitable for FAME analysis, such as a DB-225.[3]
-
Oven Temperature Program : An initial temperature of around 160°C, ramped up to approximately 230°C.
-
Carrier Gas : Helium.
-
Injection : Split injection is typically used.
-
MS Detection : The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation patterns are compared to spectral libraries for identification of the FAMEs.
Thin-Layer Chromatography (TLC)
TLC is a valuable technique for the qualitative assessment of phospholipid purity and the detection of impurities.
-
Stationary Phase : Silica gel plates.
-
Mobile Phase : A mixture of chloroform, methanol, and water is commonly used. The exact ratio can be adjusted to optimize separation.
-
Sample Application : Dissolve the phospholipid sample in a suitable solvent (e.g., chloroform/methanol) and apply it as a small spot on the TLC plate.
-
Development : Place the plate in a developing chamber containing the mobile phase.
-
Visualization : After development, the plate is dried, and the spots can be visualized using iodine vapor or by spraying with a suitable reagent (e.g., molybdenum blue for phosphorus-containing compounds).
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the typical workflows for key purity assessment techniques.
References
Safety Operating Guide
Personal protective equipment for handling DL-Dipalmitoylphosphatidylcholine
Essential Safety and Handling Guide for DL-Dipalmitoylphosphatidylcholine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (DL-DPPC). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and emergency and disposal plans to ensure a secure laboratory environment. While some sources do not classify DL-DPPC as a hazardous substance, others indicate potential for skin, eye, and respiratory irritation; therefore, adherence to cautious laboratory safety protocols is essential to minimize exposure.[1][2][3]
Hazard Identification
Before handling, it is critical to be aware of the potential hazards associated with this compound.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact.[1] | H315 |
| Eye Irritation | Causes serious eye irritation.[1] | H319 |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust.[1][2][3][4] | H335 |
| General Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[2][3] The toxicological properties have not been fully investigated.[4] | Not specified |
Personal Protective Equipment (PPE)
The following PPE is required to minimize exposure and ensure personal safety when handling DL-DPPC, particularly in its powdered form.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side-shields.[1][2][3][5] A face shield may be required for tasks with a high splash potential.[5][6] | Protects against airborne dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[1][2][3][5] | Prevents direct skin contact and irritation.[1] |
| Body Protection | A lab coat or other protective clothing.[1][2][3][7] | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area is required.[1][4][7] For inadequate ventilation or when handling large quantities of powder, an approved respirator should be worn.[2][3] | Avoids inhalation of dust which may cause respiratory irritation.[1][7] |
Operational and Disposal Plans
Proper handling, storage, and disposal of DL-DPPC are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Handling the Substance :
-
Wash hands thoroughly after handling the compound.[1][4][10]
-
Avoid breathing in dust or vapors.[1]
-
When weighing the powder, do so carefully to minimize dust generation. Use a spatula and weigh paper or a weighing boat within a fume hood or ventilated enclosure.
-
Avoid direct contact with eyes, skin, and clothing.[4]
-
-
Storage :
Emergency and First Aid Procedures
In the event of accidental exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][4] Seek medical aid if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Get medical attention immediately. |
| Ingestion | Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person.[2][3][4] Seek immediate medical advice. |
Spill and Disposal Plan
-
Accidental Release Measures :
-
Disposal :
Visualized Workflows and Safety Models
To further clarify the procedural steps and safety hierarchy, the following diagrams are provided.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. une.edu [une.edu]
- 10. research.njit.edu [research.njit.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tersusenv.com [tersusenv.com]
- 13. cdc.gov [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
